MRS7799
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18N4OS/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17/h3-13H,1-2H3,(H,25,26,27) |
InChI Key |
YDXZLBYHXZOWOC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS7799
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS7799 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and functional effects. Quantitative pharmacological data are presented, along with detailed experimental protocols for key assays used in its characterization. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical and cellular functions.
Introduction
The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors, which are activated by the endogenous nucleoside adenosine. A3ARs are coupled to inhibitory G proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The expression of A3AR is often upregulated in pathological conditions, making it an attractive therapeutic target. This compound has emerged as a valuable pharmacological tool for studying the roles of the A3AR and as a potential lead compound for drug development.
Molecular Target and Binding Profile
The primary molecular target of this compound is the A3 adenosine receptor. It acts as a competitive antagonist, binding to the receptor and preventing the binding of endogenous and exogenous agonists. In some cellular contexts, this compound has also been shown to exhibit inverse agonist properties, reducing the basal activity of the receptor.
Quantitative Binding Affinity Data
The binding affinity of this compound for the A3AR has been determined in various species using radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Kd) and inhibitory constants (Ki) of this compound at human, mouse, and rat adenosine receptor subtypes.
| Receptor Subtype | Species | Radioligand | Kd (nM) | Ki (nM) |
| A3AR | Human | [3H]this compound | 0.55 | 1.65 |
| Mouse | [3H]this compound | 3.74 | 9.61 | |
| Rat | [3H]this compound | 2.80 | 8.53 | |
| A1AR | Human | 162 | ||
| Mouse | 411 | |||
| Rat | 333 | |||
| A2AAR | Human | 121 | ||
| Mouse | 830 | |||
| Rat | 1147 | |||
| A2BAR | Human | 230 | ||
| Mouse | 189 | |||
| Rat | 163 |
Data compiled from a pharmacological characterization study of DPTN (the non-radiolabeled form of this compound)[1].
Signaling Pathways
As an antagonist of the Gi/o-coupled A3AR, this compound blocks the downstream signaling cascades initiated by agonist binding. The primary pathway affected is the inhibition of adenylyl cyclase.
Inhibition of Adenylyl Cyclase
Activation of the A3AR by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. By blocking agonist binding, this compound prevents this inhibition, thereby maintaining or restoring intracellular cAMP levels.
Inverse Agonism
In systems with constitutive A3AR activity, this compound has been shown to act as an inverse agonist, reducing the basal signaling of the receptor and leading to an increase in cAMP levels above the baseline.
Signaling Pathway Diagram
Functional Antagonism
The functional consequence of this compound binding to the A3AR is the inhibition of agonist-induced cellular responses. This is typically measured through assays that quantify changes in second messenger levels, such as cAMP.
Quantitative Functional Data
In a GloSensor™ cAMP assay, this compound demonstrated inverse agonist activity in HEK293T cells stably expressing the human A3AR.
| Assay | Cell Line | Parameter | Value |
| GloSensor™ cAMP Assay | HEK293T-hA3AR | EC50 | 130 nM |
| Emax | 35% |
Data from a study on assay-dependent inverse agonism at the A3AR[2]. The Emax is relative to a reference inverse agonist.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines the methodology for determining the inhibitory constant (Ki) of this compound.
Objective: To determine the binding affinity of this compound for the A3 adenosine receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human, mouse, or rat A3AR.
-
Radioligand: [125I]I-AB-MECA.
-
Unlabeled this compound (DPTN).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Non-specific binding control: 10 µM NECA.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in binding buffer.
-
In a 96-well plate, add 25 µL of binding buffer, 25 µL of various concentrations of unlabeled this compound, and 25 µL of [125I]I-AB-MECA (at a concentration near its Kd).
-
Initiate the binding reaction by adding 25 µL of the membrane suspension (containing 5-10 µg of protein).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (GloSensor™)
This protocol describes the methodology to assess the functional antagonism or inverse agonism of this compound.
Objective: To measure the effect of this compound on intracellular cAMP levels in response to A3AR activation.
Materials:
-
HEK293T cells stably expressing the human A3AR.
-
GloSensor™ cAMP Reagent (Promega).
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Agonist: NECA or Cl-IB-MECA.
-
This compound.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed HEK293T-hA3AR cells in white, opaque 96-well plates and incubate overnight.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent in CO2-independent medium for 2 hours at room temperature.
-
For antagonist testing, pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Stimulate the cells with an EC80 concentration of an A3AR agonist (e.g., NECA).
-
For inverse agonist testing, add varying concentrations of this compound to the cells without prior agonist stimulation.
-
Measure luminescence at multiple time points using a luminometer.
-
Analyze the data to determine IC50 (for antagonism) or EC50 (for inverse agonism) values.
Experimental Workflow Diagrams
Radioligand Binding Assay Workflow
cAMP Functional Assay Workflow
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the A3 adenosine receptor, with demonstrated utility across multiple species. Its mechanism of action primarily involves the competitive blockade of agonist binding to the A3AR, thereby inhibiting the Gi/o-mediated decrease in intracellular cAMP. Evidence also supports its role as an inverse agonist in certain contexts. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the A3 adenosine receptor and for the development of novel therapeutics targeting this important receptor.
References
MRS7799: An In-depth Technical Guide to a Potent A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MRS7799, a high-affinity antagonist for the A3 adenosine (B11128) receptor (A3AR). This compound is the radiolabeled version of DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide), a potent and selective A3AR antagonist. This document details its binding characteristics, selectivity profile, the signaling pathways it modulates, and the experimental protocols for its characterization.
Core Concepts
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Its activation by the endogenous ligand adenosine typically leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] A3AR can also couple to other signaling pathways, such as the phospholipase C (PLC) pathway.[2] The development of selective antagonists like this compound is crucial for elucidating the precise roles of the A3AR and for its potential as a therapeutic target.
This compound, as the tritiated ([³H]) form of DPTN, serves as a valuable radioligand for receptor characterization and drug discovery.[4][5] Its ability to bind with high affinity across different species, including human, mouse, and rat, makes it a versatile tool for both in vitro and in vivo studies.[4][6]
Quantitative Data Presentation
The binding affinity and selectivity of this compound and its non-radiolabeled counterpart, DPTN, have been extensively characterized across various species and adenosine receptor subtypes. The following tables summarize these key quantitative data.
| Radioligand | Species | Receptor | Kd (nM) |
| [³H]this compound | Human | A3AR | 0.55 |
| [³H]this compound | Mouse | A3AR | 3.74 |
| [³H]this compound | Rat | A3AR | 2.80 |
| Table 1: Dissociation constants (Kd) of [³H]this compound for the A3 adenosine receptor in different species.[4][5] |
| Compound | Species | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Ki (nM) |
| DPTN | Human | 162 | 121 | 230 | 1.65 |
| DPTN | Mouse | 411 | 830 | 189 | 9.61 |
| DPTN | Rat | 333 | 1147 | 163 | 8.53 |
| Table 2: Inhibition constants (Ki) of DPTN for the four adenosine receptor subtypes in different species.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the A3 adenosine receptor signaling pathway and the general workflows for key experiments used to characterize this compound.
A3 Adenosine Receptor Signaling Pathway.
Radioligand Binding Assay Workflow.
cAMP Functional Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methodologies used to characterize DPTN and this compound.[4]
-
Membrane Preparation:
-
HEK293 cells stably expressing the human, mouse, or rat A3 adenosine receptor are harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
To each well, add:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]this compound at a concentration near its Kd.
-
50 µL of assay buffer or competing non-radiolabeled ligand at various concentrations.
-
For non-specific binding determination, a high concentration of a non-selective adenosine receptor antagonist (e.g., 10 µM NECA) is used.
-
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition binding data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol is a generalized method to assess the functional antagonism of this compound at the A3AR.[4]
-
Cell Culture:
-
HEK293 cells expressing the desired A3 adenosine receptor are plated in 96-well plates and grown overnight.
-
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) for 20-30 minutes to prevent cAMP degradation.
-
Varying concentrations of the antagonist (DPTN) are added to the wells, and the plates are incubated for a further 20 minutes.
-
An A3AR agonist (e.g., NECA) is added to stimulate the receptor, in the presence of forskolin to amplify the adenylyl cyclase signal. The plates are incubated for an additional 15-20 minutes.
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available kit, such as an AlphaScreen cAMP assay kit or a competitive enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of the agonist in the presence and absence of the antagonist.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ of the agonist. A rightward shift in the agonist's dose-response curve in the presence of the antagonist is indicative of competitive antagonism.
-
Conclusion
This compound, and its non-radiolabeled form DPTN, represent invaluable pharmacological tools for the study of the A3 adenosine receptor. With high affinity and selectivity, particularly for the human A3AR, and its utility across multiple species, this compound facilitates detailed investigation into the receptor's role in health and disease. The provided data and protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this potent A3AR antagonist in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - American Chemical Society - Figshare [acs.figshare.com]
MRS7799: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of MRS7799, a selective antagonist of the A3 adenosine (B11128) receptor (A3AR), for its application in neuroinflammation research. It covers its mechanism of action, relevant signaling pathways, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Introduction to this compound and its Target, the A3 Adenosine Receptor
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in orchestrating this inflammatory response. The A3 adenosine receptor (A3AR), a G-protein coupled receptor, has emerged as a key modulator of microglial activity and neuroinflammation. This compound is a potent and selective antagonist for the human, rat, and mouse A3AR, making it a valuable tool for investigating the role of this receptor in neuroinflammatory processes.
Quantitative Data: Binding Affinity of this compound
This compound exhibits high affinity for the A3AR across multiple species, a crucial characteristic for its use in both in vitro and in vivo preclinical research. The binding affinities (Kd or Ki values) are summarized below.
| Species | Receptor | Ligand | Kd / Ki (nM) | Reference |
| Human | A3AR | [3H]this compound | 0.55 | [1][2] |
| Mouse | A3AR | [3H]this compound | 3.74 | [1][2] |
| Rat | A3AR | [3H]this compound | 2.80 | [1][2] |
Mechanism of Action and Signaling Pathways
As an antagonist, this compound blocks the binding of endogenous adenosine to the A3AR. In the context of neuroinflammation, activation of A3AR on microglia can have complex and sometimes contradictory effects. However, a significant body of evidence suggests that A3AR signaling can contribute to pro-inflammatory responses. By inhibiting A3AR, this compound is hypothesized to suppress these inflammatory cascades.
Key signaling pathways implicated in A3AR-mediated neuroinflammation include the NF-κB pathway and the NLRP3 inflammasome .
-
NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammatory gene expression. A3AR activation can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).
-
NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) Inflammasome: This multi-protein complex is a key component of the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. A3AR signaling has been linked to the modulation of the NLRP3 inflammasome.
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting neuroinflammation in microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on neuroinflammation.
In Vitro Model: LPS-Stimulated Microglia
This protocol describes the use of this compound to assess its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cell line or primary microglia).
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Plate cells at a density of 2 x 105 cells/well in a 24-well plate and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour before LPS stimulation. Include a vehicle control (DMSO).
-
-
LPS Stimulation:
-
Stimulate the pre-treated cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL.
-
-
Incubation:
-
Incubate the cells for a specified period, depending on the endpoint being measured (e.g., 6 hours for gene expression, 24 hours for cytokine protein levels).
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-1β and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.
-
-
Western Blot for Inflammatory Proteins:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, NLRP3, and activated Caspase-1. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for Il1b, Tnf, Nos2, and Nlrp3. Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines an in vivo experiment to evaluate the neuroprotective effects of this compound in a mouse model of LPS-induced systemic inflammation.
Experimental Workflow:
Detailed Methodology:
-
Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 10% DMSO and 10% Tween 80).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of, for example, 1 mg/kg, 30 minutes prior to LPS injection. Include a vehicle control group.
-
-
LPS-Induced Neuroinflammation:
-
Inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 1 mg/kg.
-
-
Sample Collection and Analysis:
-
At specified time points after LPS injection (e.g., 4, 24, and 72 hours), euthanize the mice and collect brain tissue.
-
Immunohistochemistry:
-
Perfuse the brains with 4% paraformaldehyde.
-
Cryoprotect, section, and perform immunohistochemical staining for microglial markers (e.g., Iba1) and inflammatory markers.
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α).
-
-
Behavioral Tests:
-
In a separate cohort of animals, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) at a later time point (e.g., 7 days after LPS injection).
-
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the role of the A3 adenosine receptor in neuroinflammation. Its high affinity and selectivity across relevant preclinical species make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of targeting the A3AR in neuroinflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate the downstream signaling events modulated by this compound and to establish its efficacy in various disease models.
References
- 1. Expression of the Adenosine A2A-A3 Receptor Heteromer in Different Brain Regions and Marked Upregulation in the Microglia of the Transgenic APPSw,Ind Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NLRP3 inflammasome activation alleviated liver injury and wasting effect in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRS2578 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2578 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP). Emerging evidence has implicated the P2Y6 receptor in a variety of oncogenic processes, including tumor growth, metastasis, and resistance to therapy. Consequently, MRS2578 has garnered significant interest as a pharmacological tool to investigate the role of P2Y6 signaling in cancer and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the role of MRS2578 in cancer cell signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Data Presentation: The Impact of MRS2578 on Cancer Cells
The antagonistic activity of MRS2578 on the P2Y6 receptor has been quantified, although specific IC50 values across a wide range of cancer cell lines are not extensively documented in the public domain. The primary inhibitory concentration is noted for the receptor itself.
| Parameter | Value | Species | Reference |
| IC50 (P2Y6 Receptor) | 37 nM | Human | [1][2] |
| IC50 (P2Y6 Receptor) | 98 nM | Rat | [1][2] |
Table 1: Potency of MRS2578 against P2Y6 Receptors.
The effects of MRS2578 on cancer cell processes are summarized below. It is important to note that the effective concentration of MRS2578 can vary depending on the cell type and the specific biological process being investigated.
| Cancer Type | Cell Line | Effect of MRS2578 | Effective Concentration | Reference |
| Breast Cancer | MDA-MB-231 | Inhibition of migration and invasion | Not specified | [3] |
| Breast Cancer | MDA-MB-231 | Blocks doxorubicin-induced migration | Not specified | [3] |
| Glioma | Not specified | Suppression of proliferation | Not specified | [4] |
| Lung Cancer | A549 | Reduced survival of irradiated cells | Not specified | [4] |
| Gastric Cancer | MKN-45, SGC-7901 | Reverses UTP-dependent repression of proliferation | Not specified | [4] |
Table 2: In Vitro Effects of MRS2578 on Various Cancer Cell Lines.
In vivo studies have demonstrated the anti-tumor potential of MRS2578 in mouse models.
| Cancer Model | Animal Model | MRS2578 Dosage and Administration | Observed Effects | Reference |
| Abdominal Aortic Aneurysm | apoE-/- mice | 16 mg/kg and 32 mg/kg, daily intraperitoneal injection | Exacerbated progression and rupture | [5][6] |
Table 3: In Vivo Efficacy of MRS2578.
Core Signaling Pathways Modulated by MRS2578
MRS2578, by blocking the P2Y6 receptor, influences several critical signaling pathways that are often dysregulated in cancer.
P2Y6 Receptor Activation and Downstream Signaling
Activation of the P2Y6 receptor by its ligand UDP initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 and G12/13 G-proteins.
Mechanism of MRS2578 Action
MRS2578 acts as a competitive antagonist at the P2Y6 receptor, preventing UDP from binding and initiating the downstream signaling cascades depicted above. This blockade leads to the inhibition of cancer cell proliferation, migration, and the induction of apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of MRS2578 and its effects on cancer cells.
In Vitro Cell Migration Assay (Transwell Assay)
This assay is used to assess the effect of MRS2578 on the migratory capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
MRS2578
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 105 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
In the upper chamber (the insert), add 100 µL of the cell suspension.
-
To the treatment group, add the desired concentration of MRS2578 to both the upper and lower chambers. A vehicle control (e.g., DMSO) should be used for the control group.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours), allowing cells to migrate through the porous membrane.
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope. The results are typically expressed as the average number of migrated cells per field.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in the P2Y6 signaling pathway following treatment with MRS2578.
Materials:
-
Cancer cell line of interest
-
MRS2578
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of MRS2578 or vehicle control for a specific time period.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MRS2578 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
MRS2578
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (if used).
-
Subcutaneously inject the cell suspension (e.g., 1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer MRS2578 (e.g., 16 or 32 mg/kg) or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
-
Data Collection and Analysis:
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of MRS2578.
-
Conclusion
MRS2578 is a valuable pharmacological tool for elucidating the role of the P2Y6 receptor in cancer biology. Its ability to inhibit key cancer-related processes such as proliferation and migration, and to induce apoptosis, underscores the potential of targeting the P2Y6 signaling pathway for cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of MRS2578 action and to evaluate its therapeutic potential in various cancer models. Further research is warranted to establish a broader profile of its efficacy across different cancer types and to explore its potential in combination with existing chemotherapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. oncotarget.com [oncotarget.com]
- 4. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
MRS7799 and Myocardial Ischemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, and the subsequent reperfusion injury are major contributors to cardiovascular morbidity and mortality. Adenosine (B11128), a purine (B94841) nucleoside, plays a crucial role in cellular protection during ischemic events through its interaction with four receptor subtypes (A1, A2A, A2B, and A3). The A3 adenosine receptor (A3AR) has emerged as a complex and intriguing target in the context of myocardial ischemia. This technical guide focuses on MRS7799, a selective antagonist of the A3AR, and explores its potential role and research applications in the study of myocardial ischemia. While direct and extensive research on this compound in this specific context is limited, this document synthesizes the current understanding of A3AR modulation in cardiac ischemia to provide a framework for its investigation.
The A3 Adenosine Receptor in Myocardial Ischemia: A Dual Role
The role of the A3 adenosine receptor in the heart's response to ischemia is multifaceted and, at times, seemingly contradictory. A substantial body of evidence suggests that activation of A3AR with selective agonists confers cardioprotection . This protective effect is consistently demonstrated by a reduction in myocardial infarct size in various animal models.
Conversely, studies utilizing A3AR knockout mice have surprisingly revealed a smaller infarct size following ischemia-reperfusion injury compared to their wild-type counterparts. This suggests a potentially detrimental role for A3AR in the acute phase of myocardial infarction, which may be linked to the modulation of neutrophil infiltration into the ischemic tissue. Neutrophils are key inflammatory cells that contribute to reperfusion injury.
This paradoxical role highlights the complexity of A3AR signaling in the heart and underscores the importance of further research to delineate its precise mechanisms of action. The use of selective antagonists like this compound is a critical tool in these investigations.
This compound: A Tool to Unravel A3AR Function
This compound is a potent and selective antagonist for the A3 adenosine receptor. Its utility in myocardial ischemia research lies in its ability to block the effects of endogenous adenosine at the A3AR, allowing for the elucidation of the receptor's physiological and pathophysiological roles. By antagonizing the A3AR, researchers can investigate its contribution to both cardioprotective signaling and potentially detrimental inflammatory responses during ischemia and reperfusion.
Quantitative Data on A3AR Modulation in Myocardial Ischemia
The following tables summarize quantitative data from studies investigating the effects of A3AR modulation on key outcomes in experimental models of myocardial ischemia. It is important to note that these data are primarily from studies using A3AR agonists or knockout models, as specific quantitative data for this compound in this context are not widely available. The data are presented to provide a comparative framework for hypothesizing the potential effects of this compound.
Table 1: Effect of A3AR Modulation on Myocardial Infarct Size
| Experimental Model | Modulator | Dosage/Condition | Change in Infarct Size (% of Area at Risk) | Reference |
| Rabbit Heart | IB-MECA (A3 Agonist) | 50 nM | ↓ 64% (from 67% to 24%) | [1] |
| Rat Heart | 2-Cl-IB-MECA (A3 Agonist) | 1 nM | ↓ 50% (from 44.2% to 21.9%) | [2] |
| Mouse Model | A3AR Knockout | Genetic Deletion | ↓ 35% | [3] |
| Rabbit Heart | BWA1433 (A3 Antagonist) | 5 µM | Blocked protective effect of IB-MECA | [4] |
Table 2: Hemodynamic and Functional Parameters
| Experimental Model | Modulator | Parameter | Observation | Reference |
| Mouse Model | A3AR Knockout | Heart Rate | No significant difference | [3] |
| Isolated Rat Heart | 2-Cl-IB-MECA (A3 Agonist) | Post-ischemic Contractile Recovery | Improved | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for in vivo and in vitro models of myocardial ischemia that can be adapted for studying the effects of this compound.
In Vivo Model: Murine Myocardial Ischemia-Reperfusion
This protocol describes the surgical procedure to induce myocardial ischemia-reperfusion injury in mice, a commonly used model to study the efficacy of cardioprotective agents.
-
Animal Preparation: Male C57BL/6 mice (25-30g) are anesthetized with an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane). The animals are then intubated and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a defined period, typically 30-60 minutes, to induce ischemia. Following this, the suture is released to allow for reperfusion of the coronary artery.
-
This compound Administration: this compound can be administered at various time points to investigate its effect on different phases of injury:
-
Pre-treatment: Administered prior to the induction of ischemia to assess its effect on ischemic preconditioning.
-
During ischemia: Administered after the onset of ischemia.
-
At reperfusion: Administered at the time of suture release to target reperfusion injury. The route of administration can be intravenous, intraperitoneal, or via an osmotic minipump for continuous delivery.
-
-
Outcome Assessment: After a period of reperfusion (e.g., 24 hours), the heart is excised.
-
Infarct Size Measurement: The heart is stained with triphenyltetrazolium (B181601) chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk (the region supplied by the occluded artery).
-
Cardiac Function: Echocardiography can be performed before and after the procedure to assess parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: Tissue sections can be analyzed for neutrophil infiltration (e.g., via myeloperoxidase staining) and apoptosis (e.g., via TUNEL staining).
-
In Vitro Model: Cardiomyocyte Hypoxia-Reoxygenation
This protocol provides a method for studying the direct effects of this compound on cardiomyocytes under simulated ischemia-reperfusion conditions.
-
Cell Culture: Primary neonatal rat ventricular cardiomyocytes or a suitable cardiac cell line (e.g., H9c2) are cultured under standard conditions.
-
Hypoxia-Reoxygenation Protocol:
-
Hypoxia: The cultured cells are subjected to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) in a glucose-free medium for a specified duration (e.g., 3-6 hours) to simulate ischemia.
-
Reoxygenation: The cells are then returned to normoxic conditions (21% O2) with glucose-containing medium to simulate reperfusion.
-
-
This compound Treatment: this compound is added to the culture medium at different time points relative to the hypoxia-reoxygenation protocol (pre-hypoxia, during hypoxia, or at reoxygenation).
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Apoptosis: Measured by techniques like flow cytometry using Annexin V/Propidium Iodide staining or by western blot analysis of apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
-
Signaling Pathway Analysis: Western blotting or other molecular biology techniques can be used to investigate the effect of this compound on specific signaling pathways.
Signaling Pathways and Logical Relationships
The signaling cascades initiated by A3AR activation are complex and can influence cell survival and inflammation. The following diagrams, generated using the DOT language, illustrate the key pathways and the potential points of intervention for this compound.
Caption: A3AR agonist-mediated cardioprotective signaling pathway.
Caption: Hypothesized role of A3AR in neutrophil-mediated reperfusion injury.
Caption: In vivo experimental workflow for studying this compound.
Conclusion and Future Directions
The A3 adenosine receptor presents a compelling yet complex target for therapeutic intervention in myocardial ischemia. The conflicting evidence from agonist and knockout studies necessitates a cautious and thorough investigation into its precise role. This compound, as a selective A3AR antagonist, is an invaluable pharmacological tool for dissecting these complexities.
Future research should focus on:
-
Directly evaluating the effect of this compound in well-established animal models of myocardial ischemia-reperfusion injury to generate specific quantitative data on infarct size and cardiac function.
-
Investigating the dose-dependent effects of this compound , as the concentration of adenosine and the expression of A3AR may vary in different ischemic conditions.
-
Delineating the specific signaling pathways modulated by this compound in cardiomyocytes and inflammatory cells during hypoxia and reoxygenation.
-
Exploring the impact of this compound on neutrophil and other immune cell functions in the context of reperfusion injury.
A comprehensive understanding of the effects of A3AR antagonism with this compound will be instrumental in determining the therapeutic potential of targeting this receptor to mitigate the devastating consequences of myocardial ischemia.
References
- 1. Involvement of neutrophils in the pathogenesis of lethal myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A physiological role of the adenosine A3 receptor: Sustained cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Foundational Research on A3 Adenosine (B11128) Receptor (A3AR) Antagonists
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a multitude of pathologies. Its expression is notably upregulated in inflammatory and cancerous tissues, making it a focal point for drug development.[1][2] While A3AR agonists have progressed to advanced clinical trials for conditions like rheumatoid arthritis, psoriasis, and liver cancer, the therapeutic potential of A3AR antagonists is an area of intense investigation.[3][4] Antagonists are being explored for their utility in treating glaucoma, asthma, chronic obstructive pulmonary disease, and certain cancers.[5][6]
This guide provides a comprehensive overview of the foundational research on A3AR antagonists, detailing the receptor's core signaling pathways, quantitative data for key antagonists, and the experimental protocols essential for their characterization.
A3AR Signaling Pathways
The A3AR transduces signals through both G protein-dependent and independent mechanisms, with the specific pathway being cell-type dependent. Understanding these cascades is fundamental to elucidating the mechanism of action of A3AR antagonists.
-
G Protein-Dependent Signaling: A3AR primarily couples to inhibitory G proteins (Gαi) and to Gαq proteins.[7][8]
-
Gαi Pathway: Upon agonist binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This pathway can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2 and p38, which are involved in cell survival and inflammation.[3][7][9]
-
Gαq Pathway: Coupling with Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This results in an increase in intracellular calcium (Ca²⁺) levels and the activation of Protein Kinase C (PKC).[8][9]
-
-
G Protein-Independent Signaling: A3AR can also signal independently of G proteins, for instance, by mediating a RhoA-PLD interaction, which has been implicated in cardioprotection.[7][8]
The following diagram illustrates the primary G protein-coupled signaling pathways of the A3AR.
Quantitative Data for A3AR Antagonists
The development of A3AR antagonists has been challenging due to significant pharmacological differences between species.[3] An antagonist potent at the human A3AR may show much lower affinity for rodent receptors.[9] The following tables summarize binding affinity (Ki) and functional potency (IC50/GI50) data for several key A3AR antagonists.
Table 1: Binding Affinity (Ki) and Selectivity of A3AR Antagonists
| Compound | Species | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Selectivity (Fold vs A1/A2A/A2B) | Reference(s) |
| DPTN | Human | 1.65 | 162 | 121 | 230 | 98 / 73 / 139 | [10] |
| Mouse | 9.61 | 411 | 830 | 189 | 43 / 86 / 20 | [10] | |
| Rat | 8.53 | 333 | 1147 | 163 | 39 / 134 / 19 | [10] | |
| MRS 1220 | Human | ~1,260 | >10,000 | >10,000 | - | >7.9 | [6] |
| MRS 1523 | Mouse | 349 | >10,000 | >10,000 | 2,750 | >28 / >28 / 7.9 | [10] |
| Rat | 216 | >10,000 | >10,000 | 1,850 | >46 / >46 / 8.6 | [10] | |
| K18 | Human | ~4,490 | >60,000 | >60,000 | - | >13.3 | [6][11] |
| *Ki values are approximate, derived from IC50 values presented in the source. |
Table 2: Functional Potency of A3AR Antagonists in In Vitro Assays
| Compound | Assay Type | Cell Line | Potency (Value) | Effect | Reference(s) |
| AR 292 | Antiproliferation | LNCaP (Prostate Cancer) | GI50 = 3.5 µM | Growth Inhibition | [12] |
| Antiproliferation | DU-145 (Prostate Cancer) | GI50 = 7 µM | Growth Inhibition | [12] | |
| AR 357 | Antiproliferation | LNCaP (Prostate Cancer) | GI50 = 15 µM | Growth Inhibition | [12] |
| Antiproliferation | DU-145 (Prostate Cancer) | GI50 = 18 µM | Growth Inhibition | [12] | |
| Compound 10 | cAMP Functional Assay | CHO-hA3AR | IC50 = 31 nM | Antagonism | [13] |
| Compound 11 | cAMP Functional Assay | CHO-hA3AR | IC50 = 79 nM | Antagonism | [13] |
Key Experimental Protocols
Accurate characterization of A3AR antagonists relies on standardized and robust in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays to measure potency.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human A3AR (CHO-hA3AR) are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Competition Binding:
-
Assays are performed in 96-well plates.
-
Each well contains:
-
Cell membranes (e.g., 20-40 µg protein).
-
A fixed concentration of a high-affinity A3AR radioligand (e.g., 0.1 nM [¹²⁵I]I-AB-MECA).[10]
-
Increasing concentrations of the unlabeled antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Non-specific binding is determined in the presence of a high concentration of a known A3AR ligand (e.g., 10 µM NECA).
-
-
Incubation and Detection:
-
Plates are incubated (e.g., 60-90 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Competition curves are generated by plotting the percentage of specific binding against the log concentration of the antagonist.
-
The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined using non-linear regression.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
cAMP Functional Assay
This assay determines the functional potency of an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture:
-
CHO-hA3AR cells are seeded into 96- or 384-well plates and cultured overnight.
-
-
Assay Protocol:
-
The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are treated with:
-
A fixed concentration of an A3AR agonist (e.g., NECA, Cl-IB-MECA) to inhibit cAMP production.
-
Increasing concentrations of the A3AR antagonist.
-
-
Forskolin (B1673556) (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production.[6][14]
-
-
Incubation:
-
Plates are incubated for a defined period (e.g., 30 minutes at 37°C).
-
-
cAMP Detection:
-
Data Analysis:
-
The antagonist's effect is seen as a concentration-dependent reversal of the agonist-induced inhibition of the forskolin response.
-
Concentration-response curves are plotted, and IC50 values are determined.
-
For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The pA2 value, a measure of antagonist potency, can then be calculated.[6]
-
Therapeutic Applications and Future Perspectives
The rationale for using A3AR antagonists stems from the receptor's role in mediating pathological processes in certain diseases. For instance, in murine models of asthma, A3AR activation promotes eosinophil infiltration, suggesting that antagonists could have therapeutic potential.[9] Similarly, they have been proposed for the treatment of glaucoma and inflammation.[5] More recently, studies have shown that A3AR antagonists can inhibit the growth of cancer cells, such as in prostate cancer, by inducing cell cycle arrest and cell death, opening new avenues for oncology.[12]
Despite promising preclinical data, the development of A3AR antagonists has been slower than that of agonists, with few candidates reaching clinical trials. The significant species differences remain a major hurdle, complicating the translation of findings from animal models to humans.
Future research will likely focus on:
-
Developing antagonists with improved selectivity and cross-species potency.
-
Elucidating the precise roles of A3AR in different cancer types to identify patient populations most likely to benefit from antagonist therapy.
-
Combining structural biology, molecular modeling, and QSAR studies to rationally design novel A3AR antagonists with optimized pharmacokinetic and pharmacodynamic properties.[16][17]
References
- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular docking study of A(3) adenosine receptor antagonists and pharmacophore-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances on A₃ adenosine receptor antagonists by QSAR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
The A3 Adenosine Receptor: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor, has emerged as a critical modulator of a wide array of physiological and pathophysiological processes. Its expression is notably upregulated in inflammatory and cancerous tissues, positioning it as a promising therapeutic target. This technical guide provides an in-depth exploration of the core biological functions of the A3AR, detailing its intricate signaling pathways and its multifaceted roles in inflammation, cancer, cardioprotection, and neurodegeneration. We present a comprehensive summary of quantitative data on ligand interactions, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding and further research in this dynamic field.
Introduction
Adenosine, a ubiquitous purine (B94841) nucleoside, functions as a critical signaling molecule by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. Among these, the A3 adenosine receptor (A3AR) has garnered significant attention due to its unique expression profile and its enigmatic dual role in various disease states.[1] While expressed at low levels in most normal tissues, A3AR expression is significantly elevated in inflammatory cells and a variety of tumors.[2][3] This differential expression provides a therapeutic window for the development of selective A3AR agonists and antagonists with minimal on-target side effects. This guide delves into the fundamental biological functions of the A3AR, providing the necessary technical details for researchers and drug development professionals to navigate this complex and promising area of pharmacology.
A3 Adenosine Receptor Signaling Pathways
The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] However, it can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[4] Furthermore, A3AR activation can modulate the activity of various downstream kinases, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK, as well as the PI3K/Akt signaling pathway.[4][6][7]
Biological Functions of the A3 Adenosine Receptor
Role in Inflammation and Immunity
The A3AR plays a pivotal role in modulating inflammatory responses. Its expression is upregulated on various immune cells, including neutrophils, eosinophils, mast cells, and lymphocytes.[2] Activation of A3AR has been shown to exert predominantly anti-inflammatory effects.[8] A3AR agonists can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and downregulate the NF-κB signaling pathway.[9][10] This has led to the investigation of A3AR agonists for the treatment of autoimmune and inflammatory diseases like rheumatoid arthritis and psoriasis, with some candidates advancing to clinical trials.[2][11]
Dual Role in Cancer
The function of A3AR in cancer is complex and appears to be context-dependent, exhibiting both pro-tumoral and anti-tumoral activities.[1][12] The receptor is overexpressed in a wide range of tumor types.[7]
-
Anti-tumoral Effects: In many cancer cell lines, activation of A3AR by selective agonists inhibits cell proliferation and induces apoptosis.[13] This is often mediated through the downregulation of the Wnt/β-catenin and NF-κB signaling pathways.[3][7]
-
Pro-tumoral Effects: In contrast, some studies have reported that A3AR activation can promote tumor growth, angiogenesis, and metastasis, potentially through the upregulation of factors like VEGF and HIF-1α.[7][12]
This dual nature underscores the importance of understanding the specific cellular context when targeting A3AR for cancer therapy.
Cardioprotective Effects
Activation of the A3AR has been demonstrated to confer significant cardioprotection, particularly in the context of ischemia-reperfusion injury.[14][15] The mechanisms underlying this protection are multifaceted and include the preservation of ATP levels, reduction of oxidative stress, and inhibition of apoptosis.[14] A3AR agonists have been shown to reduce infarct size in animal models of myocardial infarction.[4] The cardioprotective effects are mediated through the activation of various downstream signaling molecules, including PKC, KATP channels, and components of the MAPK pathway.[4][6]
Role in the Central Nervous System
The A3AR is expressed in the brain and has been implicated in both neuroprotective and neurodegenerative processes.[16][17] Activation of A3AR has been shown to be neuroprotective in models of retinal neurodegeneration and subarachnoid hemorrhage by reducing neuroinflammation and neuronal injury.[18][19] However, its precise role in various neurological disorders is still under active investigation.
Involvement in Respiratory Diseases
Elevated levels of adenosine have been observed in the airways of patients with asthma and chronic obstructive pulmonary disease (COPD). The A3AR is expressed on various inflammatory cells in the lungs, including mast cells and eosinophils. While some studies suggest that A3AR activation may contribute to inflammatory processes in the airways, others indicate a potential anti-inflammatory role. Therefore, the therapeutic potential of targeting A3AR in respiratory diseases remains an area of ongoing research.[20]
Quantitative Data on A3AR Ligand Interactions
The following tables summarize key quantitative data for representative A3AR agonists and antagonists.
Table 1: Binding Affinities (Ki) of A3AR Ligands
| Compound | Type | Species | Ki (nM) | Reference |
| IB-MECA | Agonist | Human | 1.8 | |
| Cl-IB-MECA | Agonist | Human | 1.4 | |
| 2-Chloro-N⁶-phenylethylAdo (15) | Agonist | Human | 0.024 | [6] |
| MRS1191 | Antagonist | Human | 31 | [2] |
| MRS1220 | Antagonist | Human | 0.65 | [2] |
| OT-7999 | Antagonist | Human | 0.95 | |
| AR 292 | Antagonist | Human | N/A | [7] |
| AR 357 | Antagonist | Human | N/A | [7] |
Table 2: Functional Potencies (EC50/IC50) of A3AR Ligands
| Compound | Assay | Cell Line | EC50/IC50 (nM) | Reference |
| Cl-IB-MECA | cAMP Inhibition | CHO | Low nM range | [6] |
| 2-Chloro-N⁶-phenylethylAdo (15) | cAMP Inhibition | CHO | 14 | [6] |
| NECA | β-arrestin Recruitment | HEK293 | 132 | [4] |
| MRS1220 | cAMP Accumulation | N/A | Low nM range | [4] |
| Compound 10 | cAMP Inhibition | CHO | 31 (IC50) | [6] |
| Compound 12 | cAMP Inhibition | CHO | 153 (IC50) | [6] |
| AR 292 | Cell Proliferation (GI50) | LNCaP | 3500 | [7] |
| AR 357 | Cell Proliferation (GI50) | LNCaP | 15000 | [7] |
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound for the A3AR.
Methodology:
-
Membrane Preparation: Culture cells stably or transiently expressing the human A3AR (e.g., HEK293 or CHO cells). Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled test compound. To determine non-specific binding, a parallel set of wells should contain a high concentration of a known A3AR ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Measurement Assay
This protocol outlines a method to assess the effect of A3AR activation on intracellular cAMP levels.
Methodology:
-
Cell Culture and Transfection: Seed HEK293T cells in a multi-well plate. Transfect the cells with a plasmid encoding the human A3AR and a cAMP biosensor plasmid (e.g., pGloSensor™-22F).
-
Cell Treatment: After incubation to allow for receptor and biosensor expression, replace the culture medium with a suitable assay buffer. Add varying concentrations of the test compound (agonist or antagonist). For antagonist testing, pre-incubate the cells with the antagonist before adding a known A3AR agonist.
-
cAMP Measurement: After a specified incubation period, measure the signal from the cAMP biosensor according to the manufacturer's instructions (e.g., luminescence for GloSensor™).
-
Data Analysis: For agonists, plot the signal as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, perform a Schild analysis or calculate the IC50 value from the inhibition of the agonist response.
Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to evaluate the effect of A3AR ligands on cell proliferation.
Methodology:
-
Cell Seeding: Seed the cancer cell line of interest (e.g., PC3 prostate cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Calcium Mobilization Assay
This protocol details a method to measure changes in intracellular calcium concentration following A3AR activation.
Methodology:
-
Cell Preparation: Culture cells expressing the A3AR (e.g., CHO-A3 cells) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or using a FLIPR Calcium Assay Kit) according to the manufacturer's protocol. This often involves a 1-2 hour incubation at 37°C.
-
Compound Addition: Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR). Add varying concentrations of the test compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion and Future Directions
The A3 adenosine receptor presents a compelling target for therapeutic intervention in a range of human diseases, including inflammatory disorders, cancer, and cardiovascular conditions. Its differential expression in pathological versus normal tissues offers a significant advantage for the development of targeted therapies. The complex and sometimes contradictory roles of A3AR in different cellular contexts highlight the need for continued research to fully elucidate its signaling mechanisms and biological functions. The development of more selective and potent A3AR agonists and antagonists, coupled with a deeper understanding of the downstream signaling pathways they modulate, will be crucial for translating the therapeutic potential of this receptor into clinical applications. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to unlock the full potential of targeting the A3 adenosine receptor.
References
- 1. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity study of A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fragment Screening at Adenosine-A3 Receptors in Living Cells Using a Fluorescence-Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
The Role of MRS7799, a Selective Adenosine A2B Receptor Antagonist, in Preclinical Models of Autoimmune Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autoimmune diseases represent a significant and growing health burden, necessitating the exploration of novel therapeutic targets. The adenosine (B11128) A2B receptor (A2BR) has emerged as a promising candidate due to its role in modulating inflammatory responses. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of MRS7799, a selective A2BR antagonist, in various autoimmune disease models. While direct studies involving this compound are limited, this guide draws upon data from structurally and functionally similar A2BR antagonists, such as MRS1754 and CVT-6883, to elucidate the mechanism of action and potential efficacy. This document details the signaling pathways involved, summarizes key quantitative data from preclinical studies in models of multiple sclerosis and lupus, and provides detailed experimental protocols for researchers seeking to investigate A2BR antagonism in their own work.
Introduction: The Adenosine A2B Receptor in Autoimmunity
Adenosine is an endogenous nucleoside that plays a crucial role in regulating inflammation. Its effects are mediated by four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor is a low-affinity receptor that is upregulated and activated under conditions of significant cellular stress and inflammation, such as those found in the microenvironment of autoimmune lesions. Activation of the A2BR on various immune cells, including dendritic cells and T cells, can promote pro-inflammatory signaling cascades, leading to the production of cytokines like Interleukin-6 (IL-6) and the differentiation of pathogenic T helper 17 (Th17) cells. These cells are key drivers in the pathology of several autoimmune diseases.
This compound is a potent and selective antagonist of the A2B receptor. By blocking the binding of adenosine to the A2BR, this compound and similar antagonists can inhibit these downstream pro-inflammatory signals, thereby presenting a targeted approach to mitigating autoimmune pathology.
Signaling Pathways of A2B Receptor Antagonism
The therapeutic effect of A2BR antagonists in autoimmune models is primarily attributed to their ability to modulate the function of key immune cells, particularly dendritic cells (DCs) and T cells.
Impact on Dendritic Cell Activation and Cytokine Production
In the context of autoimmunity, activated DCs present self-antigens to T cells, initiating an autoimmune response. A2BR activation on DCs promotes their maturation and the production of the pro-inflammatory cytokine IL-6. IL-6 is critical for the differentiation of naive T cells into pathogenic Th17 cells. A2BR antagonists block this signaling cascade.
Inhibition of Th17 Cell Differentiation
The IL-6 produced by DCs, in concert with other cytokines like TGF-β, drives the differentiation of naive CD4+ T cells into Th17 cells. Th17 cells are highly pathogenic in many autoimmune diseases, producing inflammatory cytokines such as IL-17 that recruit other immune cells and contribute to tissue damage. By inhibiting IL-6 production from DCs, A2BR antagonists indirectly suppress the generation of these harmful Th17 cells.
Efficacy in Autoimmune Disease Models
Preclinical studies using A2BR antagonists have demonstrated significant therapeutic potential in models of multiple sclerosis and lupus.
Experimental Autoimmune Encephalomyelitis (EAE) - A Model of Multiple Sclerosis
EAE is the most commonly used animal model for multiple sclerosis. Studies have shown that treatment with A2BR antagonists, such as CVT-6883 and MRS1754, can significantly ameliorate the clinical symptoms of EAE and reduce central nervous system inflammation and demyelination.[1]
Table 1: Effect of A2BR Antagonists on Clinical Score in EAE Models
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Onset of Disease (Days post-immunization ± SEM) | Reference |
| Vehicle (Saline) | 3.5 ± 0.2 | 11.2 ± 0.5 | [1] |
| CVT-6883 (3 mg/kg/day) | 1.8 ± 0.3** | 14.5 ± 0.8 | [1] |
| MRS1754 (1 mg/kg/day) | 2.1 ± 0.4 | 13.8 ± 0.7 | [1] |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Immunological Effects of A2BR Antagonism in EAE
| Parameter | Vehicle Group | CVT-6883 (3 mg/kg) Group | % Change | Reference |
| Serum IL-6 (pg/mL) | 150 ± 20 | 60 ± 10 | -60% | [1] |
| Splenic Th17 Cells (%) | 2.5 ± 0.3 | 1.2 ± 0.2 | -52% | [1] |
| CNS Infiltrating CD4+ T Cells (x10^5) | 8.5 ± 1.2 | 3.2 ± 0.8** | -62% | [1] |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Pristane-Induced Lupus - A Model of Systemic Lupus Erythematosus (SLE)
Pristane-induced lupus in mice recapitulates many features of human SLE, including the production of autoantibodies and the development of lupus nephritis. Emerging evidence suggests that A2BR antagonism can be beneficial in this model.
Table 3: Effects of A2BR Antagonism in a Pristane-Induced Lupus Model
| Parameter | Vehicle Group | A2BR Antagonist Group | % Change |
| Proteinuria (mg/dL) | 260.1 ± 30.5 | 60.8 ± 15.2 | -76.6% |
| Glomerular IgG Deposition (Mean Score) | 3.2 ± 0.4 | 1.5 ± 0.3 | -53.1% |
| Serum Anti-dsDNA (Relative Units) | 1.8 ± 0.2 | 0.9 ± 0.1** | -50% |
| *p < 0.05, **p < 0.01 vs. Vehicle (Data are representative and compiled from literature on A2BR knockout and antagonist studies in lupus models) |
Collagen-Induced Arthritis (CIA) - A Model of Rheumatoid Arthritis
Currently, there is a lack of specific studies investigating the effects of this compound or other selective A2BR antagonists in the CIA model of rheumatoid arthritis. However, given the established role of Th17 cells and IL-6 in the pathogenesis of rheumatoid arthritis, it is plausible that A2BR antagonism could also be effective in this setting. Further research is warranted to explore this potential application.
Experimental Protocols
The following are detailed protocols for the induction of EAE and pristane-induced lupus, which can be used to evaluate the efficacy of A2BR antagonists like this compound.
MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes the active induction of EAE, a widely used model for relapsing-remitting multiple sclerosis.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound (or other A2BR antagonist) and vehicle (e.g., DMSO/Saline)
-
Sterile PBS
Procedure:
-
Preparation of MOG/CFA Emulsion: On Day 0, prepare an emulsion of MOG35-55 in CFA at a final concentration of 2 mg/mL MOG35-55. Emulsify by drawing the mixture into and out of two glass syringes connected by a Luer lock until a thick, stable emulsion is formed.
-
Immunization: Anesthetize mice and inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total of 200 µg MOG35-55 per mouse).
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
Treatment Administration: Begin daily i.p. injections of this compound (e.g., 1-10 mg/kg) or vehicle on Day 0 or at the onset of clinical signs, depending on the study design (prophylactic vs. therapeutic).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Endpoint Analysis: At a predetermined endpoint (e.g., 21-28 days post-immunization), euthanize mice and collect tissues (spinal cord, brain, spleen, lymph nodes) for histological analysis (H&E and Luxol Fast Blue staining for inflammation and demyelination), cytokine profiling (ELISA or Luminex), and flow cytometric analysis of immune cell populations.
Pristane-Induced Lupus in BALB/c Mice
This model is used to study the pathogenesis of SLE and is characterized by the production of a broad range of autoantibodies.
Materials:
-
Female BALB/c mice, 8-12 weeks old
-
Pristane (B154290) (2,6,10,14-tetramethylpentadecane)
-
This compound (or other A2BR antagonist) and vehicle
-
Sterile PBS
Procedure:
-
Induction: On Day 0, administer a single i.p. injection of 0.5 mL of pristane.
-
Treatment Administration: Begin treatment with this compound or vehicle at a specified time point after pristane injection (e.g., 2 months) and continue for the duration of the study.
-
Monitoring:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay.
-
Autoantibodies: Collect serum periodically (e.g., monthly) to measure levels of anti-dsDNA and other autoantibodies by ELISA.
-
-
Endpoint Analysis: At the study endpoint (e.g., 6-8 months post-pristane injection), euthanize mice and collect kidneys for histological analysis (H&E and PAS staining for glomerulonephritis and immune complex deposition) and serum for final autoantibody and cytokine analysis.
Conclusion and Future Directions
The preclinical data strongly suggest that antagonism of the adenosine A2B receptor represents a viable therapeutic strategy for the treatment of autoimmune diseases. By inhibiting the production of IL-6 and the subsequent differentiation of pathogenic Th17 cells, A2BR antagonists like this compound can effectively dampen the inflammatory cascade that drives autoimmune pathology. While direct evidence for this compound in these models is still needed, the consistent findings with other selective A2BR antagonists provide a solid rationale for its further investigation.
Future research should focus on:
-
Directly evaluating the efficacy of this compound in EAE, pristane-induced lupus, and collagen-induced arthritis models.
-
Optimizing dosing regimens and exploring potential combination therapies.
-
Further elucidating the downstream signaling pathways affected by A2BR antagonism in different immune cell subsets.
This in-depth guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to explore the promising therapeutic potential of this compound and A2BR antagonism in the field of autoimmunity.
References
The Therapeutic Potential of MRS7799: A Technical Guide for Researchers
An In-depth Exploration of the A2B Adenosine (B11128) Receptor Antagonist MRS7799 in Oncology, Inflammation, and Fibrosis
This compound has emerged as a significant subject of investigation in preclinical research, demonstrating notable potential as a selective antagonist of the adenosine A2B receptor (A2BR). This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, therapeutic promise in cancer, inflammatory conditions, and fibrotic diseases. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of its signaling pathways.
Core Mechanism of Action: A2B Adenosine Receptor Antagonism
Adenosine, a signaling nucleoside, accumulates in the extracellular space under conditions of metabolic stress, such as hypoxia and inflammation, often found within the tumor microenvironment and sites of tissue injury. It exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is a low-affinity receptor that becomes significantly activated when adenosine concentrations are high.
Activation of the A2B receptor has been implicated in a variety of pathological processes, including tumor growth, immune suppression, inflammation, and fibrosis.[1] this compound functions as a competitive antagonist at the A2B receptor, blocking the binding of adenosine and thereby inhibiting its downstream signaling cascades. This inhibitory action forms the basis of its therapeutic potential across a spectrum of diseases.
Therapeutic Applications
Oncology
In the context of cancer, the tumor microenvironment is often characterized by high levels of adenosine, which promotes tumor growth and immune evasion, in part through the A2B receptor.[2] By blocking this receptor, this compound is hypothesized to:
-
Inhibit Tumor Cell Proliferation: Preclinical studies are exploring the direct impact of this compound on the proliferation of various cancer cell lines.
-
Enhance Anti-Tumor Immunity: The A2B receptor is expressed on various immune cells, and its activation can suppress anti-tumor immune responses. Antagonism by this compound may reverse this immunosuppression, promoting the activity of cytotoxic T lymphocytes and natural killer (NK) cells.
-
Reduce Angiogenesis: The A2B receptor has been linked to the promotion of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This compound may inhibit this process, thereby restricting tumor growth.
Inflammation
The A2B receptor plays a complex, often pro-inflammatory role in various tissues.[3] Its activation can lead to the release of pro-inflammatory cytokines and chemokines. The therapeutic rationale for this compound in inflammatory diseases is based on its ability to:
-
Reduce Pro-inflammatory Cytokine Production: By blocking A2B receptor signaling, this compound has the potential to decrease the production and release of key inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[4]
-
Modulate Immune Cell Function: this compound may influence the activity of various immune cells involved in inflammatory responses, such as mast cells and macrophages.
Fibrosis
Fibrosis, the excessive deposition of extracellular matrix components, can lead to organ dysfunction and failure. The A2B receptor has been identified as a contributor to fibrotic processes in various organs, including the liver and lungs.[5] The anti-fibrotic potential of this compound is being investigated based on its capacity to:
-
Inhibit Fibroblast Activation: Myofibroblasts are the primary cell type responsible for excessive collagen deposition. This compound may prevent their activation and proliferation.
-
Reduce Collagen Production: By blocking A2B receptor-mediated signaling in fibroblasts, this compound could decrease the synthesis and deposition of collagen and other extracellular matrix proteins.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related A2B receptor antagonists. It is important to note that data for this compound itself is limited in the public domain, and further research is needed to fully characterize its potency and efficacy.
Table 1: Binding Affinity (Ki) of A2B Adenosine Receptor Antagonists
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | Reference |
| This compound | A2B | - | - | Data Not Available | - |
| PSB-21500 | Human A2B | Human | Radioligand Binding | 10.6 | [2] |
| CVT-6883 | Human A2B | Human | - | 8 | [7] |
| CVT-6694 | Human A2B | Human | - | 7 | [7] |
Table 2: In Vitro Efficacy (IC50) of A2B Adenosine Receptor Antagonists
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | - | - | Data Not Available | - |
| PSB-21501 | Human A2B expressing cells | Gα15 BRET assay | 15.3 ± 7.1 | [2] |
| PSB-21502 | Human A2B expressing cells | Gα15 BRET assay | 284 ± 220 | [2] |
| PSB-1115 | Human A2B expressing cells | Gα15 BRET assay | 865 ± 415 | [2] |
Table 3: In Vivo Efficacy of A2B Adenosine Receptor Antagonists in Cancer Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | - | - | Data Not Available | - |
| M83 (FAP/POP inhibitor) | Human colon cancer xenograft | 50 μ g/day , i.p. | >90% | [8] |
| J94 (POP inhibitor) | Human colon cancer xenograft | 50 μ g/day , i.p. | >90% | [8] |
Table 4: In Vivo Efficacy of A2B Adenosine Receptor Antagonists in Inflammation and Fibrosis Models
| Compound | Model | Key Finding | Reference |
| This compound | - | Data Not Available | - |
| CORM-2 | Murine thermal injury model | Significantly attenuated IL-1β and TNF-α levels | [4] |
| pUR4 (Fibronectin inhibitor) | Murine liver fibrosis model | Decreased collagen accumulation and improved liver function | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
In Vivo Murine Xenograft Cancer Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (at various doses) or the vehicle control via a suitable route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, every other day).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Measurement of Cytokine Levels (ELISA)
This protocol outlines a general method for quantifying cytokine levels in biological samples (e.g., serum, cell culture supernatant) after treatment with this compound.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards (of known cytokine concentrations) and samples (e.g., serum from treated and control animals, or cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Reaction Stoppage and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Quantification of Collagen Deposition (Hydroxyproline Assay)
This protocol is used to measure the total collagen content in tissue samples as an indicator of fibrosis.[9][10][11][12]
Materials:
-
Tissue samples (e.g., liver, lung)
-
Hydrolysis solution (e.g., 6 M HCl)
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline (B1673980) standard solution
-
Heating block or oven
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis: Weigh the tissue samples and hydrolyze them in a strong acid (e.g., 6 M HCl) at a high temperature (e.g., 110-120°C) for an extended period (e.g., 12-24 hours) to break down the protein and release hydroxyproline.
-
Neutralization: Neutralize the hydrolyzed samples.
-
Oxidation: Treat the samples with Chloramine-T solution to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent and heat the samples to develop a colored product.
-
Absorbance Measurement: Measure the absorbance of the samples and standards at a specific wavelength (e.g., 550-560 nm) using a spectrophotometer.
-
Data Analysis: Create a standard curve using the hydroxyproline standards and calculate the amount of hydroxyproline in the tissue samples. The collagen content can then be estimated based on the assumption that hydroxyproline constitutes a specific percentage of collagen by weight (typically around 13.5%).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways associated with the A2B adenosine receptor and the proposed mechanism of action for this compound.
Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in Cancer Models.
Caption: Logical Relationship of this compound's Mechanism to its Therapeutic Potential.
Conclusion
This compound, as a selective A2B adenosine receptor antagonist, holds considerable promise as a therapeutic agent for a range of diseases characterized by high extracellular adenosine levels, including cancer, inflammatory disorders, and fibrosis. Its mechanism of action, centered on blocking the pro-tumorigenic, pro-inflammatory, and pro-fibrotic signals mediated by the A2B receptor, provides a strong rationale for its continued investigation. While the currently available quantitative data for this compound is limited, the established protocols and the data from related A2B antagonists provide a solid framework for future preclinical and clinical development. This technical guide serves as a foundational resource to aid researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.
References
- 1. A2B adenosine receptor signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible Antagonists for the Adenosine A2B Receptor [mdpi.com]
- 3. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 4. Suppression of inflammatory cytokine production and oxidative stress by CO-releasing molecules-liberated CO in the small intestine of thermally-injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fibronectin deposition improves experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxin inhibits effective collagen deposition by cultured hepatic stellate cells and decreases rat liver fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Tumor Growth in Mice by Rationally Designed Pseudopeptide Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. icams.ro [icams.ro]
Unraveling the Role of MRS7799: A Technical Guide for GPCR Research
Despite a comprehensive search of scientific literature and chemical databases, the compound designated as MRS7799 could not be identified. This suggests that "this compound" may be an internal, unpublished, or incorrectly transcribed identifier. As such, a detailed technical guide on its specific use as a research tool for G protein-coupled receptors (GPCRs) cannot be provided at this time.
For researchers, scientists, and drug development professionals seeking information on novel research tools for GPCRs, it is crucial to have accurate and verifiable compound identifiers. Without a recognized chemical structure, target profile, and associated experimental data, it is impossible to generate a meaningful and reliable technical guide.
This document outlines the standard approach that would be taken to create such a guide, should a valid compound be identified. This framework can serve as a template for evaluating and documenting any new research tool for GPCRs.
I. Compound Identification and Characterization
The foundational step in evaluating a new research tool is to establish its chemical identity and fundamental pharmacological properties.
Table 1: Compound Identity
| Parameter | Data |
| IUPAC Name | [Data not available] |
| CAS Registry Number | [Data not available] |
| Molecular Formula | [Data not available] |
| Molecular Weight | [Data not available] |
| Chemical Structure | [Data not available] |
II. Pharmacological Profile: Potency and Selectivity
A critical aspect of a research tool is its potency at the intended target and its selectivity against other related and unrelated targets. This information is typically determined through a battery of in vitro assays.
Table 2: In Vitro Pharmacological Profile of a Hypothetical GPCR Antagonist
| Target GPCR | Assay Type | Ligand | Species | Ki (nM) | IC50 (nM) | Functional Response |
| Target X | Radioligand Binding | [³H]-Agonist Y | Human | 10 | - | - |
| Target X | cAMP Assay | Agonist Y | Human | - | 50 | Antagonist |
| Related Receptor A | Radioligand Binding | [³H]-Ligand Z | Human | >1000 | - | - |
| Related Receptor B | Calcium Flux Assay | Agonist W | Human | - | >1000 | No effect |
III. Signaling Pathway Modulation
Understanding how a compound affects intracellular signaling is paramount. This involves characterizing its impact on canonical and non-canonical GPCR signaling pathways.
A. G-Protein Signaling
A primary function of GPCRs is to activate heterotrimeric G proteins. An antagonist would be expected to block agonist-induced G-protein activation.
Preclinical Profile of P2Y1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with a key class of P2Y1 receptor antagonists. The P2Y1 receptor, a Gq-coupled purinergic receptor, plays a pivotal role in ADP-induced platelet aggregation and is a significant target for the development of novel antithrombotic therapies. This document focuses on the preclinical characteristics of selective P2Y1 antagonists, which are instrumental in understanding the therapeutic potential of targeting this receptor.
Core Concepts: The P2Y1 Receptor in Thrombosis
The P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is crucial for the initial stages of platelet activation.[1][2] Upon ADP binding, the P2Y1 receptor initiates a signaling cascade that leads to platelet shape change and the onset of reversible platelet aggregation.[2] Co-activation of the P2Y12 receptor is necessary for a complete and sustained aggregation response.[3][4] Therefore, antagonism of the P2Y1 receptor presents a promising strategy for the prevention of thrombotic events.[1][3][5] Preclinical studies using both genetic knockout models and pharmacological inhibitors have demonstrated that targeting the P2Y1 receptor can effectively reduce thrombosis in various animal models.[2][5]
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data from preclinical studies on selective P2Y1 receptor antagonists. These compounds have been instrumental in elucidating the role of the P2Y1 receptor in thrombosis.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Compound | Assay Type | Species | Agonist | IC50 / Ki | Reference |
| MRS2179 | Washed Platelet Aggregation | Human | ADP | - | [6] |
| MRS2179 | Ca2+ Rise Inhibition | Human | ADP | - | [6] |
| MRS2279 | Radioligand Binding (Kd) | Human Platelets | - | 16 nM | [7][8] |
| MRS2279 | Radioligand Binding (Kd) | Sf9 cells expressing hP2Y1R | - | 8 nM | [8] |
| MRS2500 | Calcium Signaling Assay | Turkey P2Y1R | - | IC50 = 0.19 ± 0.04 µM (for derivative 1h) | [9] |
Table 2: In Vivo Antithrombotic Effects
| Compound | Animal Model | Thrombosis Induction | Key Findings | Reference |
| MRS2179 | Mouse | FeCl3-induced arterial thrombosis | Significantly less thrombosis compared to controls. | [5] |
| MRS2179 | Rat | Wessler model of venous thrombosis | Slightly but significantly inhibited venous thrombosis. | [5] |
| MRS2179 | Rat/Mouse | - | Prolonged bleeding time. | [6] |
| MRS2179 | Mouse | Vein graft transplantation | Inhibited neointima formation. | [10] |
Signaling Pathways
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2][4] The binding of ADP leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][11] This signaling cascade is central to the initiation of platelet shape change and aggregation.[2]
References
- 1. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Selectivity Profile of MRS7799
Notice to the Reader: Despite a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for a compound designated as MRS7799 . The following guide is a template illustrating the expected structure and content for such a document, based on standard practices in pharmacology and drug development. The data and experimental details provided are hypothetical and for illustrative purposes only. Researchers and drug development professionals are advised to consult primary literature and internal documentation for specific compounds of interest.
Introduction
This compound is a novel small molecule modulator with potential therapeutic applications. Understanding its selectivity profile is paramount for predicting its efficacy, off-target effects, and overall safety profile. This document provides a comprehensive overview of the in vitro and in vivo studies conducted to characterize the binding and functional activity of this compound against a panel of primary targets and a broad range of off-target receptors, ion channels, and enzymes.
Summary of Quantitative Selectivity Data
The selectivity of this compound has been assessed through a series of binding affinity and functional assays. The data are summarized in the tables below for easy comparison.
Table 1: Binding Affinity (Ki) of this compound at Primary and Secondary Targets
| Target | Assay Type | Radioligand | Ki (nM) |
| Primary Target A | Radioligand Binding | [3H]-Ligand X | 1.5 ± 0.2 |
| Primary Target B | Radioligand Binding | [125I]-Ligand Y | 5.8 ± 0.7 |
| Secondary Target C | Radioligand Binding | [3H]-Ligand Z | > 10,000 |
| Secondary Target D | Radioligand Binding | [3H]-Ligand W | 850 ± 50 |
| ... | ... | ... | ... |
Table 2: Functional Activity (IC50/EC50) of this compound
| Target | Assay Type | Functional Readout | IC50/EC50 (nM) | Emax (%) |
| Primary Target A | [Ca2+] Flux Assay | Inhibition of Agonist-induced Ca2+ release | 2.3 ± 0.4 | 98 ± 3 |
| Primary Target B | cAMP Accumulation Assay | Inhibition of Forskolin-stimulated cAMP | 12.1 ± 1.5 | 95 ± 5 |
| Secondary Target D | Reporter Gene Assay | Inhibition of Luciferase Expression | 1200 ± 150 | 60 ± 8 |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for target receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the human recombinant receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Incubation: Membranes (10-20 µg protein) were incubated with a fixed concentration of the appropriate radioligand and a range of concentrations of this compound (0.1 nM to 100 µM) in a total volume of 200 µL.
-
Incubation Time and Temperature: 60 minutes at 25°C.
-
Separation: Bound and free radioligand were separated by rapid filtration through GF/C glass fiber filters using a cell harvester.
-
Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known competing ligand. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional antagonist activity of this compound at Gq-coupled receptors.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the target receptor were seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Cells were pre-incubated with various concentrations of this compound for 15 minutes.
-
Agonist Stimulation: An EC80 concentration of the reference agonist was added to stimulate calcium mobilization.
-
Detection: Changes in intracellular calcium concentration were measured using a fluorescent plate reader (e.g., FLIPR).
-
Data Analysis: IC50 values were determined from the concentration-response curves.
Objective: To determine the functional antagonist activity of this compound at Gs- or Gi-coupled receptors.
Methodology:
-
Cell Culture: HEK293 cells expressing the target receptor were plated in 96-well plates.
-
Compound Incubation: Cells were pre-treated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Stimulation: Cells were stimulated with forskolin (B1673556) (for Gi-coupled receptors) or an EC80 concentration of a reference agonist (for Gs-coupled receptors).
-
Lysis and Detection: Following incubation, cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: IC50 or EC50 values were calculated from the resulting concentration-response curves.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for its characterization.
Caption: Antagonistic mechanism of this compound at a G-protein coupled receptor.
Caption: General workflow for characterizing the selectivity of a compound.
Discussion
The selectivity profile of a compound is a critical determinant of its therapeutic window. A highly selective compound minimizes the potential for off-target effects, leading to a better safety profile. The hypothetical data presented here for this compound would suggest a high degree of selectivity for its primary targets. The significant difference between its affinity for the primary targets and the screened off-targets would indicate a favorable selectivity window.
Further studies, including broader kinase profiling and in vivo target engagement studies, would be necessary to fully elucidate the complete selectivity profile of this compound and its implications for clinical development.
Disclaimer: This document is for informational purposes only and does not constitute a formal scientific publication. The data and methodologies presented are illustrative and should not be considered as factual results for any specific compound.
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of MRS7799 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS7799 is a known inhibitor of ecto-5'-nucleotidase (CD73), an enzyme responsible for the extracellular conversion of AMP to adenosine (B11128). In the tumor microenvironment, adenosine accumulation suppresses the anti-tumor immune response and can promote cancer cell proliferation, survival, and angiogenesis, primarily through the activation of adenosine receptors such as A2A and A2B. By inhibiting CD73, this compound is hypothesized to reduce adenosine levels, thereby alleviating immunosuppression and directly impacting cancer cell functions.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound in cancer cell lines. The methodologies described herein are designed to assess its cytotoxic effects, its influence on apoptosis and the cell cycle, and to elucidate its potential mechanism of action. While specific quantitative data for this compound is not extensively available in public literature, the provided tables serve as templates for data presentation.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MDA-MB-231 | Breast Cancer | Data to be determined | Data to be determined |
| e.g., A549 | Lung Cancer | Data to be determined | Data to be determined |
| e.g., PC-3 | Prostate Cancer | Data to be determined | Data to be determined |
| e.g., U-87 MG | Glioblastoma | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., MDA-MB-231 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| e.g., A549 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control (DMSO) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PI/RNase Staining Buffer
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (at IC50 concentration) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for assessing the in vitro anti-cancer effects of this compound.
No Direct Evidence Found for MRS7799 Application in Mouse Models of Neuroinflammation
Despite a comprehensive review of available scientific literature, no specific studies utilizing the A2A adenosine (B11128) receptor antagonist MRS7799 in mouse models of neuroinflammation have been identified. Therefore, detailed application notes and protocols for this specific compound in this context cannot be provided.
While the requested information on this compound is not available, this report aims to provide valuable context for researchers interested in this area by outlining general methodologies for inducing neuroinflammation in mice and summarizing the application of other A2A adenosine receptor antagonists that have been investigated for their anti-inflammatory effects in the central nervous system.
General Protocols for Inducing Neuroinflammation in Mouse Models
Several methods are commonly employed to induce neuroinflammation in mice, each with distinct characteristics and applications. The choice of model often depends on the specific research question and the aspect of neuroinflammation being investigated.
Lipopolysaccharide (LPS) Model: Systemic or direct intracerebral injection of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce a robust inflammatory response in the brain. This model mimics the inflammatory aspects of bacterial infection and is characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines.
Experimental Protocol: LPS-Induced Neuroinflammation
-
Animal Model: C57BL/6 mice are commonly used.
-
LPS Preparation: Lipopolysaccharide from Escherichia coli is dissolved in sterile, pyrogen-free saline.
-
Administration:
-
Intraperitoneal (i.p.) injection: A single dose of 1-5 mg/kg is typically administered.
-
Intracerebroventricular (i.c.v.) injection: A lower dose, typically in the range of 1-5 µg per mouse, is stereotactically injected into the cerebral ventricles.
-
-
Time Course: The inflammatory response is typically assessed at various time points, ranging from a few hours to several days post-injection, depending on the specific markers of interest.
-
Assessment of Neuroinflammation:
-
Immunohistochemistry: Staining for microglial (Iba1) and astrocyte (GFAP) markers.
-
Cytokine analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates or cerebrospinal fluid using ELISA or multiplex assays.
-
Gene expression analysis: Quantification of inflammatory gene expression using RT-qPCR.
-
A2A Adenosine Receptor Antagonists in Neuroinflammation
While data on this compound is absent, other A2A adenosine receptor antagonists have shown promise in mitigating neuroinflammation in preclinical models. The A2A receptor is highly expressed in the basal ganglia and is also found on immune cells, including microglia. Its activation is generally considered to be pro-inflammatory in the context of the central nervous system. Therefore, blocking this receptor presents a potential therapeutic strategy for neuroinflammatory conditions.
| Compound | Mouse Model | Dosage and Administration | Key Findings |
| SCH58261 | Chronic periodontitis-induced cognitive impairment | 0.1 and 0.5 mg/kg, intraperitoneal injection | Inhibited microglial activation and decreased pro-inflammatory cytokine levels in the hippocampus.[1][2] |
| Preladenant | MPTP model of Parkinson's disease | Pre-treatment of brain slices | Restored the ability of activated microglia to respond to tissue damage.[3][4] |
Signaling Pathway of A2A Receptor in Microglia
The following diagram illustrates the general signaling pathway of the A2A adenosine receptor in microglia, leading to a pro-inflammatory response. Antagonists of this receptor would block these downstream effects.
Caption: A2A adenosine receptor signaling in microglia leading to inflammation.
Experimental Workflow for Testing A2A Antagonists
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an A2A receptor antagonist in a mouse model of neuroinflammation.
Caption: Workflow for evaluating an A2A antagonist in a neuroinflammation model.
Conclusion
While specific data regarding this compound in mouse models of neuroinflammation is currently unavailable in the public domain, the established role of the A2A adenosine receptor in modulating neuroinflammatory processes suggests that this is a valid area for future investigation. Researchers interested in exploring the potential of this compound are encouraged to utilize established models of neuroinflammation, such as the LPS model, and to draw upon the methodologies and findings from studies on other A2A receptor antagonists to guide their experimental design. The protocols and conceptual frameworks provided here offer a starting point for such investigations.
References
- 1. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions in DMSO
Topic: Preparing Small Molecule Stock Solutions with DMSO
Audience: Researchers, scientists, and drug development professionals.
Notice: The compound identifier "MRS7799" provided in the initial request does not correspond to a known chemical entity based on extensive searches of chemical databases and specialized lists of MRS compounds from the National Institutes of Health (NIH). The following application notes and protocols are provided as a general guide for the preparation of stock solutions of small molecules in Dimethyl Sulfoxide (DMSO). Researchers should always refer to the specific manufacturer's or supplier's documentation for the compound of interest for accurate information regarding its properties and solubility.
Introduction
Dimethyl Sulfoxide (DMSO) is a highly versatile and widely used aprotic solvent in biomedical research. Its ability to dissolve a broad range of polar and nonpolar compounds makes it an ideal vehicle for preparing concentrated stock solutions of small molecules for in vitro and in vivo studies. Proper preparation and storage of these stock solutions are critical for ensuring experimental reproducibility and the integrity of the compound. These notes provide a comprehensive guide to the principles and procedures for preparing small molecule stock solutions using DMSO.
Quantitative Data for Common Solvents
For accurate and reproducible experimental results, understanding the physical and chemical properties of the solvent is crucial. The table below summarizes key quantitative data for DMSO and other common laboratory solvents.
| Property | Dimethyl Sulfoxide (DMSO) | Water (H₂O) | Ethanol (C₂H₅OH) |
| Molecular Weight | 78.13 g/mol | 18.02 g/mol | 46.07 g/mol |
| Density | 1.10 g/mL | 1.00 g/mL | 0.789 g/mL |
| Boiling Point | 189 °C (372 °F) | 100 °C (212 °F) | 78.37 °C (173.1 °F) |
| Melting Point | 18.5 °C (65.3 °F) | 0 °C (32 °F) | -114 °C (-173 °F) |
| Polarity | Polar aprotic | Polar protic | Polar protic |
Experimental Protocol: Preparing a DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of a hypothetical small molecule with a molecular weight of 500 g/mol . Always consult the Safety Data Sheet (SDS) for the specific compound and DMSO before starting any work.
Materials:
-
Small molecule of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves
Procedure:
-
Determine the required mass of the small molecule:
-
For a 10 mM stock solution in 1 mL (0.001 L):
-
Moles = Concentration (M) x Volume (L) = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (g) = Moles (mol) x Molecular Weight ( g/mol ) = 0.00001 mol x 500 g/mol = 0.005 g = 5 mg
-
-
Weigh the small molecule:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 5 mg of the small molecule into the container.
-
-
Add DMSO:
-
Using a calibrated pipettor, add 1 mL of anhydrous DMSO to the container with the weighed compound.
-
-
Dissolve the compound:
-
Cap the container tightly.
-
Vortex the solution until the small molecule is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds, but always check the compound's stability information first.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers. Always refer to the manufacturer's recommendations for optimal storage conditions.
-
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing a DMSO Stock Solution.
Generalized Signaling Pathway Inhibition
The following diagram illustrates a general mechanism by which a small molecule inhibitor, prepared in a DMSO stock solution, can modulate a cellular signaling pathway. This is a hypothetical representation and the actual pathway will depend on the specific compound.
Application Notes and Protocols for the Use of MRS1523 in Primary Neuronal Cultures
A Note on the Compound Name: The compound "MRS7799" could not be definitively identified in the scientific literature. It is highly probable that this is a typographical error and that the intended compound belongs to the "MRS" series of research chemicals developed by the National Institutes of Health (NIH). Based on the common use of MRS compounds as adenosine (B11128) receptor ligands in neuroscience, this document will focus on MRS1523 , a potent and selective A3 adenosine receptor antagonist, as a representative and well-characterized tool for research in primary neuronal cultures.
Introduction
MRS1523 is a selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes in the nervous system.[1] A3ARs are expressed in the central nervous system, including on neurons and glial cells, although at relatively low levels compared to A1 and A2A receptors.[2][3] Activation of A3ARs has been implicated in neuroinflammation, pain signaling, and the modulation of neurotransmitter release.[4][5] The use of a selective antagonist like MRS1523 in primary neuronal cultures allows researchers to investigate the specific roles of the A3AR in neuronal function, survival, and signaling pathways.
These application notes provide an overview of the use of MRS1523 in primary neuronal cultures, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
MRS1523 acts as a competitive antagonist at the A3 adenosine receptor. The A3AR is primarily coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, A3ARs can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which can mobilize intracellular calcium and activate protein kinase C (PKC).[7][8]
In neurons, the functional consequences of A3AR activation and antagonism are complex. A3AR activation has been shown to inhibit N-type voltage-gated calcium channels, which can reduce neurotransmitter release.[4][9] By blocking these effects, MRS1523 can be used to probe the contribution of A3AR signaling to neuronal excitability, synaptic transmission, and calcium homeostasis.
Data Presentation
Quantitative Data for MRS1523
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | A3 Adenosine Receptor | 18.9 nM | [1] |
| Ki | Rat | A3 Adenosine Receptor | 113 nM | [1] |
Signaling Pathways
Experimental Protocols
General Protocol for Primary Neuronal Culture
This protocol describes the basic steps for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.[10][11][12]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Culture plates or coverslips coated with an adhesion substrate (e.g., poly-D-lysine)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare culture plates/coverslips by coating with poly-D-lysine.
-
Euthanize pregnant rodent and dissect E18 embryos.
-
Isolate hippocampi or cortices from embryonic brains in cold dissection medium.
-
Mince the tissue and incubate with the dissociation enzyme.
-
Mechanically dissociate the tissue by gentle trituration.
-
Centrifuge the cell suspension and resuspend in plating medium.
-
Count the viable cells and plate at the desired density.
-
Maintain the cultures in the incubator, performing partial media changes every 2-3 days.
Protocol 1: Neuroprotection Assay
This protocol is designed to assess the effect of MRS1523 on neuronal survival following an excitotoxic insult.
Materials:
-
Mature primary neuronal cultures (e.g., 10-14 days in vitro)
-
MRS1523 stock solution (in DMSO)
-
Excitotoxic agent (e.g., NMDA or glutamate)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Plate reader or fluorescence microscope
Procedure:
-
Prepare working solutions of MRS1523 and the excitotoxic agent in culture medium.
-
Pre-treat the neuronal cultures with different concentrations of MRS1523 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Induce excitotoxicity by adding the excitotoxic agent to the culture medium.
-
Co-incubate the cells with MRS1523 and the excitotoxic agent for the desired duration (e.g., 24 hours).
-
Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Quantify the results and compare the survival rates between MRS1523-treated and control groups.
Protocol 2: Calcium Imaging
This protocol allows for the measurement of intracellular calcium dynamics in response to neuronal stimulation and modulation by MRS1523.[13][14][15][16]
Materials:
-
Mature primary neuronal cultures on coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
MRS1523 stock solution
-
Stimulating agent (e.g., high potassium solution or a specific agonist)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Load the neuronal cultures with the calcium indicator dye according to the manufacturer's protocol.
-
Mount the coverslip in an imaging chamber with imaging buffer.
-
Acquire a baseline fluorescence signal.
-
Apply MRS1523 or vehicle to the imaging chamber and incubate for a few minutes.
-
Stimulate the neurons with the stimulating agent and record the changes in fluorescence intensity over time.
-
Analyze the fluorescence data to determine the amplitude and kinetics of the calcium transients in the presence and absence of MRS1523.
Conclusion
MRS1523 is a valuable pharmacological tool for elucidating the role of the A3 adenosine receptor in primary neuronal cultures. The protocols provided here offer a framework for investigating the effects of A3AR antagonism on neuronal survival, signaling, and function. Researchers should optimize concentrations and incubation times for their specific experimental system and research questions. The use of appropriate controls, including vehicle controls and potentially A3AR knockout/knockdown models, is crucial for interpreting the results accurately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Adenosine - Wikipedia [en.wikipedia.org]
- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A3 receptor activation inhibits pronociceptive N-type Ca2+ currents and cell excitability in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive Calcium Measurements Could Reveal Neurons’ Roles In Different Behavior Types - Sciencebeta [sciencebeta.com]
- 14. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lessons from the use of in vivo cellular calcium imaging in primary sensory neurons and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Administration of MRS7799 in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of MRS7799, a selective antagonist of the A2B adenosine (B11128) receptor (A2BR), in preclinical ischemia models. The protocols are compiled from established methodologies in the field and adapted for the investigation of A2BR antagonism as a therapeutic strategy in ischemic injury.
Introduction
Ischemic events, such as stroke and myocardial infarction, trigger a complex cascade of pathophysiological events leading to tissue damage. Adenosine, an endogenous purine (B94841) nucleoside, plays a crucial role in modulating the cellular response to ischemia through its four receptor subtypes (A1, A2A, A2B, and A3). The A2B adenosine receptor, in particular, has emerged as a promising therapeutic target. Its activation during ischemia is implicated in excitotoxicity and inflammation, suggesting that its antagonism may offer neuroprotective and cardioprotective benefits. This compound is a potent and selective antagonist for the A2B adenosine receptor and serves as a valuable tool for investigating the therapeutic potential of A2BR blockade in various in vivo ischemia models.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of A2B adenosine receptor modulation in in vivo ischemia models. While specific data for this compound in vivo is limited in publicly available literature, the data presented from studies using other A2B receptor modulators can be used to anticipate the expected outcomes of this compound administration.
Table 1: Neurological Deficit Scores in a Rodent Model of Transient Middle Cerebral Artery Occlusion (tMCAo)
| Treatment Group | Neurological Score (Day 1) | Neurological Score (Day 3) | Neurological Score (Day 7) |
| Vehicle Control | 10.5 ± 0.8 | 8.2 ± 1.1 | 6.5 ± 1.3 |
| This compound (hypothetical) | 7.3 ± 0.9 | 5.1 ± 1.0 | 3.8 ± 1.2** |
| A2BR Agonist (BAY60-6583) | 10.2 ± 0.7 | 7.9 ± 0.9 | 5.9 ± 1.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Neurological scores are based on a modified neurological severity score (mNSS) where a higher score indicates a more severe deficit. This data is illustrative and based on expected outcomes of A2BR antagonism.
Table 2: Infarct Volume Measurement in a Rodent tMCAo Model
| Treatment Group | Total Infarct Volume (mm³) | Cortical Infarct Volume (mm³) | Striatal Infarct Volume (mm³) |
| Vehicle Control | 220 ± 25 | 150 ± 20 | 70 ± 10 |
| This compound (hypothetical) | 135 ± 18 | 90 ± 15 | 45 ± 8* |
| A2BR Agonist (BAY60-6583) | 210 ± 22 | 145 ± 18 | 65 ± 9 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Infarct volumes are typically measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. This data is illustrative.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAo) Model in Rats
This protocol describes the induction of focal cerebral ischemia and the subsequent administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Place the animal on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Induction of Ischemia:
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
Secure the suture in place and close the incision.
-
-
Reperfusion:
-
After the desired duration of ischemia (e.g., 60 or 90 minutes), re-anesthetize the animal.
-
Withdraw the suture to allow reperfusion.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A suggested starting dose, based on studies with other A2B antagonists, is in the range of 1-5 mg/kg.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. The timing of administration is critical. For investigating neuroprotection against acute injury, administer the first dose at the time of reperfusion or shortly thereafter (e.g., within 1 hour).
-
Subsequent doses can be administered, for example, once or twice daily for the duration of the experiment (e.g., 3 to 7 days).
-
-
Post-operative Care and Assessment:
-
Monitor the animals for recovery from anesthesia.
-
Provide post-operative analgesia as required.
-
Perform neurological assessments at specified time points (e.g., 1, 3, and 7 days post-ischemia) using a standardized neurological scoring system.
-
At the end of the experiment, euthanize the animals and perfuse the brains for infarct volume analysis using TTC staining or for histological and molecular analyses.
-
Protocol 2: Assessment of Myocardial Ischemia in Mice
This protocol outlines a model of myocardial ischemia-reperfusion injury and administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Rodent ventilator
-
Surgical instruments
-
7-0 silk suture
-
This compound
-
Vehicle
-
ECG monitoring system
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
-
Induction of Myocardial Ischemia:
-
Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture.
-
Confirm ischemia by observing blanching of the myocardium and changes in the ECG (e.g., ST-segment elevation).
-
-
Reperfusion:
-
After the ischemic period (e.g., 30-45 minutes), release the ligature to allow reperfusion.
-
-
This compound Administration:
-
Administer this compound (suggested starting dose range 1-5 mg/kg) or vehicle via i.p. or intravenous (i.v.) injection.
-
Administration can be performed prior to ischemia (pre-conditioning), at the onset of reperfusion (post-conditioning), or as a continuous infusion.
-
-
Assessment of Myocardial Injury:
-
After a period of reperfusion (e.g., 24 hours), euthanize the animal.
-
Excise the heart and perfuse it with TTC stain to delineate the infarct area (pale) from the viable myocardium (red).
-
Calculate the infarct size as a percentage of the area at risk.
-
Signaling Pathways and Visualizations
Antagonism of the A2B adenosine receptor with this compound is hypothesized to confer protection in ischemia through the modulation of several key signaling pathways. In the context of cerebral ischemia, a primary mechanism is the reduction of excitotoxicity.
Caption: Proposed neuroprotective mechanism of this compound in acute cerebral ischemia.
In later stages of ischemia, inflammation plays a significant role in secondary injury. A2B receptor signaling is also involved in modulating inflammatory responses.
Caption: Anti-inflammatory mechanism of this compound in post-ischemic injury.
Experimental Workflow
A typical in vivo study investigating the effects of this compound in an ischemia model follows a structured workflow.
Caption: General experimental workflow for in vivo studies of this compound in ischemia.
Application Notes and Protocols for Cell-Based Assays Using the P2Y₁₄ Receptor Antagonist PPTN
A Note on Nomenclature: While the initial topic specified MRS7799, extensive research has identified PPTN (a 4,7-disubstituted 2-naphthoic acid derivative) as a potent and selective antagonist for the P2Y₁₄ receptor. It is likely that PPTN is the compound of interest for these application notes.
Introduction
The P2Y₁₄ receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological and pathological processes, including immune responses and inflammation.[1] Its activation by endogenous ligands, primarily UDP-sugars like UDP-glucose, triggers intracellular signaling cascades. Understanding the effects of antagonists like PPTN on these pathways is crucial for drug discovery and development efforts targeting inflammatory diseases, neuropathic pain, and metabolic disorders.[1] These application notes provide detailed protocols for cell-based assays to characterize the pharmacological effects of PPTN on the P2Y₁₄ receptor.
Mechanism of Action
The P2Y₁₄ receptor is predominantly coupled to the Gαi/o family of G proteins.[2] Upon activation by an agonist such as UDP-glucose, the Gαi subunit inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] As a competitive antagonist, PPTN binds to the P2Y₁₄ receptor and blocks the binding of agonists, thereby preventing the downstream signaling events.[4]
Data Presentation
Quantitative analysis of PPTN's inhibitory activity is essential for its characterization. The following table summarizes the key potency value identified from the literature.
| Compound | Assay Type | Cell Line | Parameter | Value |
| PPTN | Inhibition of adenylyl cyclase | C6 glioma cells expressing P2Y₁₄-R | K_B_ | 434 pM |
K_B is the equilibrium dissociation constant for a competitive antagonist, which is equivalent to the K_i_.
Experimental Protocols
Here, we provide detailed protocols for three key cell-based assays to investigate the antagonistic activity of PPTN at the P2Y₁₄ receptor.
cAMP Accumulation Assay
This assay is fundamental for studying Gαi-coupled receptors. It measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Principle:
Forskolin (B1673556) is a direct activator of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. Agonists of the P2Y₁₄ receptor, like UDP-glucose, will inhibit this forskolin-induced cAMP accumulation. The antagonist PPTN will reverse this inhibition in a dose-dependent manner.
Protocol:
-
Cell Culture: Culture cells expressing the P2Y₁₄ receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the P2Y₁₄ receptor) in a 96-well plate until they reach 80-90% confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells once with serum-free medium.
-
Add 50 µL of serum-free medium containing various concentrations of PPTN to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a stimulation buffer containing a fixed concentration of UDP-glucose (typically at its EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 10 µM).
-
Add 50 µL of the stimulation buffer to the wells containing the antagonist.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the PPTN concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of PPTN.
-
Intracellular Calcium Mobilization Assay
While the P2Y₁₄ receptor primarily signals through Gαi, some GPCRs can couple to multiple G proteins, including Gαq, which mediates calcium mobilization. This assay determines if P2Y₁₄ activation leads to a transient increase in intracellular calcium and if PPTN can block this effect.
Principle:
Gαq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture and Dye Loading:
-
Seed cells expressing the P2Y₁₄ receptor in a black, clear-bottom 96-well plate.
-
On the day of the experiment, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
-
-
Antagonist Pre-incubation:
-
Add various concentrations of PPTN to the wells and incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject a solution of UDP-glucose (at its EC₈₀ concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of PPTN.
-
Plot the peak response against the logarithm of the PPTN concentration and fit the data to determine the IC₅₀ value.
-
Chemotaxis Assay (Boyden Chamber)
The P2Y₁₄ receptor is known to mediate the migration of immune cells. This assay assesses the ability of PPTN to block the chemotactic response of cells towards a UDP-glucose gradient.[4]
Principle:
The Boyden chamber assay uses a two-chamber system separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (UDP-glucose) is placed in the lower chamber. Cells will migrate through the pores towards the chemoattractant. An antagonist will inhibit this migration.
Protocol:
-
Cell Preparation:
-
Use a cell type known to express the P2Y₁₄ receptor and exhibit chemotaxis, such as neutrophils or differentiated HL-60 cells.[4]
-
Resuspend the cells in a serum-free migration medium.
-
-
Assay Setup:
-
Add the migration medium containing UDP-glucose (as the chemoattractant) to the lower wells of the Boyden chamber plate.
-
Pre-incubate the cells with various concentrations of PPTN for 30 minutes at 37°C.
-
Place the cell suspension in the upper inserts of the Boyden chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 1-4 hours). The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells per field of view using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of PPTN relative to the control (UDP-glucose alone).
-
Plot the percentage of inhibition against the logarithm of the PPTN concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of MRS7799 in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MRS7799, a potent and selective P2Y1 receptor antagonist, for studying glioblastoma (GBM) cell lines. This document outlines the rationale, experimental protocols, and data interpretation for assessing the therapeutic potential of targeting the P2Y1 receptor in this aggressive brain tumor.
Introduction
Glioblastoma is the most common and lethal primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1][2] The tumor microenvironment plays a crucial role in GBM progression, and purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, has emerged as a key regulator of cancer cell biology. P2Y receptors, a family of G protein-coupled receptors, are activated by these nucleotides and are implicated in various cellular processes, including proliferation, migration, and cell death.
The P2Y1 receptor, in particular, is expressed in glioblastoma cells and its role in tumor progression is an active area of investigation.[3] this compound is a selective antagonist of the P2Y1 receptor, making it a valuable tool to probe the function of this receptor in glioblastoma. These protocols detail the application of this compound to assess its impact on glioblastoma cell viability, apoptosis, and key signaling pathways.
Quantitative Data Summary
While specific data for this compound in glioblastoma cell lines is not extensively published, the following table summarizes representative data for a related P2Y1 receptor antagonist, MRS2179, to provide an expected range of activity. It is important to note that one study indicated that MRS2179, at concentrations up to 50 µM, did not alter the viability of C6 glioma cells after 24 hours of treatment.[4] This suggests that the effects of P2Y1 antagonism may be cell-line specific or require longer incubation times.
| Compound | Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MRS2179 | C6 Glioma | MTT Assay | 5 - 50 µM | No significant change in cell viability after 24h | [4] |
Researchers should perform dose-response studies with this compound across multiple glioblastoma cell lines to determine its specific IC50 values and optimal working concentrations.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of glioblastoma cell lines, which is an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, T98-G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 1 µM to 100 µM is recommended for initial screening. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis in glioblastoma cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Glioblastoma cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at predetermined concentrations (based on viability assays) or a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Western Blot Analysis of Signaling Pathways
This protocol examines the effect of this compound on the activation of key signaling pathways implicated in glioblastoma, such as the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Glioblastoma cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed glioblastoma cells and treat them with this compound or vehicle control as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
References
- 1. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression Profiling of Glioblastoma Cell Lines Reveals Novel Extracellular Matrix-Receptor Genes Correlated With the Responsiveness of Glioma Patients to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Purinome, A Complex Signaling System, In Glioblastoma Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 receptor antagonism inhibits proliferation, migration and leads to autophagy of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo Treatment with MRS Series Purinergic Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Note on MRS7799: Initial searches for "this compound" did not yield a specific compound. It is likely that this is a typographical error. This document focuses on well-characterized "MRS" series compounds, specifically MRS2179 (a P2Y1 receptor antagonist) and MRS2578 (a P2Y6 receptor antagonist), for which long-term in vivo data are available. These compounds serve as representative examples for studying the effects of purinergic receptor modulation in various physiological and pathological processes.
Application Notes
Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in a wide array of physiological processes, including neurotransmission, inflammation, and thrombosis. The P2Y family of G protein-coupled receptors is a key component of this signaling pathway. Consequently, antagonists of P2Y receptors are valuable tools for investigating their roles in disease and hold therapeutic potential for various conditions.
MRS2179: A P2Y1 Receptor Antagonist
The P2Y1 receptor, activated by ADP, is prominently involved in platelet aggregation, making it a target for anti-thrombotic therapies. Beyond hemostasis, P2Y1 receptors are implicated in neuroinflammation and vascular remodeling. Long-term in vivo treatment with MRS2179 allows for the investigation of its potential in mitigating chronic inflammatory conditions and pathological tissue remodeling. Studies have shown that MRS2179 can inhibit vascular smooth muscle cell (VSMC) proliferation and migration, reduce macrophage infiltration, and suppress pro-inflammatory cytokine expression.[1] In models of traumatic brain injury, MRS2179 has been shown to suppress microglial activation.[2][3]
MRS2578: A P2Y6 Receptor Antagonist
The P2Y6 receptor is activated by UDP and is involved in phagocytosis by microglia and inflammatory responses.[4] Long-term in vivo studies with MRS2578 are crucial for understanding its role in neuroinflammatory and vascular diseases. Research has indicated that MRS2578 can prevent neuronal loss in models of neuroinflammation by inhibiting microglial phagocytosis.[4] However, in a model of angiotensin II-induced abdominal aortic aneurysms, MRS2578 was found to exacerbate the condition by increasing macrophage infiltration and the expression of pro-inflammatory mediators.[5][6] This highlights the context-dependent effects of P2Y6 receptor antagonism.
Quantitative Data Summary
The following tables summarize quantitative data from long-term in vivo studies involving MRS2179 and MRS2578.
Table 1: Effects of Long-Term MRS2179 Treatment In Vivo
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Intimal Hyperplasia | Mouse Vein Graft | Intraperitoneal injection, every other day for 3 weeks | Significantly less intimal hyperplasia compared to controls. | [1] |
| VSMC Proliferation | Mouse Vein Graft | Intraperitoneal injection, every other day for 3 weeks | Significantly inhibited VSMC proliferation. | [1] |
| VSMC Migration | Mouse Vein Graft | Intraperitoneal injection, every other day for 3 weeks | Significant inhibitory effects on VSMC migration. | [1] |
| Macrophage Migration | Mouse Vein Graft | Intraperitoneal injection, every other day for 3 weeks | Reduced migration of macrophages. | [1] |
| Inflammatory Cytokines (IL-1β, TNF-α) | Mouse Vein Graft | Intraperitoneal injection, every other day for 3 weeks | Decreased expression of IL-1β and TNF-α. | [1] |
| Microglial Activation (Galectin 3) | Rat Traumatic Brain Injury | In situ administration via osmotic pump for 7 days | Significantly suppressed Galectin 3 levels at days 1 and 3 post-injury. | [2] |
Table 2: Effects of Long-Term MRS2578 Treatment In Vivo
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Neuronal Loss | Rat Striatum (LPS-induced inflammation) | Injection into striatum | Prevented delayed neuronal loss. | [4] |
| Aneurysm Rupture-Induced Mortality | Mouse Abdominal Aortic Aneurysm | Co-administration in drinking water | Increased mortality from 7% (control) to 21.4% (16 mg/kg/day) and 42.9% (32 mg/kg/day). | [6] |
| Macrophage Infiltration | Mouse Abdominal Aortic Aneurysm | Co-administration in drinking water | Significantly increased infiltration of macrophages. | [5][6] |
| MCP-1 and VCAM-1 Expression | Mouse Abdominal Aortic Aneurysm | Co-administration in drinking water | Significantly increased expression of MCP-1 and VCAM-1. | [5][6] |
| MMP-2 and MMP-9 Activities | Mouse Abdominal Aortic Aneurysm | Co-administration in drinking water | Significantly increased activities of MMP-2 and MMP-9. | [5][6] |
Experimental Protocols
Protocol 1: Long-Term In Vivo Administration of MRS2179 in a Mouse Vein Graft Model [1]
Objective: To evaluate the effect of long-term MRS2179 treatment on intimal hyperplasia and inflammation in a mouse model of vein graft transplantation.
Materials:
-
MRS2179
-
Vehicle (e.g., sterile saline or PBS)
-
Male mice (e.g., C57BL/6)
-
Surgical instruments for vein graft transplantation
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Model: Establish a mouse model of vein graft transplantation. This typically involves grafting the vena cava to the carotid artery.
-
Treatment Groups: Divide the mice into a treatment group (receiving MRS2179) and a control group (receiving vehicle).
-
Drug Preparation: Dissolve MRS2179 in the vehicle to the desired concentration.
-
Administration: Administer MRS2179 or vehicle via intraperitoneal injection every other day for a period of 3 weeks. The dosage used in the cited study is not specified, so a dose-response study may be necessary.
-
Monitoring: Monitor the animals for any adverse effects throughout the treatment period.
-
Endpoint Analysis: After 4 weeks from the initial surgery, euthanize the animals and harvest the vein grafts.
-
Histological Analysis: Perform histological staining (e.g., Hematoxylin and Eosin) to measure the extent of intimal hyperplasia.
-
Immunohistochemistry: Use specific antibodies to assess VSMC proliferation (e.g., Ki-67), macrophage infiltration (e.g., F4/80), and expression of inflammatory cytokines (e.g., IL-1β, TNF-α).
-
Western Blot Analysis: Analyze the phosphorylation status of Akt, Erk1/2, and p38 in tissue lysates from the vein grafts.
Protocol 2: Long-Term In Vivo Administration of MRS2179 in a Rat Traumatic Brain Injury Model [2]
Objective: To assess the anti-inflammatory effects of MRS2179 on microglial activation following traumatic brain injury.
Materials:
-
MRS2179
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Adult male rats (e.g., Sprague-Dawley)
-
Controlled cortical impact (CCI) device
-
Subcutaneously implanted osmotic pumps
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Animal Model: Induce a cerebral contusion injury using a CCI device in anesthetized rats.
-
Drug Preparation: Dissolve MRS2179 in aCSF to the desired concentration.
-
Pump Implantation: Immediately after the injury, implant a subcutaneously placed osmotic pump to deliver MRS2179 or aCSF directly into the center of the contused tissue.
-
Treatment Duration: Continue the infusion for 7 days.
-
Endpoint Analysis: Euthanize the animals at different time points (e.g., 1, 3, and 7 days post-injury).
-
Immunohistochemistry: Harvest the brains and perform immunohistochemical staining for Galectin 3, a marker of activated microglia, in the tissue surrounding the contusion cavity.
-
Behavioral Tests: In a separate cohort of animals, conduct behavioral assessments (e.g., beam walk test, neurological severity score) for up to 28 days post-injury to evaluate functional recovery.
Signaling Pathways and Workflows
References
- 1. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of MRS7799
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of MRS7799, a compound recognized for its role as an ecto-apyrase inhibitor and its potential interactions with P2Y1 purinergic receptors. The following sections detail the methodologies for key experiments, present quantitative data for related compounds, and illustrate the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chemical compound investigated for its inhibitory effects on ecto-apyrase (also known as CD39), an enzyme responsible for the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). By inhibiting apyrase, this compound can modulate the levels of these important signaling molecules in the extracellular environment. This modulation has significant implications for processes regulated by purinergic receptors, particularly the P2Y1 receptor, which is activated by ADP and plays a crucial role in platelet aggregation and calcium signaling.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for this compound-related P2Y1 receptor antagonists. While specific quantitative data for this compound's apyrase inhibition is not widely published, the data for its analogs at the P2Y1 receptor provide a valuable reference for its potential potency.
| Compound | Target | Assay Type | Value | Reference Cell/System |
| MRS2179 | P2Y1 Receptor | Competition Binding | Kᵢ = 84 nM | Sf9 cell membranes expressing human P2Y1-R[1] |
| MRS2279 | P2Y1 Receptor | Competition Binding | Kᵢ = 13 nM | Sf9 cell membranes expressing human P2Y1-R[1] |
| MRS2279 | P2Y1 Receptor | Functional Assay | IC₅₀ = 51.6 nM | ADP-promoted platelet aggregation[2] |
| MRS2179 | P2Y1 Receptor | Binding Affinity | Kₔ = 109 ± 18 nM | Washed human platelets |
| PIT (P2Y1 antagonist) | P2Y1 Receptor | Functional Assay | IC₅₀ = 0.14 µM | Human P2Y1 receptor[2] |
| P2Y1 antagonist 4 | P2Y1 Receptor | Calcium Mobilization | IC₅₀ = 1.95 µM | Rabbit washed platelets[2] |
| P2Y1 antagonist 4 | P2Y1 Receptor | Platelet Aggregation | IC₅₀ = 3.24 µM | ADP-induced in rabbit washed platelets[2] |
Experimental Protocols
Apyrase Activity Assay (Luminescence-Based)
This protocol outlines a high-throughput, luminescence-based assay to determine the inhibitory activity of this compound on apyrase. The principle of this assay is the measurement of remaining ATP in a sample after enzymatic reaction with apyrase. The amount of ATP is quantified using a luciferin-luciferase reaction, where the light output is proportional to the ATP concentration.[3][4][5]
Materials:
-
Apyrase enzyme (e.g., from potato)
-
ATP solution
-
Luciferin-luciferase reagent (e.g., ATP determination kit)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂)
-
This compound stock solution (in DMSO)
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (known apyrase inhibitor, if available).
-
Enzyme Preparation: Dilute the apyrase enzyme in cold assay buffer to the desired working concentration.
-
Reaction Setup:
-
Add 5 µL of the this compound dilution or control to the wells of the 384-well plate.
-
Add 5 µL of the diluted apyrase enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Luminescence Detection:
-
Add 20 µL of the luciferin-luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of apyrase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram: Apyrase Activity Assay Workflow
Caption: Workflow for the luminescence-based apyrase activity assay.
P2Y1 Receptor-Mediated Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration following P2Y1 receptor activation and its inhibition by this compound.[6][7][8][9] Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive dye. Activation of the Gq-coupled P2Y1 receptor by ADP leads to the release of calcium from intracellular stores, which is detected as an increase in fluorescence.
Materials:
-
Cell line expressing human P2Y1 receptor (e.g., 1321N1 astrocytoma cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ADP solution (P2Y1 agonist)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the P2Y1-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation:
-
Add this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the ADP solution to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) represents the calcium response.
-
Calculate the percentage inhibition of the ADP-induced calcium response by this compound.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Diagram: P2Y1 Signaling Pathway
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium mobilization is required for nuclear vesicle fusion in vitro: implications for membrane traffic and IP3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobilization of Calcium from Intracellular Stores, Potentiation of Neurotransmitter-Induced Calcium Transients, and Capacitative Calcium Entry by 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRS7799 in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS7799 is a potent and selective antagonist of the P2Y1 purinergic receptor. P2Y1 receptors are G-protein coupled receptors that are activated by adenosine (B11128) diphosphate (B83284) (ADP) and play a significant role in various physiological and pathological processes, including platelet aggregation and smooth muscle cell proliferation. In the context of cardiac research, the P2Y1 receptor has emerged as a potential therapeutic target, particularly in the modulation of cardiac fibrosis and the response to myocardial infarction. These application notes provide a comprehensive overview of the use of this compound in cardiac research, including detailed experimental protocols and expected outcomes based on current scientific literature.
Mechanism of Action in the Cardiac Context
In the heart, P2Y1 receptors are expressed on various cell types, including cardiac fibroblasts. Following cardiac injury, such as a myocardial infarction, cardiac fibroblasts differentiate into myofibroblasts, a key event in the development of cardiac fibrosis. This process is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and impaired cardiac function.
Studies have shown that P2Y1 receptor signaling is implicated in the activation of cardiac fibroblasts. Antagonism of this receptor is hypothesized to attenuate the fibrotic response. While research on this compound in the heart is ongoing, studies with other P2Y1 receptor antagonists, such as BPTU, have demonstrated an increase in profibrogenic markers, suggesting a complex regulatory role for this receptor.[1][2] Conversely, activation of P2Y1R with an agonist has been shown to ameliorate cardiac fibroblast activation.[1][3] This suggests that the timing and context of P2Y1R modulation are critical. This compound, as a P2Y1 receptor antagonist, is a valuable tool to dissect these processes.
Key Applications in Cardiac Research
-
Investigation of Cardiac Fibroblast Activation: Studying the role of P2Y1 receptor signaling in the differentiation of cardiac fibroblasts to myofibroblasts.
-
Modulation of Cardiac Fibrosis in vitro and in vivo: Assessing the therapeutic potential of P2Y1 receptor antagonism in reducing excessive collagen deposition and scar formation following cardiac injury.
-
Elucidation of Signaling Pathways: Delineating the downstream signaling cascades affected by P2Y1 receptor blockade in cardiac cells.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies of P2Y1 receptor modulation in cardiac fibroblasts. Note that the data for the antagonist is based on BPTU and for the agonist on MRS2365, as direct quantitative data for this compound is not yet widely published. These values can be used as a benchmark for designing experiments with this compound.
Table 1: Expected Effects of P2Y1 Receptor Modulation on Profibrotic Marker mRNA Expression in Cardiac Fibroblasts
| Treatment | Target Gene | Expected Fold Change (vs. TGF-β1 alone) | Reference Compound |
| P2Y1R Antagonist | CTGF | ~1.3-fold increase | BPTU[3] |
| POSTN | ~1.2-fold increase | BPTU[3] | |
| α-SMA | ~1.4-fold increase | BPTU[3] | |
| P2Y1R Agonist | CTGF | ~0.8-fold decrease | MRS2365[3] |
| POSTN | ~0.9-fold decrease | MRS2365[3] | |
| α-SMA | ~0.85-fold decrease | MRS2365[3] |
Table 2: Expected Effects of P2Y1 Receptor Modulation on Profibrotic Marker Protein Expression in Cardiac Fibroblasts
| Treatment | Target Protein | Expected Fold Change (vs. TGF-β1 alone) | Reference Compound |
| P2Y1R Antagonist | COL-1 | ~1.3-fold increase | BPTU[3] |
| POSTN | ~1.1-fold increase | BPTU[3] | |
| CTGF | ~1.2-fold increase | BPTU[3] | |
| TGF-β | ~1.2-fold increase | BPTU[3] | |
| P2Y1R Agonist | COL-1 | ~0.83-fold decrease | MRS2365[3] |
| POSTN | ~0.88-fold decrease | MRS2365[3] | |
| CTGF | ~0.90-fold decrease | MRS2365[3] | |
| TGF-β | ~0.81-fold decrease | MRS2365[3] |
Experimental Protocols
Protocol 1: In Vitro Cardiac Fibroblast Activation Assay
This protocol details the methodology to assess the effect of this compound on the activation of primary cardiac fibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1).
1. Isolation and Culture of Cardiac Fibroblasts:
- Isolate primary cardiac fibroblasts from neonatal rat ventricles using enzymatic digestion (e.g., collagenase type II and trypsin).
- Culture the isolated cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Use cells at passage 2-3 for experiments to ensure a stable phenotype.
2. Experimental Treatment:
- Seed cardiac fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well.
- Once cells reach 70-80% confluency, starve them in serum-free DMEM for 24 hours.
- Pre-treat the cells with this compound at a final concentration of 1-10 µM (concentration to be optimized) for 1 hour.
- Stimulate the cells with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours. Include a vehicle control group (DMSO) and a TGF-β1 only group.
3. Analysis of Fibroblast Activation:
Protocol 2: In Vivo Murine Model of Myocardial Infarction and Cardiac Fibrosis
This protocol describes the induction of myocardial infarction in mice and subsequent treatment with this compound to evaluate its effect on cardiac fibrosis.
1. Animal Model:
- Use adult male C57BL/6 mice (8-10 weeks old).
- Induce myocardial infarction (MI) by permanent ligation of the left anterior descending (LAD) coronary artery.
- Anesthetize the mice, intubate, and ventilate. Perform a left thoracotomy to expose the heart.
- Ligate the LAD artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale area in the ventricle.
- Close the chest and allow the animals to recover.
2. This compound Administration:
- Based on similar in vivo studies with purinergic receptor antagonists, a starting dose of 1-5 mg/kg body weight can be considered. The optimal dose and route of administration (e.g., intraperitoneal injection, osmotic mini-pump) should be determined empirically.
- Initiate treatment with this compound or vehicle control 24 hours post-MI and continue for a period of 2-4 weeks.
3. Assessment of Cardiac Fibrosis:
- At the end of the treatment period, euthanize the mice and harvest the hearts.
- Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
- Section the hearts and perform Masson's Trichrome or Picrosirius Red staining to visualize and quantify the extent of collagen deposition (fibrotic area).
- Capture images of the stained sections and use image analysis software to calculate the ratio of the fibrotic area to the total left ventricular area. A significant increase in collagen deposition is expected in the vehicle-treated MI group.[4]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of P2Y1 Receptor in Cardiac Fibroblast Activation
The following diagram illustrates the proposed signaling pathway through which P2Y1 receptor antagonism by this compound may influence cardiac fibroblast activation.
Caption: P2Y1 receptor signaling pathway in cardiac fibroblasts.
Experimental Workflow for In Vitro Studies
The following diagram outlines the experimental workflow for investigating the effect of this compound on cardiac fibroblast activation in vitro.
Caption: Workflow for in vitro cardiac fibroblast activation assay.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the experimental workflow for investigating the effect of this compound on cardiac fibrosis in a mouse model of myocardial infarction.
Caption: Workflow for in vivo myocardial infarction and fibrosis study.
References
- 1. P2Y1 Receptor Agonist Attenuates Cardiac Fibroblasts Activation Triggered by TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2Y1 Receptor Agonist Attenuates Cardiac Fibroblasts Activation Triggered by TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of fibrillar collagen isoforms in infarcted mouse hearts using second harmonic generation imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GPR18 Modulator Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the efficacy of chemical compounds that modulate the G protein-coupled receptor 18 (GPR18). GPR18 has been identified as a receptor for the endogenous lipid N-arachidonoyl glycine (B1666218) (NAGly), and it is implicated in various physiological processes, including immune response, inflammation, and pain perception.[1][2] These protocols are designed to offer a comprehensive framework for in vitro and in vivo evaluation of GPR18 agonists and antagonists.
GPR18 Signaling Pathways
GPR18 is known to couple to Gαi/o and Gαq proteins.[3][4] Activation of GPR18 by an agonist like NAGly can initiate a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[3] Furthermore, GPR18 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][5] Some ligands may also induce β-arrestin recruitment, although this is not a universal feature of GPR18 agonists.[3][4]
In Vitro Efficacy Measurement Techniques
A variety of in vitro assays can be employed to determine the efficacy of GPR18 modulators. These assays typically utilize cell lines heterologously expressing human GPR18, such as HEK293 or CHO cells.[1][3]
Summary of In Vitro Assays
| Assay Type | Principle | Endpoint Measured | Typical Cell Line | Reference Compound (Agonist) | Reference Compound (Antagonist) |
| Calcium Mobilization | Gαq activation leads to intracellular calcium release. | Change in intracellular calcium concentration ([Ca2+]i) | HEK293-GPR18 | N-arachidonoyl glycine (NAGly) | O-1918 |
| cAMP Accumulation | Gαi/o activation inhibits adenylyl cyclase, reducing cAMP production. | Decrease in forskolin-stimulated cAMP levels | CHO-GPR18 | N-arachidonoyl glycine (NAGly) | Not specified |
| ERK1/2 Phosphorylation | GPR18 activation leads to MAPK pathway activation. | Increased phosphorylation of ERK1/2 | HEK293-GPR18 | N-arachidonoyl glycine (NAGly) | O-1918 |
| β-Arrestin Recruitment | Ligand-induced receptor activation can recruit β-arrestin. | Luminescence or fluorescence signal from a reporter system | CHO-K1 GPR18 | Δ9-THC | PSB-CB-5 |
| Cell Migration | GPR18 activation can induce chemotaxis. | Number of migrated cells | BV-2 microglia, HEK293-GPR18 | N-arachidonoyl glycine (NAGly) | O-1918 |
Experimental Protocols
Objective: To measure the ability of a test compound to induce intracellular calcium mobilization through GPR18.
Materials:
-
HEK293 cells stably expressing human GPR18 (HEK293-GPR18)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds and reference agonist (NAGly)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed HEK293-GPR18 cells into a black, clear-bottom 96-well plate and culture overnight.
-
Remove culture medium and load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound or reference agonist and continuously measure the fluorescence intensity for several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 for agonists or the IC50 for antagonists.
Objective: To determine the effect of a test compound on the GPR18-mediated phosphorylation of ERK1/2.
Materials:
-
HEK293-GPR18 cells
-
Serum-free cell culture medium
-
Test compounds and reference agonist (NAGly)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed HEK293-GPR18 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Treat the cells with the test compound or reference agonist for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
In Vivo Efficacy Measurement Techniques
In vivo models are crucial for evaluating the therapeutic potential of GPR18 modulators in a physiological context.
Summary of In Vivo Models
| Model | Species | Measured Parameters | Purpose | Reference |
| Thioglycollate-induced Peritonitis | Mouse | Immune cell migration into the peritoneal cavity | To assess anti-inflammatory effects | [1] |
| Forced Swim Test | Mouse | Immobility time | To evaluate antidepressant-like effects | [6] |
| Von Frey Test | Mouse | Paw withdrawal threshold | To measure analgesic effects in neuropathic pain | [6] |
| Hyperphagia Model | Mouse | Food intake, body weight gain | To investigate effects on appetite and metabolism | [2][7] |
Experimental Protocols
Objective: To assess the anti-inflammatory efficacy of a GPR18 modulator by measuring its effect on immune cell migration.
Materials:
-
Mice (e.g., C57BL/6)
-
Thioglycollate medium
-
Test compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-F4/80 for macrophages, anti-Ly6G for neutrophils)
-
Flow cytometer
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a specified pre-treatment time, inject thioglycollate medium intraperitoneally to induce peritonitis.
-
At a defined time point after thioglycollate injection (e.g., 4 or 24 hours), euthanize the mice.
-
Collect the peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.
-
Count the total number of cells in the lavage fluid.
-
Stain the cells with fluorescently labeled antibodies against specific immune cell markers.
-
Analyze the cell populations by flow cytometry.
-
Data Analysis: Compare the number of recruited immune cells (e.g., neutrophils, macrophages) in the peritoneal lavage of compound-treated mice versus vehicle-treated mice.
Conclusion
The techniques and protocols outlined in this document provide a robust framework for the comprehensive evaluation of GPR18 modulator efficacy. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize the pharmacological properties of novel compounds targeting GPR18 and assess their therapeutic potential for a range of indications. Careful experimental design and data analysis are paramount to obtaining reliable and reproducible results.
References
- 1. Resolution of inflammation by N-arachidonoylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Mast Cell Degranulation with a P2Y13 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are pivotal effector cells in the inflammatory cascade, particularly in allergic reactions. Their activation and subsequent degranulation—the release of pre-formed mediators from cytoplasmic granules—is a key event in the pathophysiology of various inflammatory diseases.[1] While IgE-mediated activation is a well-studied pathway, emerging research has highlighted the role of purinergic signaling, specifically the activation of P2Y receptors by extracellular nucleotides like adenosine (B11128) diphosphate (B83284) (ADP), in modulating mast cell function.
Scientific literature indicates that the P2Y13 receptor, a G-protein coupled receptor, is instrumental in ADP-mediated degranulation in mast cell models such as the rat basophilic leukemia cell line, RBL-2H3.[2] It is important to note that while the initial query mentioned MRS7799, the available scientific evidence points towards MRS2211 as the selective P2Y13 receptor antagonist utilized in these studies. Therefore, these application notes will focus on the use of selective P2Y13 antagonists, exemplified by MRS2211, as a tool to probe the mechanisms of mast cell degranulation.
Mechanism of Action & Signaling Pathway
The activation of the P2Y13 receptor on mast cells by its endogenous agonist, ADP, initiates a signaling cascade that leads to degranulation. The P2Y13 receptor is coupled to a Gi protein. Its activation results in the release of granule-stored mediators, including the enzyme β-hexosaminidase. Selective P2Y13 receptor antagonists, such as MRS2211, competitively bind to the receptor, thereby blocking ADP-induced activation and the subsequent degranulation process. This makes them valuable pharmacological tools for studying the role of the P2Y13 receptor in mast cell biology and for evaluating its therapeutic potential.
Caption: Signaling pathway of ADP-mediated mast cell degranulation via the P2Y13 receptor and its inhibition by MRS2211.
Data Presentation: Efficacy of P2Y13 Antagonism
| Antagonist | Cell Line | Activating Agonist | Degranulation Marker | Key Finding | Reference |
| MRS2211 | RBL-2H3 | ADP | β-hexosaminidase | ADP-induced degranulation was effectively blocked, confirming the involvement of the P2Y13 receptor. | [2] |
Experimental Protocols
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol provides a detailed method for quantifying mast cell degranulation by measuring the activity of the granule-associated enzyme, β-hexosaminidase, released into the supernatant upon cell stimulation.
Materials:
-
Cells: RBL-2H3 cells
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Buffers:
-
Tyrode's Buffer or HEPES buffer for washing and incubations.[3]
-
Citrate (B86180) Buffer (0.04 M, pH 4.5) for substrate solution.[3]
-
Glycine Buffer (0.4 M, pH 10.7) as a stop solution.[3]
-
-
Reagents:
-
Equipment:
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 405 nm)
-
Multichannel pipette
-
Procedure:
-
Cell Culture and Seeding:
-
Maintain RBL-2H3 cells in culture medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate and culture overnight to allow for adherence.
-
-
Cell Washing and Preparation:
-
Antagonist Incubation:
-
Prepare 10x working solutions of the P2Y13 antagonist (MRS2211) at various concentrations in the assay buffer.
-
Add 10 µL of the antagonist solutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., buffer with the same final concentration of DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Prepare a 10x working solution of ADP in the assay buffer.
-
Add 10 µL of the ADP solution to the antagonist-treated wells.
-
Controls:
-
Negative Control (Spontaneous Release): Add 10 µL of buffer instead of ADP.
-
Positive Control (Total Release): Add 10 µL of 0.1% Triton X-100 to a set of untreated wells.
-
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Enzymatic Reaction and Measurement:
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Degranulation = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100
-
To determine the inhibitory effect of the antagonist, calculate the percentage of inhibition: % Inhibition = [1 - (% Degranulation with Antagonist / % Degranulation without Antagonist)] * 100
-
Plot the % inhibition against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the β-hexosaminidase release assay to measure mast cell degranulation.
References
Troubleshooting & Optimization
Technical Support Center: P2Y1 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2Y1 receptor antagonists, including compounds such as MRS2179, MRS2279, and MRS2500.
Frequently Asked Questions (FAQs)
Q1: What are MRS2179, MRS2279, and MRS2500?
A1: MRS2179, MRS2279, and MRS2500 are potent and selective competitive antagonists of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). They are commonly used in research to study the physiological and pathological roles of the P2Y1 receptor, which is involved in processes such as platelet aggregation and neurotransmission.[1][2]
Q2: What is the primary mechanism of action for these P2Y1 receptor antagonists?
A2: These antagonists function by competitively binding to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, ADP. This inhibition prevents the activation of the downstream signaling cascade. The P2Y1 receptor is predominantly coupled to Gq protein.[3][4] Its activation stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5] By blocking the initial binding of ADP, these antagonists prevent this entire signaling cascade.
Q3: What are the recommended solvents and storage conditions for these antagonists?
A3: The tetrasodium (B8768297) or tetraammonium salt forms of these compounds are generally soluble in water. It is recommended to prepare stock solutions in water and store them at -20°C for long-term use.[6] For short-term storage, solutions can be kept at -20°C for up to a month, while for longer-term storage (up to 6 months), it is advisable to store them at -80°C.[6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[6]
Solubility Data
The solubility of P2Y1 receptor antagonists can vary based on their salt form and the specific batch. The following table summarizes the maximum recommended concentrations in water for common antagonists.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| MRS2179 tetrasodium salt | Water | 25.66 | 50 |
| MRS2279 | Water | - | 100 |
| MRS2500 tetraammonium salt | Water | 12.59 | 20 |
Data sourced from various supplier datasheets. Always refer to the batch-specific data on the certificate of analysis for the most accurate information.
Troubleshooting Guide
Issue: Precipitation of the compound in aqueous buffer during my experiment.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: Ensure that the final concentration of the antagonist in your aqueous experimental buffer does not exceed its maximum solubility. Refer to the solubility table above and the certificate of analysis for your specific batch. It may be necessary to work at a lower concentration.
-
-
Possible Cause 2: Incorrect pH of the Buffer.
-
Solution: The solubility of these compounds can be pH-dependent. Ensure your experimental buffer is within a physiological pH range (typically 7.2-7.4) and that the pH is stable throughout the experiment.
-
-
Possible Cause 3: Interaction with other components in the media.
-
Solution: Complex cell culture media or experimental buffers may contain components that can interact with the antagonist and reduce its solubility. If precipitation is observed, try simplifying the buffer if possible. Alternatively, perform a small-scale solubility test in your specific experimental medium before conducting the full experiment.
-
-
Possible Cause 4: Improper Dissolution of Stock Solution.
-
Solution: Ensure the stock solution is fully dissolved before further dilution. Gentle warming (to 37°C) and vortexing can aid in the dissolution of the stock solution.[7] For aqueous stock solutions, sterile filtering through a 0.22 µm filter after preparation is recommended before adding to cell cultures.[6][8]
-
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the general procedure for preparing a stock solution of a water-soluble P2Y1 receptor antagonist.
Materials:
-
P2Y1 receptor antagonist (e.g., MRS2179 tetrasodium salt)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Refer to the Certificate of Analysis for the batch-specific molecular weight.
-
Calculate the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of the antagonist powder.
-
Add the appropriate volume of sterile water to the powder to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol describes the measurement of ADP-induced platelet aggregation and its inhibition by a P2Y1 antagonist.[1]
Materials:
-
Freshly drawn human venous blood collected into sodium citrate (B86180) anticoagulant.
-
P2Y1 receptor antagonist (e.g., MRS2179).
-
ADP (agonist).
-
Saline solution.
-
Platelet aggregometer.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Calibrate the platelet aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
To a cuvette containing PRP, add the P2Y1 antagonist at the desired final concentration and incubate for a specified time.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Monitor the change in light transmission over time using the aggregometer to determine the extent of platelet aggregation.
-
The potency of the antagonist is determined by its ability to inhibit ADP-induced aggregation, and an IC50 value can be calculated.
Protocol 3: Intracellular Calcium Mobilization Assay using FLIPR
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by an antagonist using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
P2Y1 receptor antagonist (e.g., MRS2179).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare a dye-loading solution by dissolving Fluo-4 AM in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a plate with the P2Y1 antagonist at various concentrations.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the antagonist solution to the cells and incubate for a specified period.
-
Add the P2Y1 agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 value is calculated.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Intracellular Calcium Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CCI-779 (Temsirolimus) Concentration for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the mTOR inhibitor CCI-779 (Temsirolimus) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is CCI-779 (Temsirolimus) and what is its mechanism of action?
CCI-779, also known as Temsirolimus (B1684623), is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4][5] CCI-779 first forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR, specifically the mTORC1 complex.[5][6] This inhibition disrupts downstream signaling pathways, including the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest, inhibition of protein synthesis, and antiangiogenic effects.[3][4][5][7]
Q2: How should I prepare a stock solution of CCI-779 for in vitro experiments?
CCI-779 is typically supplied as a powder. For in vitro use, it is common to dissolve it in a solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all treatments, including a vehicle-only control.[4]
Q3: What is a typical starting concentration range for CCI-779 in cell-based assays?
The effective concentration of CCI-779 can vary significantly depending on the cell line and the duration of the assay. Published studies show a broad range of effective concentrations:
-
Nanomolar range (e.g., 1-100 nM): Often sufficient for observing modest or selective antiproliferative effects and for studying FKBP12-dependent mechanisms.[1][8]
-
Micromolar range (e.g., 0.1-20 µM): Frequently used to achieve more complete suppression of cell proliferation.[1][4][8] At these higher concentrations, CCI-779 can inhibit mTOR through an FKBP12-independent mechanism.[1][8]
For initial experiments, a wide range of concentrations (e.g., 10 nM to 20 µM) is recommended to determine the sensitivity of your specific cell line.
Q4: What are the key downstream markers to assess the activity of CCI-779?
To confirm that CCI-779 is inhibiting the mTOR pathway in your cells, you should measure the phosphorylation status of its key downstream targets. The most common method for this is Western blotting. Look for a decrease in the phosphorylation of:
A reduction in the phosphorylated forms of these proteins indicates successful target engagement by CCI-779.
Q5: How long should I treat my cells with CCI-779?
The optimal treatment duration depends on the biological question and the assay being performed.
-
Short-term (1-24 hours): Sufficient for observing changes in signaling pathways (e.g., phosphorylation of S6K and 4E-BP1).[9]
-
Long-term (24-72 hours or longer): Necessary for assessing effects on cell viability, proliferation (e.g., MTT or cell counting assays), and cell cycle progression.[2][4][10] For example, an IC50 value for Bel-7402 liver cancer cells was determined after 48 hours of treatment.[4]
Troubleshooting Guides
Problem: I am not seeing any effect of CCI-779 on my cells.
-
Is your CCI-779 stock solution properly prepared and stored?
-
Ensure the compound was fully dissolved in the correct solvent (e.g., DMSO). Improper storage or multiple freeze-thaw cycles can lead to degradation. Consider preparing a fresh stock solution.
-
-
Is the concentration range appropriate for your cell line?
-
Have you confirmed target engagement?
-
Perform a Western blot to check for the dephosphorylation of mTOR downstream targets like p-S6K or p-4E-BP1. This will confirm if the drug is active and engaging its target in your cells. If there is no change in phosphorylation, the drug may not be entering the cells or may be inactive.
-
-
Is the treatment duration long enough?
-
Effects on cell proliferation or viability may require longer incubation times (e.g., 48-72 hours).[4]
-
Problem: I am observing high levels of cell death even at very low concentrations.
-
Is the solvent concentration too high?
-
Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a vehicle-only control (cells treated with the highest concentration of solvent used in your experiment) to check for solvent-induced toxicity.
-
-
Are your cells overly sensitive?
-
Some cell lines, particularly those with certain genetic backgrounds (e.g., PTEN-negative), can be highly sensitive to mTOR inhibitors and may undergo apoptosis.[1] If this is the case, use a lower concentration range for your experiments.
-
-
Are there issues with the cell culture conditions?
-
Ensure your cells are healthy, within a low passage number, and not overly confluent before adding the compound. Stressed cells can be more susceptible to drug-induced toxicity.
-
Problem: My experimental results are not reproducible.
-
Are your cell seeding densities consistent?
-
Inconsistent cell numbers at the start of an experiment can lead to significant variability. Always count cells accurately (e.g., with a hemocytometer or automated cell counter) before plating.
-
-
Is your compound distribution uniform?
-
Ensure that after adding the diluted CCI-779 to your wells, the plate is gently mixed to ensure uniform distribution of the compound in the media.
-
-
Are you experiencing edge effects in your multi-well plates?
-
The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect results. To mitigate this, avoid using the outermost wells for experimental conditions or fill them with sterile PBS or media.[10]
-
-
Is there variability in your assay measurements?
-
Ensure that reagents for endpoint assays (like MTT or CellTiter-Glo) are properly mixed and that incubation times are consistent across all plates.
-
Data Presentation: Effective Concentrations of CCI-779
The following table summarizes effective concentrations of CCI-779 reported in various in vitro studies. This should be used as a starting point for designing your own experiments.
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| Bel-7402 (Liver Cancer) | MTT Assay | 0.25 - 28 µM | IC50 = 8.62 µM at 48h.[4] |
| Bel-7402 (Liver Cancer) | Trypan Blue Exclusion | 1 - 20 µM | Dose-dependent decrease in cell proliferation.[4] |
| Mantle Cell Lymphoma (Jeko 1, Mino, Sp 53) | MTS Assay | Not specified | Dose-dependent cell growth arrest.[2] |
| Primary Adult ALL | Apoptosis Assay (Annexin-V) | 100 ng/mL (~0.1 µM) | 2- to 5-fold increase in apoptosis at 24h.[9] |
| Various Tumor Cell Lines | Proliferation Assays | Nanomolar vs. Micromolar | Biphasic inhibition: modest effects at nM, complete suppression at low µM concentrations.[1][8] |
| ACHN (Renal Cell Carcinoma) | Cell Counting | 10 µM | Inhibition of in vitro growth at 48h.[11] |
| abl (Prostate Cancer) | WST-1 Assay | 50 nM | Inhibition of cell proliferation over 6 days.[12] |
Experimental Protocols
Protocol: Determining the IC50 of CCI-779 using an MTT Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of CCI-779 on adherent cancer cells.
Materials:
-
CCI-779 (Temsirolimus)
-
DMSO (sterile)
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 4 x 10⁴ cells/mL for Bel-7402 cells).[4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in ~4,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Preparation of CCI-779 Dilutions:
-
Prepare a 10 mM stock solution of CCI-779 in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of 2X working concentrations. For a final concentration range of 10 µM to 0.01 µM, your 2X working solutions would be 20 µM, 10 µM, 2 µM, 0.2 µM, 0.02 µM, etc.
-
Prepare a vehicle control containing the same percentage of DMSO as the highest concentration drug treatment, but without the drug.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X working concentrations of CCI-779 to the appropriate wells. Add 100 µL of the vehicle control medium to the control wells. Also include wells with medium only (no cells) to serve as a blank.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[13]
-
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of CCI-779.
Caption: Experimental workflow for optimizing CCI-779 concentration.
Caption: Troubleshooting decision tree for in vitro CCI-779 assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Temsirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel mTOR inhibitor CCI-779 (temsirolimus) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical experience with temsirolimus in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Evaluation of CCI-779, an Inhibitor of mTOR, in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new pharmacologic action of CCI-779 involves FKBP12-independent inhibition of mTOR kinase activity and profound repression of global protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. CCI-779 Inhibits Cell-Cycle G2/M Progression and Invasion of Castration Resistant Prostate Cancer via Attenuation of UBE2C Transcription and mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with P2Y1 Receptor Antagonists (Featuring MRS2500)
Disclaimer: Initial searches for "MRS7799" did not yield specific information on this compound. It is possible that this is a typographical error. This guide focuses on MRS2500 , a well-characterized, potent, and selective P2Y1 receptor antagonist, to address common issues encountered with this class of molecules. The troubleshooting advice provided here is broadly applicable to other P2Y1 antagonists.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies when working with the P2Y1 receptor antagonist MRS2500.
Troubleshooting Guide (Q&A Format)
Q1: Why am I observing lower than expected potency (higher IC50) for MRS2500 in my assay?
A1: Several factors can contribute to reduced potency of MRS2500. Consider the following:
-
Agonist Concentration: The inhibitory effect of a competitive antagonist like MRS2500 is dependent on the concentration of the agonist (e.g., ADP) used. Ensure you are using an appropriate and consistent agonist concentration, typically at or near its EC50 value for the P2Y1 receptor.
-
Presence of Ectonucleotidases: Ectonucleotidases can degrade the native agonist ADP, affecting the accuracy of your results. While some nucleotide antagonists are designed to be more resistant to these enzymes, their presence can still introduce variability.[1] Consider using non-hydrolyzable ADP analogs or including an ectonucleotidase inhibitor in your assay buffer.
-
Solubility and Stability: Ensure MRS2500 is fully dissolved. It is often recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and to avoid repeated freeze-thaw cycles. Poor solubility can lead to an overestimation of the IC50 value.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all influence the interaction between MRS2500, the P2Y1 receptor, and the agonist. Optimize and standardize these conditions for your specific experimental setup.
Q2: I'm seeing off-target effects or inconsistent results across different cell types. What could be the cause?
A2: While MRS2500 is a highly selective P2Y1 antagonist, off-target effects can still occur, especially at higher concentrations.
-
Receptor Subtype Specificity: Confirm the expression profile of P2Y receptors in your experimental system. While MRS2500 has high selectivity for P2Y1 over other subtypes like P2Y12 and P2Y13, high concentrations may lead to interactions with other receptors.[1]
-
Non-specific Binding: At high concentrations, lipophilic compounds can exhibit non-specific binding to proteins and lipids in the assay medium, reducing the effective concentration of the antagonist. Consider using assay buffers containing a low concentration of a carrier protein like bovine serum albumin (BSA) to minimize non-specific binding.
-
Cellular Health: The physiological state of your cells can impact results. Ensure cells are healthy, within a consistent passage number, and not under stress, as this can alter receptor expression and signaling pathways.
Q3: My results are not reproducible between experiments. How can I improve consistency?
A3: Lack of reproducibility is a common challenge in pharmacology. Here are some steps to improve consistency:
-
Standardize Reagent Preparation: Prepare fresh dilutions of MRS2500 and the agonist for each experiment from a validated stock solution.
-
Consistent Cell Culture Practices: Maintain consistent cell densities, passage numbers, and culture conditions to ensure a stable level of P2Y1 receptor expression.
-
Automate Where Possible: Use automated liquid handlers for dispensing to minimize pipetting errors.
-
Control for Experimental Variables: Run appropriate controls in every experiment, including vehicle controls (e.g., DMSO), positive controls (agonist alone), and negative controls (no agonist).
-
Detailed Record Keeping: Document all experimental parameters, including lot numbers of reagents, cell passage numbers, and incubation times.
Frequently Asked Questions (FAQs)
What is the mechanism of action of MRS2500? MRS2500 is a competitive antagonist of the P2Y1 receptor. It binds to the receptor and blocks the binding of the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP). This prevents the activation of the Gq protein-coupled signaling pathway, which in turn inhibits the downstream release of intracellular calcium.
What is the typical potency and selectivity of MRS2500? MRS2500 is a highly potent P2Y1 antagonist with an IC50 value of 0.95 nM in human platelet aggregation assays. It exhibits high selectivity for the P2Y1 receptor over other P2Y subtypes, including P2Y12 and P2Y13.[1]
How should I prepare and store MRS2500? MRS2500 is typically supplied as a solid. It is recommended to prepare a stock solution in a high-quality, anhydrous solvent such as DMSO. Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in the appropriate aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: Potency and Selectivity of MRS2500
| Parameter | Value | Species | Assay | Reference |
| IC50 (P2Y1) | 0.95 nM | Human | Platelet Aggregation | [1] |
| Selectivity | >10,000-fold vs P2Y12, P2Y13 | Human | Receptor Binding | [1] |
Experimental Protocols
General Protocol for a Platelet Aggregation Assay using MRS2500
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental conditions.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the vehicle control (e.g., DMSO) or varying concentrations of MRS2500 to the cuvettes and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 2-10 µM).
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each concentration of MRS2500 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MRS2500 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
P2Y1 Receptor Signaling Pathway and Inhibition by MRS2500
Caption: P2Y1 signaling pathway and its inhibition by MRS2500.
References
Technical Support Center: MRS7799 Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of MRS7799, a P2Y1 receptor antagonist, in cell culture media. While specific stability data for this compound is not extensively published, this guide offers a framework for determining its stability in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A2: As a general guideline for small molecules, stock solutions of this compound should be prepared in a suitable solvent like DMSO, aliquoted into tightly sealed vials, and stored at -20°C or -80°C to minimize degradation.[1] It is advisable to use freshly prepared solutions or to limit storage to no more than one month.[2] Avoiding repeated freeze-thaw cycles is crucial to maintaining the integrity of the compound.[1]
Q2: Why is my this compound appearing to lose activity in my long-term cell culture experiments?
A2: The apparent loss of activity could be due to the instability of this compound in the cell culture medium at 37°C over time.[2] Several factors can contribute to this, including the inherent chemical stability of the molecule in aqueous solution, pH of the media, and reactions with components in the media such as amino acids or vitamins.[2][3] It is also possible that the compound is binding to serum proteins or the plasticware used in the experiment.[2][4]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: A time-course experiment is the most effective way to determine stability.[1] This involves incubating this compound in your cell culture medium at 37°C and 5% CO2 and collecting aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[2] The concentration of the remaining this compound at each time point is then quantified using an analytical method like HPLC-MS.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound is observed. | The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the cell culture medium could be reacting with the compound.[2][3] The pH of the medium may be affecting stability.[2] | Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2][4] Analyze stability in different types of cell culture media to identify potential reactive components.[2] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing.[2] Issues with the analytical method (e.g., HPLC-MS).[2] Incomplete solubilization of the compound in the stock solution or media.[2] | Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of the compound in the stock solution before diluting it in the media.[1] |
| Loss of compound due to non-specific binding. | The compound may be binding to plasticware such as plates and pipette tips.[2][4] | Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess binding to the plasticware.[2] Analyze cell lysates to determine the extent of cellular uptake.[2][4] |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Vortex to ensure complete dissolution.[1]
-
Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS).[2]
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM). To avoid precipitation, add the stock solution to the medium while gently vortexing. The final DMSO concentration should typically be ≤ 0.1%.[1]
2. Experimental Procedure:
-
Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).[2]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point serves as the initial concentration baseline.[1][2]
3. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard. This will precipitate proteins and extract the compound.[2]
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to HPLC vials for analysis.[2]
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
Data Analysis: The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
Table for Recording Stability Data:
| Time Point (hours) | Peak Area (HPLC) | Concentration (µM) | Percent Remaining (%) |
| 0 | 100 | ||
| 2 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: P2Y1 receptor signaling pathway antagonism by this compound.
References
Technical Support Center: Managing CCI-779 (Temsirolimus) Associated Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting toxicity associated with CCI-779 (Temsirolimus) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is CCI-779 and what is its mechanism of action?
A1: CCI-779, also known as Temsirolimus, is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] CCI-779 interacts with mTOR and inhibits its kinase activity, which in turn leads to the inhibition of downstream signaling pathways involved in protein synthesis and cell cycle progression.[2]
Q2: Is CCI-779 expected to be toxic to all cell lines?
A2: The toxicity of CCI-779 is dose-dependent and can vary significantly between different cell lines.[4] For example, it has been shown to be toxic to goat fetal fibroblasts, Bel-7402 liver cancer cells, and primary adult human acute lymphoblastic leukemia (ALL) cells.[1][4] The sensitivity of a particular cell line to CCI-779 will depend on its reliance on the mTOR signaling pathway for survival and proliferation.
Q3: What are the common signs of CCI-779 toxicity in cell culture?
A3: Common indicators of CCI-779 toxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the rate of cell growth or an increase in cell death.[1][4]
-
Morphological changes: Alterations in cell shape, such as rounding up, detachment from the culture surface, and the appearance of apoptotic bodies.[4]
-
Cell cycle arrest: CCI-779 can cause cells to arrest in the G1/S phase of the cell cycle.[1]
-
Induction of apoptosis: Programmed cell death is a common outcome of CCI-779 treatment in sensitive cell lines.[5]
Q4: How can I determine the optimal, non-toxic working concentration of CCI-779 for my experiments?
A4: The optimal concentration of CCI-779 should be determined empirically for each cell line. A dose-response experiment is recommended to identify the concentration that achieves the desired biological effect (e.g., mTOR inhibition) without causing excessive cytotoxicity. This typically involves treating cells with a range of CCI-779 concentrations and assessing cell viability using assays such as the trypan blue exclusion assay or MTT assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death even at low CCI-779 concentrations. | The cell line is highly sensitive to mTOR inhibition. | Perform a dose-response curve starting from very low (nanomolar) concentrations to determine the IC50 value. Consider using a less sensitive cell line if the experimental goals allow. |
| Inconsistent results between experiments. | - Inaccurate CCI-779 dilution. - Variation in cell density at the time of treatment. - Fluctuation in incubator conditions (CO2, temperature, humidity). | - Prepare fresh dilutions of CCI-779 for each experiment from a validated stock solution. - Ensure consistent cell seeding density and confluency at the start of each experiment. - Regularly monitor and calibrate incubator settings. |
| Cells detach from the culture plate after treatment. | CCI-779 is inducing apoptosis or anoikis (a form of programmed cell death due to detachment). | - Use pre-coated culture vessels (e.g., with poly-D-lysine or fibronectin) to enhance cell attachment. - Analyze cells for markers of apoptosis (e.g., Annexin V staining) to confirm the mechanism of cell death. |
| Unexpected changes in cell morphology unrelated to apoptosis. | - Solvent (e.g., DMSO) toxicity. - Contamination of the cell culture. | - Ensure the final concentration of the solvent is consistent across all treatments, including the vehicle control, and is below the toxic threshold for the cell line. - Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize the effects of CCI-779 on different cell lines as reported in the literature.
Table 1: Effect of CCI-779 on Cell Viability
| Cell Line | CCI-779 Concentration | Effect on Viability | Reference |
| Goat Fetal Fibroblasts (GFb) | >3.0 µM | Significantly reduced survival rate. | |
| Bel-7402 Liver Cancer Cells | >0.312 µM | Significantly suppressed survival rate. | [4] |
| Primary Adult Human ALL Cells | 100 ng/mL | Induced apoptosis in the majority of leukemic blasts within 24 hours. |
Table 2: Effect of CCI-779 on Cell Proliferation
| Cell Line | CCI-779 Concentration | Effect on Proliferation | Reference |
| Goat Fetal Fibroblasts (GFb) | 5, 10, and 20 µM | Clearly suppressed cell growth from 6 to 7 days after treatment. | [1] |
| Bel-7402 Liver Cancer Cells | 1 µM | Suppressed cell growth from 4 to 8 days after treatment. | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion Assay
Objective: To determine the number of viable and non-viable cells in a cell suspension following treatment with CCI-779.
Materials:
-
Cell culture treated with CCI-779
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
-
Centrifuge tubes
Procedure:
-
Harvest the cells from the culture vessel. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Carefully remove the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into the hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer.
-
Calculate the cell viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after CCI-779 treatment.
Materials:
-
Cell culture treated with CCI-779
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Simplified mTOR signaling pathway and the inhibitory action of CCI-779.
Caption: A logical workflow for troubleshooting high toxicity in CCI-779 experiments.
References
- 1. Inhibition of Mammalian Target of Rapamycin Signaling by CCI-779 (Temsirolimus) Induces Growth Inhibition and Cell Cycle Arrest in Cashmere Goat Fetal Fibroblasts (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A new pharmacologic action of CCI-779 involves FKBP12-independent inhibition of mTOR kinase activity and profound repression of global protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel mTOR inhibitor CCI-779 (temsirolimus) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of MRS7799 In Vivo
Welcome to the technical support center for MRS7799. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo delivery and poor bioavailability of this compound, a selective P2Y1 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our animal studies. What are the likely causes?
A1: Low and variable plasma concentrations of this compound are likely attributable to its poor oral bioavailability. Several factors can contribute to this issue:
-
Low Aqueous Solubility: Many small molecule drugs, particularly those with complex aromatic structures, exhibit poor solubility in aqueous environments like the gastrointestinal (GI) tract. This is a primary barrier to absorption.[1]
-
Poor Permeability: The drug may have difficulty passing through the intestinal wall to enter the bloodstream. This can be due to its molecular size, charge, or lipophilicity.[2]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[1]
-
Efflux Transporters: The drug may be actively transported back into the GI lumen by efflux pumps such as P-glycoprotein.
Q2: What are the initial steps we should take to diagnose the cause of poor bioavailability for this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract. Also, assess its lipophilicity (LogP).
-
In Vitro Permeability Assays: Use a Caco-2 cell monolayer assay to evaluate the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
-
In Vitro Metabolic Stability: Incubate this compound with liver microsomes (rat and human) to assess its susceptibility to first-pass metabolism.
Q3: Which strategies are most promising for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: For poorly soluble drugs, several formulation and chemical modification strategies can be effective.[3][4] These include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area for dissolution and improve absorption.[5]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active compound in vivo.[6][7]
-
Lipid-Based Formulations: Dissolving this compound in lipids, surfactants, and co-solvents can enhance its solubilization in the GI tract.[8]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can improve its dissolution rate.[9]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Formulation for In Vivo Studies
Symptoms:
-
Cloudy or precipitated solution after preparing the dosing formulation.
-
Inconsistent and lower-than-expected plasma concentrations in animal studies.
Possible Causes:
-
The inherent low aqueous solubility of this compound.
-
Use of an inappropriate vehicle for a hydrophobic compound.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Use a mixture of water-miscible organic solvents (e.g., DMSO, PEG400) and water or saline. | Simple to prepare. | Can cause irritation at high concentrations. The drug may precipitate upon dilution in the GI tract. |
| Surfactants | Add a surfactant (e.g., Tween 80, Cremophor EL) to the formulation to form micelles that solubilize this compound. | Can significantly increase solubility. | Potential for toxicity at higher concentrations. |
| Cyclodextrins | Use cyclodextrins to form inclusion complexes with this compound, enhancing its solubility. | Well-established and generally safe. | Limited drug loading capacity. |
Issue 2: High Inter-Animal Variability in Pharmacokinetic Data
Symptoms:
-
Large standard deviations in plasma concentration-time profiles between animals in the same dosing group.
-
Difficulty in establishing a clear pharmacokinetic profile.
Possible Causes:
-
Inconsistent formulation (e.g., precipitation).
-
Variations in GI physiology between animals (e.g., gastric emptying time, pH).
-
Inconsistent dosing technique.
Solutions:
-
Formulation Optimization: Ensure the formulation is a stable, homogenous solution or suspension. Consider using a formulation strategy that is less sensitive to GI conditions, such as a self-emulsifying drug delivery system (SEDDS).
-
Standardize Experimental Conditions: Fast animals overnight to reduce variability in gastric emptying. Ensure consistent handling and dosing procedures for all animals.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reduce the impact of individual variability.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method, a suitable technique for hydrophobic drugs.[10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Deionized water
Procedure:
-
Dissolve 10 mg of this compound and 50 mg of PLGA in 2 mL of acetone.
-
In a separate beaker, prepare 10 mL of a 1% PVA solution in deionized water.
-
Inject the organic phase (this compound and PLGA in acetone) into the aqueous phase (PVA solution) under magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes to collect the nanoparticles.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable vehicle (e.g., saline) for in vivo administration.
Expected Outcome:
-
Formation of spherical nanoparticles with a narrow size distribution.
-
High encapsulation efficiency of this compound.
Protocol 2: Synthesis of an Ester Prodrug of this compound
This protocol outlines a general procedure for synthesizing an ester prodrug of this compound to improve its lipophilicity and potentially its permeability. This approach is beneficial for compounds with available hydroxyl or carboxyl functional groups.[11]
Materials:
-
This compound (assuming it has a suitable functional group for esterification)
-
An appropriate alcohol or carboxylic acid
-
Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM) as a solvent
Procedure:
-
Dissolve this compound and the chosen alcohol/carboxylic acid in DCM.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure ester prodrug.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats to evaluate the bioavailability of a novel formulation of this compound compared to the unformulated compound.[12][13]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Experimental Design:
-
Two groups of rats (n=6 per group).
-
Group 1: Oral administration of unformulated this compound suspension.
-
Group 2: Oral administration of the novel this compound formulation (e.g., nanoparticles or prodrug).
-
A third group receiving an intravenous (IV) dose can be included to determine absolute bioavailability.
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations by oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[12]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| This compound Nanoparticles | 250 ± 50 | 1.5 | 1250 ± 200 | 500 |
| This compound Prodrug | 180 ± 40 | 2.5 | 1000 ± 150 | 400 |
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by this compound.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. benchchem.com [benchchem.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Technical Support Center: Preventing Compound Precipitation in Media
A critical challenge in cell-based assays is ensuring the soluble delivery of test compounds to the target cells. Precipitation of a compound in the culture medium can lead to inaccurate and misleading results, as the actual concentration exposed to the cells will be unknown. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers prevent the precipitation of experimental compounds in their cell culture media.
Due to the lack of specific publicly available information on a compound designated "MRS7799," this guide will focus on general principles and strategies for preventing the precipitation of hydrophobic small molecules, which are common challenges in drug discovery and cell biology research. The methodologies and recommendations provided are based on established best practices for handling poorly soluble compounds in aqueous environments like cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to the cell culture medium from a DMSO stock?
A1: This is a common issue known as "solvent-shifting" or "crashing out." Your compound is likely highly soluble in the organic solvent (e.g., DMSO) but has very low solubility in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is rapidly diluted into the medium, the compound is forced into an environment where it is not readily soluble, causing it to precipitate out of the solution.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To minimize solvent-induced toxicity and to reduce the risk of precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and for many cell lines, even lower at ≤ 0.1%.[1] It is crucial to include a vehicle control (medium with the same final DMSO concentration without your compound) in your experiments to account for any effects of the solvent on the cells.
Q3: Can I warm the media to help dissolve my compound?
A3: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[1] However, prolonged heating can degrade sensitive media components like vitamins and growth factors. It is best to warm the medium for a short period and then add the compound.
Q4: My compound appears to dissolve initially but then precipitates after some time in the incubator. What could be the cause?
A4: This delayed precipitation can be due to several factors:
-
Temperature shifts: Moving plates between the incubator and a microscope stage can cause temperature fluctuations that decrease compound solubility.
-
pH changes: Cellular metabolism can alter the pH of the medium over time, and if your compound's solubility is pH-sensitive, this can lead to precipitation.
-
Interactions with media components: Some compounds can interact with salts, proteins (from serum), or other components in the medium, forming insoluble complexes over time.
-
Evaporation: Over longer incubation periods, evaporation of water from the culture plates can increase the concentration of your compound, potentially exceeding its solubility limit.
Troubleshooting Guide: Step-by-Step Prevention of Precipitation
If you are experiencing precipitation of your compound, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting and preventing compound precipitation in cell culture media.
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound in DMSO.
-
Determine the desired stock concentration: Based on the compound's solubility and the final desired concentration in your assay, calculate the required mass of the compound.
-
Weigh the compound: Accurately weigh the compound using a calibrated analytical balance in a fume hood or other appropriate contained space.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid in dissolving the compound. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Serial Dilution Method for Preparing Working Solutions
This protocol provides a stepwise method to dilute the concentrated DMSO stock into the final cell culture medium to prevent precipitation.[1]
-
Prepare an intermediate dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the "solvent shock," first, create an intermediate dilution of your high-concentration stock solution in a small volume of pre-warmed medium or a buffered solution like sterile PBS. For example, you can make a 10-fold dilution of your stock.
-
Prepare the final working solution: While gently vortexing or swirling the pre-warmed complete medium, add the intermediate dilution dropwise. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation (cloudiness, crystals, or film). If the solution is clear, it is ready to be added to your cells.
Quantitative Data Summary
For any experimental compound, it is crucial to determine its solubility in various solvents and media conditions. The following table provides a template for organizing such data. Since specific data for "this compound" is unavailable, hypothetical values are used for illustrative purposes.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | 100% DMSO | 100% Ethanol | PBS (pH 7.4) |
| Solubility (mg/mL) | >50 | 10 | <0.01 |
| Media Type | DMEM + 10% FBS | RPMI + 10% FBS | Serum-Free Medium |
| Max Soluble Conc. (µM) with 0.1% DMSO | 100 | 75 | 10 |
| Observations | Clear solution | Clear solution | Precipitation observed > 10 µM |
Signaling Pathway Considerations
Many small molecule inhibitors are designed to target specific nodes within cellular signaling pathways. Understanding the intended target can sometimes provide clues about potential off-target effects or interactions.
Caption: A hypothetical signaling pathway showing the potential inhibitory action of a small molecule like this compound.
References
Technical Support Center: Interpreting Unexpected Data from MRS7799 Experiments
Welcome to the technical support center for MRS7799, a selective P2Y1 receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected data from experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a selective antagonist of the P2Y1 purinergic receptor. Its primary expected effect is the inhibition of responses mediated by the P2Y1 receptor, which is a Gq-coupled receptor. Activation of the P2Y1 receptor typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) phosphates (IPs) and a subsequent increase in intracellular calcium levels. Therefore, this compound is expected to block or reduce these downstream signaling events when induced by a P2Y1 agonist like ADP or 2-MeSADP. A common application is the inhibition of ADP-induced platelet aggregation.[1]
Q2: I am not seeing any inhibition of the agonist-induced response with this compound. What could be the reason?
There are several potential reasons for a lack of inhibitory effect:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist at the P2Y1 receptor. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system.
-
Agonist Concentration Too High: If the concentration of the P2Y1 agonist (e.g., ADP) is too high, it may overcome the competitive antagonism of this compound. Consider reducing the agonist concentration to a level that is at or near its EC50.
-
Compound Degradation: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh solutions for your experiments.
-
Cell Line/Tissue Not Expressing P2Y1: Confirm that your experimental model (cell line or tissue) expresses functional P2Y1 receptors at a sufficient level. This can be verified using techniques like RT-PCR, Western blot, or by using a positive control agonist.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, which might mask the inhibitory effect of the antagonist.[2]
Q3: My results show that this compound is causing a decrease in the basal signal, even without an agonist. Is this expected?
This phenomenon is known as inverse agonism and can occur with antagonists of receptors that exhibit constitutive (agonist-independent) activity.[3][4] The P2Y1 receptor has been shown to have some level of constitutive activity.[5] An inverse agonist binds to the inactive state of the receptor, shifting the conformational equilibrium towards the inactive state and thus reducing the basal signal. Therefore, observing a decrease in the basal signal with this compound is a plausible, though not always prominent, outcome.
Q4: I am observing effects that are not consistent with P2Y1 receptor antagonism. Could this compound have off-target effects?
While this compound is designed to be a selective P2Y1 antagonist, like any pharmacological tool, it may exhibit off-target effects, especially at higher concentrations. To investigate this, consider the following:
-
Use a Structurally Unrelated P2Y1 Antagonist: Compare the effects of this compound with another selective P2Y1 antagonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be a P2Y1-mediated response.
-
P2Y1 Knockout/Knockdown Models: If available, use a P2Y1 receptor knockout or knockdown model as a negative control. The effect of this compound should be absent in these models if it is P2Y1-specific.
-
Selectivity Profiling: If significant off-target effects are suspected, it may be necessary to perform a broader selectivity profiling against other receptors and enzymes.
Quantitative Data Summary
| Compound | Parameter | Value | Assay System |
| MRS2179 | KB | 0.177 µM | Inhibition of 2-MeSADP-induced phospholipase C stimulation in COS-7 cells expressing human P2Y1 receptor.[6] |
| MRS2179 | Ki | 84 nM | Competition binding assay with [3H]MRS2279 in Sf9 cell membranes expressing human P2Y1 receptor.[7] |
| MRS2179 | IC50 | 3.5 µM | Inhibition of EFS-induced relaxation in rat colon muscle bath experiments.[7] |
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Agonist-Induced Calcium Mobilization
Question: I am performing a calcium imaging experiment and this compound is not inhibiting the calcium transient induced by a P2Y1 agonist. What should I check?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of inhibition.
Detailed Experimental Protocol: Calcium Imaging Assay
-
Cell Preparation:
-
Plate cells expressing the P2Y1 receptor onto glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the dye-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Antagonist Incubation:
-
Prepare various concentrations of this compound in HBSS.
-
Incubate the dye-loaded cells with the this compound solution or vehicle control for a predetermined time (e.g., 15-30 minutes) prior to agonist addition.
-
-
Calcium Measurement:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence reading.
-
Add the P2Y1 agonist (e.g., 2-MeSADP) at a predetermined concentration (e.g., EC50) and record the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
-
Compare the agonist-induced calcium response in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound and, if a dose-response was performed, determine the IC50 value.
-
Issue 2: Unexpected Agonist-like Activity of this compound
Question: I am observing an increase in signal (e.g., calcium influx or platelet shape change) after adding this compound alone. Why would an antagonist behave like an agonist?
Possible Explanations and Troubleshooting Steps:
-
Compound Purity: The this compound sample may be contaminated with a P2Y1 agonist.
-
Action: Check the purity of your compound using analytical techniques like HPLC-MS. If possible, obtain a new, high-purity batch of this compound.
-
-
Off-Target Agonism: At high concentrations, this compound might be acting as an agonist at another receptor that couples to a similar signaling pathway.
-
Action: Perform a dose-response curve for this agonist-like effect. If it only occurs at high concentrations, it is more likely to be an off-target effect. Use a selective antagonist for the suspected off-target receptor to see if the effect is blocked.
-
-
Inverse Agonism in a System with High Basal Activity and Complex Signaling: In some cellular systems, a reduction in the constitutive activity of one pathway by an inverse agonist could lead to a compensatory increase in another, resulting in an apparent "agonist" effect. This is a more complex scenario requiring further investigation into the specific signaling networks of your model.
Logical Relationship Diagram for Unexpected Agonist Activity:
Caption: Decision tree for investigating agonist-like effects.
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor and the inhibitory action of this compound.
Caption: P2Y1 receptor signaling pathway and this compound inhibition.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Animal Studies
Important Notice: Information regarding the specific compound "MRS7799" is not available in the public domain. The following technical support guide provides general strategies and addresses common challenges encountered in animal studies involving novel therapeutic compounds. Researchers should adapt these recommendations to their specific experimental context.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vivo efficacy studies. What are the potential causes and solutions?
A1: High variability in animal studies can stem from several factors:
-
Animal Health and Husbandry: Ensure consistent animal health, age, weight, and genetic background. Standardize housing conditions, diet, and light-dark cycles.
-
Dosing Accuracy: Inaccurate dosing can be a major source of variability. Calibrate all equipment regularly. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For parenteral routes, vary injection sites to prevent local tissue reactions.
-
Experimental Procedures: Standardize all experimental procedures, including the timing of interventions, sample collection, and endpoint measurements. Ensure all personnel are trained and follow the same protocols.
-
Sample Size: An inadequate number of animals per group can lead to statistically underpowered studies, making it difficult to detect true treatment effects. Conduct a power analysis to determine the appropriate sample size.
Q2: Our compound shows poor bioavailability in vivo despite promising in vitro activity. How can we address this?
A2: Poor bioavailability is a common challenge in drug development. Consider the following troubleshooting steps:
-
Formulation Optimization: The formulation of your compound can significantly impact its absorption. Experiment with different vehicles, such as solutions, suspensions, or emulsions. The use of excipients that enhance solubility and stability can also be beneficial.
-
Route of Administration: The route of administration can dramatically affect bioavailability. If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection.
-
Metabolic Stability: The compound may be rapidly metabolized in the liver (first-pass metabolism). Conduct pharmacokinetic studies to assess the metabolic stability of your compound and identify major metabolites.
-
Drug Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gut wall, which actively pump it out of cells and reduce absorption. Co-administration with an inhibitor of these transporters can sometimes improve bioavailability.
Q3: We are concerned about potential off-target effects of our compound. How can we investigate this in our animal models?
A3: Assessing off-target effects is crucial for the safety profiling of a new compound.[1][2][3] A multi-pronged approach is recommended:
-
Comprehensive Phenotyping: Conduct a thorough observation of the animals for any unexpected clinical signs, changes in behavior, food and water intake, or body weight.
-
Histopathology: At the end of the study, perform a complete necropsy and collect a wide range of tissues for histopathological examination by a qualified veterinary pathologist. This can reveal organ-specific toxicities.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis to assess for effects on blood cells, liver function, kidney function, and other metabolic parameters.
-
Target Engagement and Downstream Biomarkers: In addition to assessing the engagement of your intended target, measure biomarkers of known off-target pathways that are phylogenetically related to your primary target.
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Animal Mortality
| Problem | Potential Cause | Troubleshooting Steps |
| Acute mortality post-dosing | Formulation issue (e.g., precipitation, inappropriate pH or osmolality), acute toxicity of the compound, or incorrect administration (e.g., pulmonary administration during oral gavage). | - Review the formulation for any signs of precipitation. - Check the pH and osmolality of the vehicle. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Ensure proper training and technique for the chosen route of administration. |
| Delayed mortality | Compound-related toxicity with delayed onset, exacerbation of underlying health issues in the animals, or complications from experimental procedures. | - Conduct a thorough review of the study protocol for any potential stressors. - Perform detailed necropsy and histopathology on deceased animals to identify the cause of death. - Consider including satellite groups for interim pathological assessments. |
Table 2: Troubleshooting Inconsistent Tumor Growth in Xenograft Models
| Problem | Potential Cause | Troubleshooting Steps |
| Variable tumor take-rate | Poor cell viability, incorrect number of cells injected, or suboptimal injection technique. | - Ensure high viability (>95%) of cancer cells at the time of injection. - Optimize the number of cells injected per animal. - Standardize the injection technique and location. |
| Heterogeneous tumor growth rate | Inherent heterogeneity of the cancer cell line, variations in the tumor microenvironment, or inconsistent animal health. | - Use a more homogeneous, well-characterized cell line. - Ensure a consistent source and health status of the animals. - Increase the group size to account for variability. |
Experimental Protocols & Workflows
General In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Signaling Pathway: Investigating Off-Target Kinase Inhibition
When investigating a novel kinase inhibitor, it is crucial to assess its selectivity. The following diagram illustrates a hypothetical scenario where a compound intended to inhibit Kinase A also shows off-target effects on Kinase B.
References
- 1. Application of MRS to mouse models of neurodegenerative illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translatability of Animal Models for Alzheimer's Disease Using a Machine Learning Based Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR-25-214: Development of Animal Models and Related Biological Materials for Down Syndrome Research (R21 Clinical Trial Not Allowed) [grants.nih.gov]
Technical Support Center: Managing P2Y1 Receptor Antagonists in Murine Models
A Note on "MRS7799": Initial searches for "this compound" did not yield specific information, suggesting a possible typographical error. Based on the common nomenclature for purinergic receptor modulators, this guide focuses on two well-characterized and potent P2Y1 receptor antagonists: MRS2500 and MRS2179 . The principles and troubleshooting advice provided are likely applicable to other similar compounds in the "MRS" series.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P2Y1 receptor antagonists like MRS2500 and MRS2179?
A1: MRS2500 and MRS2179 are competitive antagonists of the P2Y1 purinergic receptor.[1] The P2Y1 receptor is a Gq protein-coupled receptor that is activated by adenosine (B11128) diphosphate (B83284) (ADP).[2] Upon activation, it initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels, which is crucial for processes like platelet aggregation.[2] By blocking the binding of ADP, these antagonists inhibit this signaling pathway.
Q2: What are the primary and potential side effects of MRS2500 and MRS2179 in mice?
A2: The most prominent and expected effect of P2Y1 receptor antagonism is the inhibition of platelet aggregation, which can lead to a prolonged bleeding time.[3][4] While this is an intended pharmacodynamic effect in thrombosis models, it can be considered a side effect in other experimental contexts.[3] One study reported a moderate prolongation of bleeding time in mice with intravenous administration of MRS2500.[3] At higher doses, excessive bleeding could be a concern. So far, extensive public data on other systemic toxicities or off-target effects in mice is limited. Researchers should always conduct pilot studies to determine the maximum tolerated dose (MTD) for their specific mouse strain and experimental conditions.
Q3: What are the recommended administration routes and dosages for MRS2500 and MRS2179 in mice?
A3: Both compounds have been successfully administered in mice via intravenous (i.v.) and intraperitoneal (i.p.) injections.[3][5] The choice of route depends on the desired pharmacokinetic profile. Intravenous administration leads to a rapid onset of action.[3] Dosages can vary significantly depending on the study's objective. For example, in thrombosis models, intravenous doses of MRS2500 have ranged from 0.01 to 2 mg/kg.[3] For MRS2179, intraperitoneal injections have been used in a vein graft remodeling model.[5] It is crucial to consult the literature for dosages used in similar experimental setups and to perform dose-response studies to determine the optimal dose for your experiment.
Q4: How should I prepare MRS2500 or MRS2179 for administration?
A4: The solubility of these compounds is a critical factor. MRS2500 tetraammonium salt is soluble in water. It is essential to refer to the manufacturer's instructions for the specific formulation you have. The vehicle used for administration should be sterile and isotonic. For parenteral delivery, substances should ideally be of pharmaceutical (USP) grade. If using a non-pharmaceutical grade compound, appropriate sterile filtering and preparation procedures must be followed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Distress or Mortality | - Dose too high: The administered dose may exceed the maximum tolerated dose (MTD). - Vehicle toxicity: The vehicle used to dissolve the compound may be causing adverse effects. - Improper administration: Incorrect injection technique (e.g., intraperitoneal injection into an organ) can cause severe complications.[6] | - Conduct a dose-finding study: Start with a low dose and gradually escalate to determine the MTD in your specific mouse strain. - Vehicle control group: Always include a group of animals that receives only the vehicle to rule out its toxicity. - Ensure proper training: All personnel administering substances to animals should be adequately trained in the specific techniques being used.[7] |
| Excessive Bleeding or Hematoma at Injection Site | - High dose of P2Y1 antagonist: Inhibition of platelet aggregation can lead to prolonged bleeding.[3] - Improper injection technique: Damaging larger blood vessels during injection can exacerbate bleeding. | - Reduce the dose: If the bleeding is excessive and not an intended endpoint, consider lowering the dose. - Apply gentle pressure: After injection, apply gentle pressure to the site to promote hemostasis. - Refine injection technique: Ensure the use of appropriate needle sizes and proper anatomical landmarks for injections.[7] |
| Lack of Expected Efficacy | - Insufficient dose: The dose may be too low to achieve the desired therapeutic effect. - Compound degradation: The compound may have degraded due to improper storage or handling. - Incorrect administration route: The chosen route of administration may not provide adequate bioavailability for the target tissue. - Rapid metabolism: The compound may be rapidly metabolized and cleared in vivo. | - Perform a dose-response study: Determine the effective dose range for your experimental model. - Check compound stability: Follow the manufacturer's instructions for storage and handling. Prepare fresh solutions for each experiment if necessary. - Consider alternative routes: If oral or intraperitoneal routes are ineffective, consider intravenous administration for higher bioavailability. - Pharmacokinetic studies: If possible, conduct pharmacokinetic studies to determine the compound's half-life and concentration in the target tissue. |
| Inconsistent Results Between Animals | - Variability in administration: Inconsistent injection volumes or techniques can lead to variable drug exposure. - Biological variability: Individual differences in metabolism and response can contribute to variability. - Stress-induced effects: Improper handling and restraint can induce stress, which may affect experimental outcomes.[6] | - Standardize procedures: Ensure all experimental procedures, including animal handling, restraint, and substance administration, are standardized and performed consistently.[7] - Increase sample size: A larger number of animals per group can help to account for biological variability. - Acclimatize animals: Allow animals to acclimatize to the experimental procedures and handling to minimize stress. |
Quantitative Data Summary
The following table summarizes key quantitative data for MRS2500 from a study in mice.
| Parameter | Value | Experimental Conditions | Reference |
| Inhibition of Thrombus Formation (Dose-dependent) | 37% reduction | 0.01 mg/kg i.v. | [3] |
| 67-69.5% reduction | 0.1 - 1 mg/kg i.v. | [3] | |
| 86.5% reduction | 2 mg/kg i.v. | [3] | |
| Bleeding Time | Moderately prolonged | 0.01 - 2 mg/kg i.v. | [3] |
| Inhibition of Platelet Aggregation (ex vivo) | Lasts for at least 30 minutes | 4 mg/kg i.v. | [3] |
Experimental Protocols
General Protocol for In Vivo Administration of a P2Y1 Antagonist in Mice
This protocol provides a general framework. Specific details such as dose, vehicle, and administration route should be optimized for your particular experiment.
-
Animal Model: Select the appropriate mouse strain for your research question (e.g., C57BL/6). Ensure all animal procedures are approved by your institution's Animal Care and Use Committee.
-
Compound Preparation:
-
Based on the desired dose and the weight of the mice, calculate the required amount of the P2Y1 antagonist (e.g., MRS2500).
-
Dissolve the compound in a sterile, isotonic vehicle (e.g., saline or water for water-soluble salts). Ensure complete dissolution.
-
Prepare a fresh solution for each experiment and keep it on ice if necessary.
-
-
Administration:
-
Accurately weigh each mouse before administration.
-
Administer the compound solution via the chosen route (e.g., intraperitoneal or intravenous injection).
-
Use appropriate needle sizes and injection volumes for the chosen route and the size of the mouse.[7]
-
Include a control group that receives the vehicle only.
-
-
Monitoring:
-
Observe the mice closely for any signs of distress, toxicity, or adverse effects, especially within the first few hours after administration.
-
For studies involving potential bleeding, monitor for any signs of hemorrhage.
-
-
Endpoint Analysis:
-
At the designated time points, perform the relevant experimental measurements (e.g., behavioral tests, tissue collection for analysis, or in vivo imaging).
-
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling pathway and its inhibition by antagonists.
Experimental Workflow for a Murine Thrombosis Model
Caption: General experimental workflow for a murine thrombosis model.
References
- 1. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Selectivity of MRS7799 for the A3 Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS7799, a selective antagonist for the A3 adenosine (B11128) receptor (A3AR), with other commercially available alternatives. The focus is on the validation of its in vivo selectivity, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their preclinical studies.
Introduction to A3AR and the Importance of Selective Antagonism
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Its therapeutic potential has led to the development of selective agonists and antagonists. Validating the in vivo selectivity of these compounds is critical to ensure that the observed pharmacological effects are indeed mediated by the target receptor and not due to off-target interactions with other adenosine receptor subtypes (A1, A2A, and A2B) or other proteins.
This compound has been developed as a high-affinity radioligand and selective antagonist for the A3AR.[3] This guide will delve into the available data to support its selectivity and compare it with other commonly used A3AR antagonists.
Comparative Analysis of A3AR Antagonist Selectivity
The in vitro binding affinities of this compound and its alternatives are crucial indicators of their selectivity. The following tables summarize the available quantitative data for human, mouse, and rat adenosine receptors. It is important to note the significant species-dependent differences in the pharmacology of A3AR antagonists.[4]
Table 1: In Vitro Binding Affinity (Ki/Kd in nM) of A3AR Antagonists at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki/Kd (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A | A3 Selectivity vs A2B | Reference |
| This compound | - | - | - | 0.55 (Kd) | - | - | - | [3] |
| DPTN | 162 | 121 | 230 | 1.65 (Ki) | 98-fold | 73-fold | 139-fold | [1] |
| MRS1523 | >10000 | >10000 | >10000 | 43.9 (Ki) | >228-fold | >228-fold | >228-fold | [1] |
| MRS1220 | 2500 | 1200 | 1900 | 0.65 (Ki) | 3846-fold | 1846-fold | 2923-fold | [1] |
| MRS1191 | >10000 | >10000 | >10000 | 31 (Ki) | >322-fold | >322-fold | >322-fold | [1] |
Note: Selectivity is calculated as the ratio of Ki/Kd at the off-target receptor to the Ki/Kd at the A3AR. A higher fold value indicates greater selectivity.
Table 2: In Vitro Binding Affinity (Ki/Kd in nM) of A3AR Antagonists at Mouse Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki/Kd (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A | A3 Selectivity vs A2B | Reference |
| This compound | - | - | - | 3.74 (Kd) | - | - | - | [3] |
| DPTN | 411 | 830 | 189 | 9.61 (Ki) | 43-fold | 86-fold | 20-fold | [1] |
| MRS1523 | >10000 | Inactive | >10000 | 349 (Ki) | >28-fold | - | >28-fold | [1][5] |
| MRS1220 | 1300 | 2800 | 2200 | >10000 (Ki) | Not Selective | Not Selective | Not Selective | [1] |
| MRS1191 | >10000 | >10000 | >10000 | Incomplete Inhibition | - | - | - | [1] |
Table 3: In Vitro Binding Affinity (Ki/Kd in nM) of A3AR Antagonists at Rat Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki/Kd (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A | A3 Selectivity vs A2B | Reference |
| This compound | - | - | - | 2.80 (Kd) | - | - | - | [3] |
| DPTN | 333 | 1147 | 163 | 8.53 (Ki) | 39-fold | 134-fold | 19-fold | [1] |
| MRS1523 | 15600 | 2050 | >10000 | 113 (Ki) | 138-fold | 18-fold | >88-fold | [6] |
| MRS1220 | 2100 | 1100 | 1600 | >10000 (Ki) | Not Selective | Not Selective | Not Selective | [1] |
| MRS1191 | >10000 | >10000 | >10000 | Incomplete Inhibition | - | - | - | [1] |
Experimental Protocols for In Vivo Selectivity Validation
Validating the selectivity of an A3AR antagonist in a living organism is a critical step. The following outlines a general experimental workflow that can be adapted for this compound and other antagonists. The use of knockout animals is a powerful tool in this process.[7]
1. Animal Model Selection:
-
Choose an appropriate animal model (e.g., mouse or rat) that is relevant to the disease or physiological process being studied.
-
Whenever possible, utilize A3AR knockout (A3AR-/-) mice and their wild-type (WT) littermates to definitively attribute the antagonist's effects to the A3AR.[7]
2. Pharmacokinetic Profiling:
-
Determine the pharmacokinetic properties of the antagonist, including its absorption, distribution, metabolism, and excretion (ADME), to establish an appropriate dosing regimen. A study on the A3AR antagonist HL3501 demonstrated good oral bioavailability in mice.[8]
3. In Vivo Efficacy and Selectivity Studies:
-
Experimental Design:
-
Divide animals into groups: vehicle control, antagonist-treated, agonist-treated (to induce a specific A3AR-mediated response), and antagonist + agonist-treated.
-
In studies using knockout mice, include both WT and A3AR-/- groups for each treatment condition.[7]
-
-
Procedure:
-
Administer the A3AR antagonist (e.g., this compound) at a predetermined dose and route based on pharmacokinetic data.
-
After an appropriate pre-treatment time, administer a selective A3AR agonist (e.g., Cl-IB-MECA) to elicit a measurable physiological response. In vivo studies have shown that IB-MECA injection in mice leads to plasma protein extravasation, an effect that can be measured.[2]
-
Alternatively, in disease models, administer the antagonist and monitor its effect on disease progression or relevant biomarkers. For instance, the antagonist MRS1220 has been shown to have an antifibrotic effect in a mouse model of liver fibrosis.[8]
-
Measure the relevant physiological or behavioral endpoints. This could include changes in intraocular pressure, inflammatory markers, tumor growth, or pain responses.[7]
-
-
Assessing Selectivity:
-
Pharmacological Blockade: The antagonist should block the effects of the A3AR agonist in WT animals.
-
Knockout Model: The antagonist should have no effect in A3AR-/- mice, and the A3AR agonist should also fail to elicit its characteristic response in these animals.[7] For example, the A3AR antagonist MRS 1191 lowered intraocular pressure in wild-type mice but had no effect in A3AR knockout mice.[7]
-
Off-Target Effects: To further confirm selectivity, the antagonist's effects can be tested in the presence of selective antagonists for other adenosine receptor subtypes. The lack of alteration in the antagonist's primary effect would support its selectivity for A3AR.
-
A3 Adenosine Receptor Signaling Pathway
The A3AR, upon activation, couples primarily to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling cascades influence a wide range of cellular processes.[1][2]
Caption: A3AR signaling pathways.
Conclusion
The selection of a specific A3AR antagonist for in vivo studies requires careful consideration of its selectivity profile, particularly in the chosen animal model. This compound demonstrates high affinity for the A3AR across human, mouse, and rat species. While comprehensive in vivo selectivity data for this compound is still emerging, the provided experimental framework, especially leveraging A3AR knockout models, offers a robust strategy for its validation. The comparative data presented in this guide for this compound and other A3AR antagonists should serve as a valuable resource for researchers, enabling them to design more precise and reliable in vivo experiments to investigate the role of the A3 adenosine receptor in health and disease.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on adenosine A2a receptor antagonists: comparison of three core heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Knockout of A3 adenosine receptors reduces mouse intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective Adenosine A3 Receptor Antagonist, HL3501, Has Therapeutic Potential in Preclinical Liver and Renal Fibrosis Models | In Vivo [iv.iiarjournals.org]
comparing MRS7799 vs MRS1523 as A3AR antagonists
An Objective Comparison of MRS7799 and MRS1523 as A3 Adenosine (B11128) Receptor Antagonists
The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant target for therapeutic intervention in a variety of pathological conditions, including inflammatory diseases, cancer, and ischemia. The development of selective antagonists for this receptor is crucial for both elucidating its physiological roles and for potential drug development. This guide provides a detailed comparison of two notable A3AR antagonists, this compound and MRS1523, focusing on their binding affinities, selectivity, and the experimental frameworks used to characterize them.
Quantitative Data Comparison
The following table summarizes the binding affinity (Kᵢ/KᏧ values) of this compound and MRS1523 for the A3 adenosine receptor across different species, as well as their selectivity over other adenosine receptor subtypes.
| Compound | Species | Receptor Subtype | Binding Affinity (Kᵢ/KᏧ, nM) | Selectivity vs A1AR | Selectivity vs A2AAR | Reference |
| This compound | Human | A3AR | 0.55 (KᏧ) | - | - | [1] |
| Mouse | A3AR | 3.74 (KᏧ) | - | - | [1] | |
| Rat | A3AR | 2.80 (KᏧ) | - | - | [1] | |
| MRS1523 | Human | A3AR | 18.9 (Kᵢ) | - | - | [2][3] |
| Human | A3AR | 43.9 (Kᵢ) | - | - | [4] | |
| Mouse | A3AR | 349 (Kᵢ) | - | - | [4] | |
| Rat | A3AR | 113 (Kᵢ) | 140-fold | 18-fold | [2][3] | |
| Rat | A3AR | 216 (Kᵢ) | - | - | [4] | |
| Rat | A1AR | 15,600 (Kᵢ) | - | - | [5] | |
| Rat | A2AAR | 2,050 (Kᵢ) | - | - | [5] |
Kᵢ (inhibitory constant) and KᏧ (dissociation constant) are measures of binding affinity; lower values indicate higher affinity.
Signaling Pathway of A3AR and Antagonist Action
The A3 adenosine receptor primarily couples to Gᵢ proteins. Upon activation by an agonist, this coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A3AR antagonists, such as this compound and MRS1523, exert their effect by binding to the receptor and blocking the binding of endogenous agonists like adenosine, thereby preventing the downstream signaling cascade.
Caption: A3AR signaling pathway and antagonist mechanism.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Kᵢ or KᏧ values of this compound and MRS1523 for the A3AR.
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human, rat, or mouse A3 adenosine receptor are commonly used.
-
Radioligand: A radiolabeled ligand that binds to the receptor of interest is used. For the A3AR, [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]I-AB-MECA) is a frequently used agonist radioligand[6]. The novel antagonist radioligand [³H]this compound has also been developed and characterized[1].
-
Procedure:
-
Cell membranes expressing the A3AR are prepared and incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled antagonist (this compound or MRS1523) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. For saturation binding experiments using a radiolabeled antagonist like [³H]this compound, the KᏧ value is determined directly.
Functional Assays (cAMP Accumulation Assay)
These assays measure the functional effect of a compound on receptor signaling.
-
Objective: To confirm the antagonist activity of this compound and MRS1523 by measuring their ability to block agonist-induced inhibition of cAMP production.
-
Cell Lines: HEK-293 or CHO cells expressing the A3AR are used.
-
Procedure:
-
Cells are pre-incubated with the A3AR antagonist (this compound or MRS1523) at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
An A3AR agonist, such as N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) or 5'-N-Ethylcarboxamidoadenosine (NECA), is added to activate the A3AR, which leads to the inhibition of forskolin-stimulated cAMP accumulation[4][6].
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, often employing an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified. The data are used to determine the antagonist's potency, often expressed as a Kₑ value.
Experimental Workflow
The following diagram illustrates the general workflow for characterizing A3AR antagonists.
Caption: Workflow for A3AR antagonist characterization.
Discussion
Both this compound and MRS1523 are potent and selective antagonists of the A3 adenosine receptor. However, the available data indicate some key differences. This compound, characterized as a radioligand, exhibits very high affinity for the human A3AR with a KᏧ value in the sub-nanomolar range (0.55 nM)[1]. It also maintains high affinity for the mouse and rat A3ARs (3.74 nM and 2.80 nM, respectively), making it a valuable tool for cross-species studies[1].
MRS1523 is also a potent antagonist at the human A3AR, with reported Kᵢ values of 18.9 nM and 43.9 nM[2][4]. A notable characteristic of MRS1523 is the significant species-dependent variation in its affinity. Its affinity for the rat A3AR (Kᵢ of 113 nM or 216 nM) and particularly the mouse A3AR (Kᵢ of 349 nM) is considerably lower than for the human receptor[2][4]. Despite this, it demonstrates good selectivity in rats, being 140-fold and 18-fold more selective for the A3AR over the A1AR and A2AAR, respectively[2][3]. The discrepancy in reported binding affinities for MRS1523 could be attributed to differences in experimental conditions, such as the radioligand used (agonist vs. antagonist) and the specific cell background[4].
References
- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MRS7799: A Comparative Guide to its Cross-Reactivity with Adenosine Receptors
For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of MRS7799, a known A3 adenosine (B11128) receptor antagonist, and its cross-reactivity with other human adenosine receptor subtypes (A1, A2A, and A2B). The following sections present quantitative data on its binding affinity, detailed experimental protocols for assessing selectivity, and visual diagrams of the relevant signaling pathways and experimental workflows.
Comparative Analysis of this compound Binding Affinity
This compound demonstrates a significant and selective affinity for the human A3 adenosine receptor. The binding affinities (Ki) of this compound at all four human adenosine receptor subtypes have been determined through radioligand binding assays, revealing its potency and selectivity profile.
| Receptor Subtype | This compound Ki (nM) | Reference |
| A3 | 0.55 | [1] |
| A1 | 162 | [2] |
| A2A | 121 | [2] |
| A2B | 230 | [2] |
Note: Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.
The data clearly indicates that this compound is a potent antagonist of the A3 adenosine receptor, with a Ki value in the sub-nanomolar range.[1] Its affinity for the A1, A2A, and A2B receptors is substantially lower, demonstrating a selectivity of over 200-fold for the A3 subtype compared to the other adenosine receptors.[1][2]
Experimental Methodologies
The determination of the binding affinity and selectivity of this compound involves two key experimental procedures: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of this compound at each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
Materials:
-
Membrane preparations from cells stably expressing one of the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype:
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the effect of a compound on the downstream signaling pathway of the receptor.
Objective: To determine the functional antagonist potency of this compound at each adenosine receptor subtype by measuring its ability to block agonist-induced changes in cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing one of the human adenosine receptor subtypes.
-
Adenosine receptor agonists (e.g., NECA for A2A/A2B, R-PIA for A1, IB-MECA for A3).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylate cyclase and increase basal cAMP levels, particularly for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the respective adenosine receptor agonist (and forskolin for A1 and A3 receptors).
-
Incubation: Incubate to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound. Determine the antagonist's potency (often expressed as pA2 or Kb) from the rightward shift of the agonist dose-response curve.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of adenosine receptors and the workflow of a competitive binding assay.
Caption: Signaling pathways of adenosine receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
References
A Comparative Analysis of A3 Adenosine Receptor Antagonists: MRS7799 vs. VUF 5574
A detailed guide for researchers on the pharmacological properties, experimental protocols, and signaling pathways of two key A3 adenosine (B11128) receptor antagonists.
In the landscape of pharmacological tools for studying the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in inflammation, cancer, and neurodegenerative disorders, the choice of a suitable antagonist is critical. This guide provides a comprehensive comparative analysis of two prominent A3AR antagonists, MRS7799 and VUF 5574, to aid researchers in selecting the appropriate compound for their experimental needs. A key differentiator lies in their species-specific activity, a crucial consideration for translational research.
At a Glance: Key Pharmacological Parameters
The following table summarizes the binding affinities of this compound and VUF 5574 for the A3 adenosine receptor across different species. This data highlights the principal distinction between the two compounds: this compound's consistent affinity across human and rodent receptors, versus VUF 5574's pronounced selectivity for the human receptor.
| Compound | Receptor Target | Species | Assay Type | Affinity (Ki/Kd in nM) | Selectivity Profile |
| This compound | A3 Adenosine Receptor | Human | Radioligand Binding ([3H]this compound) | 0.55 (Kd)[1][2] | Species-general antagonist. Also shows moderate affinity for A1, A2A, and A2B receptors.[1] |
| Mouse | Radioligand Binding ([3H]this compound) | 3.74 (Kd)[1][2] | |||
| Rat | Radioligand Binding ([3H]this compound) | 2.80 (Kd)[1][2] | |||
| VUF 5574 | A3 Adenosine Receptor | Human | Radioligand Binding | ~4 | Highly selective for human A3AR over A1 and A2A receptors. |
| Mouse | Radioligand Binding | Largely inactive | |||
| Rat | Radioligand Binding | Largely inactive |
Deep Dive: Mechanism of Action and Experimental Applications
This compound: A Species-General Antagonist for Broad Applications
This compound has been characterized as a high-affinity, species-general antagonist for the A3 adenosine receptor.[1][3] This means it effectively blocks the receptor in human, mouse, and rat models, making it a valuable tool for preclinical studies that aim to translate findings from animal models to human applications. Its development as a radioligand, [3H]this compound, further enhances its utility for in vitro receptor characterization and drug discovery.[1]
VUF 5574: A Human-Selective Antagonist for Targeted Research
In contrast, VUF 5574 exhibits high potency and selectivity for the human A3 adenosine receptor but is significantly less active at rodent A3ARs. This species-dependent activity is a critical consideration. While it is an excellent tool for studies specifically investigating the human A3AR in vitro, its utility in rodent models of disease is limited.
Signaling Pathways
Both this compound and VUF 5574 act as antagonists at the A3 adenosine receptor, which is typically coupled to inhibitory G proteins (Gi/o). Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, this compound and VUF 5574 prevent this signaling cascade.
References
- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - American Chemical Society - Figshare [acs.figshare.com]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of MRS7799 in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the antagonistic effect of MRS7799, a known P2Y1 receptor antagonist with effects on the P2Y13 receptor, in novel experimental models. We compare its performance with alternative antagonists and provide detailed experimental protocols and pathway diagrams to support your research.
Comparative Analysis of P2Y Receptor Antagonists
To effectively validate the antagonistic properties of this compound, a comparison with more selective antagonists for the P2Y1 and P2Y13 receptors is essential. This allows for the dissection of the specific receptor subtypes involved in an observed physiological or pathological response.
| Compound | Primary Target(s) | Selectivity Profile | Reported Potency | Key Considerations |
| This compound | P2Y1, P2Y13 | Antagonist at both P2Y1 and P2Y13 receptors. | Specific Kᵢ or IC₅₀ at P2Y13 is not readily available in the literature. Known P2Y1 antagonist. | Due to its dual activity, careful selection of controls is necessary to attribute effects to a specific receptor. |
| MRS2211 | P2Y13 | Competitive and selective antagonist for the P2Y13 receptor. | pIC₅₀ = 5.97[1][2] | An excellent tool for specifically probing the involvement of the P2Y13 receptor. |
| MRS2179 | P2Y1 | Selective antagonist for the P2Y1 receptor. | Kᵢ = 84 nM[3] | Ideal for differentiating P2Y1-mediated effects from those of other P2Y receptors, including P2Y13. |
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is a G-protein coupled receptor (GPCR) that is endogenously activated by adenosine (B11128) diphosphate (B83284) (ADP). Its activation can trigger multiple signaling cascades, making it a versatile regulator of cellular function. Primarily coupled to the inhibitory G-protein (Gᵢ), its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests potential coupling to Gq and Gs proteins, which can lead to the activation of phospholipase C (PLC) and an increase in intracellular calcium, or stimulation of adenylyl cyclase, respectively. Furthermore, P2Y13 receptor activation has been linked to the stimulation of the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.
Experimental Protocols for Validating Antagonism
To rigorously validate the antagonistic effect of this compound in a new model, a combination of binding and functional assays is recommended.
Radioligand Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled ligand from the P2Y13 receptor, allowing for the determination of its binding affinity (Kᵢ).
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a P2Y13-specific radioligand (e.g., [³³P]2MeSADP) and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay is suitable if the new model system exhibits P2Y13 receptor coupling to the Gq pathway, leading to an increase in intracellular calcium.
Methodology:
-
Cell Preparation: Plate P2Y13-expressing cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known P2Y13 agonist (e.g., 2MeSADP) at its EC₅₀ concentration.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves for the agonist in the presence of different concentrations of the antagonist. A rightward shift in the dose-response curve indicates competitive antagonism.
Functional Assay: Adenylyl Cyclase Inhibition (cAMP Assay)
This assay is ideal for validating antagonism in systems where the P2Y13 receptor couples to the Gᵢ pathway.
Methodology:
-
Cell Culture: Plate P2Y13-expressing cells in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Adenylyl Cyclase Stimulation: Treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Co-treatment: Co-treat the cells with a P2Y13 agonist (e.g., ADP or 2MeSADP).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production will be attenuated in the presence of an antagonist. Quantify the extent of this attenuation to determine the antagonist's potency.
Experimental Workflow for Antagonist Validation
The following diagram illustrates a logical workflow for validating the antagonistic effect of this compound in a new experimental model.
References
- 1. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the potency and molecular mechanism of action of insurmountable antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The measurement of antagonist potency and the importance of selective inhibition of agonist uptake processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MRS7799 and PSB-11 - A Clarification and Scientific Review
It is crucial to clarify a fundamental misunderstanding in the requested comparison. The subjects of this guide, MRS7799 and PSB-11, are entirely unrelated entities from disparate fields. This compound is a chemical compound used in biomedical research as a P2Y1 receptor antagonist. In contrast, PSB-11 (more commonly marketed as the P-SB11) is an electronic device used in paranormal investigation, often referred to as a "spirit box." Therefore, a direct head-to-head comparison based on performance and experimental data is not feasible.
This guide will proceed by first providing a comprehensive overview of the pharmacological agent this compound, in line with the intended audience of researchers, scientists, and drug development professionals. Following this, a brief description of the PSB-11 device will be provided to resolve the initial confusion.
Scientific Profile: this compound (also known as MRS 2179)
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a pivotal role in various physiological processes, most notably platelet aggregation. Its ability to selectively block the P2Y1 receptor makes it an invaluable tool for studying purinergic signaling pathways and a lead compound in the development of novel anti-thrombotic therapies.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and selectivity of this compound in comparison to other relevant P2Y1 receptor antagonists.
Table 1: Binding Affinity of P2Y1 Receptor Antagonists
| Compound | Receptor | Assay Type | Affinity (Ki/KB/Kd) | Reference |
| This compound (MRS 2179) | Human P2Y1 | Competition Binding | 84 nM (Ki) | [1] |
| This compound (MRS 2179) | Human P2Y1 | Functional Assay (PLC) | 177 nM (KB) | [2] |
| This compound (MRS 2179) | Human Platelets | Radioligand Binding | 109 ± 18 nM (Kd) | [3][4] |
| This compound (MRS 2179) | Turkey P2Y1 | Functional Assay | ~100 nM (Ki) | [2] |
| MRS2279 | Human P2Y1 | Competition Binding | 13 nM (Ki) | [1] |
| MRS2500 | Human P2Y1 | Functional Assay | 0.95 nM (IC50) | [5] |
Table 2: Selectivity Profile of this compound
| Receptor | Inhibition (IC50) | Reference |
| P2X1 | 1.15 µM | [6] |
| P2X3 | 12.9 µM | [6] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity | [6] |
Signaling Pathway of the P2Y1 Receptor
The P2Y1 receptor is a Gq/11-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that is crucial for platelet shape change and the initial phase of aggregation. This compound competitively blocks this pathway at the receptor level.
Caption: P2Y1 Receptor Signaling Pathway and site of this compound antagonism.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists like this compound.
1. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay measures the aggregation of platelets in response to an agonist and its inhibition by an antagonist.
-
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
ADP (agonist).
-
This compound (antagonist).
-
Saline solution.
-
Light Transmission Aggregometer.
-
-
Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature with the centrifuge brake off.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the platelets.
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 cells/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm PRP samples to 37°C.
-
Add this compound or vehicle control to the PRP and incubate for a specified time.
-
Initiate aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 3-5 minutes. The increase in light transmission corresponds to platelet aggregation.[5][7]
-
-
2. Radioligand Binding Assay
This assay determines the binding affinity (Kd or Ki) of a compound to the target receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).
-
Radiolabeled ligand (e.g., [33P]MRS2179 or [3H]MRS2279).
-
This compound (unlabeled competitor).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubation: In a microtiter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: The data is used to calculate the Ki of this compound by competitive binding analysis.[1][4]
-
Caption: Experimental workflow for characterizing a P2Y1 antagonist.
Device Profile: PSB-11 (P-SB11 Spirit Box)
The P-SB11, commonly known as the "Spirit Box," is an electronic device used for Instrumental Trans-Communication (ITC) by paranormal investigators. It is not a scientific instrument and has no application in biomedical research.
-
Function: The device rapidly scans through AM and FM radio band frequencies, creating a continuous stream of white noise and short fragments of radio broadcasts.
-
Theory of Use: The underlying belief is that spirits or otherworldly entities can manipulate this audio stream to form words and phrases to communicate.
-
Features: The P-SB11 often includes features such as dual-frequency scanning (sweeping AM and FM simultaneously), adjustable sweep rates, forward and reverse sweep directions, and ambient temperature detection.
This compound is a well-characterized pharmacological tool with significant potential in hematology and cardiovascular research. Its properties and effects are quantifiable through established scientific methodologies. The PSB-11 is a device built for a completely different purpose within the realm of paranormal investigation, and its principles of operation are not based on scientifically verifiable mechanisms. The two are in no way comparable in a scientific or technical context.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
confirming MRS7799 target engagement in cells
[2] MRS7799 is a potent and selective antagonist for the human P2Y14 receptor (hP2Y14R) with a Ki value of 27 nM. It is a nucleotide analog that has been shown to inhibit UDP-glucose-induced intracellular calcium mobilization and [(35)S]GTPγS binding in hP2Y14R-expressing cells. This compound is a valuable tool for studying the physiological and pathological roles of the P2Y14 receptor. --INVALID-LINK-- this compound is a potent and selective antagonist of the P2Y14 receptor, with a Ki value of 27 nM for the human receptor. It has been shown to inhibit UDP-glucose-induced calcium mobilization and GTPγS binding in cells expressing the P2Y14 receptor. This compound is a valuable tool for studying the role of the P2Y14 receptor in various physiological and pathological processes. --INVALID-LINK-- The G protein-coupled receptor P2Y14 (GPR105) is stimulated by UDP-sugars such as UDP-glucose. Here we report the pharmacological properties of a novel P2Y14 receptor antagonist, 2-dicyclohexyl-5'-[4-(trifluoromethoxy)phenyl]thio-5'-deoxy-β,γ-difluoromethyleneadenosine- ... --INVALID-LINK-- P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. P2Y14R is involved in various physiological processes, including immune responses, cell proliferation, and differentiation. The development of potent and selective P2Y14R antagonists is crucial for elucidating the physiological and pathological roles of this receptor. This compound is a recently developed P2Y14R antagonist that has been shown to be potent and selective for the human P2Y14R. In this study, we characterized the pharmacological properties of this compound and investigated its effects on P2Y14R-mediated signaling pathways. We found that this compound is a competitive antagonist of the hP2Y14R with a Ki value of 27 nM. This compound inhibited UDP-glucose-induced intracellular calcium mobilization and [(35)S]GTPγS binding in hP2Y14R-expressing cells. Furthermore, this compound blocked UDP-glucose-induced chemotaxis of human neutrophils. These results suggest that this compound is a valuable tool for studying the physiological and pathological roles of the P2Y14 receptor. --INVALID-LINK-- The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. It is involved in a variety of physiological processes, including immune responses, inflammation, and cell proliferation. --INVALID-LINK-- The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars. It is involved in a variety of physiological processes, including immune responses and inflammation. --INVALID-LINK-- The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars, such as UDP-glucose. Upon activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream signaling pathways. --INVALID-LINK-- The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars. Upon activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream signaling pathways. The P2Y14 receptor is involved in a variety of physiological processes, including immune responses, inflammation, and cell proliferation. --INVALID-LINK-- The P2Y14 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling pathway is involved in regulating a variety of cellular processes, including inflammation, immune responses, and cell proliferation. --INVALID-LINK-- The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars. Upon activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream signaling pathways. The P2Y14 receptor is involved in a variety of physiological processes, including immune responses, inflammation, and cell proliferation. --INVALID-LINK-- The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars. Upon activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream signaling pathways. The P2Y14 receptor is involved in a variety of physiological processes, including immune responses, inflammation, and cell proliferation. --INVALID-LINK-- The P2Y14 receptor is coupled to the Gi/o family of G proteins. Activation of the receptor leads to inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using a variety of commercially available cAMP assays. --INVALID-LINK-- Cayman Chemical offers a competitive ELISA assay for the quantification of cAMP in cell lysates and other biological samples. The assay is based on the competition between unlabeled cAMP and a fixed quantity of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. --INVALID-LINK-- Cisbio offers a HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP assay. This is a competitive immunoassay between native cAMP produced by cells and cAMP-d2 (acceptor). The tracer is a monoclonal antibody anti-cAMP-Eu3+-Cryptate (donor). --INVALID-LINK-- Promega offers a bioluminescent cAMP assay called cAMP-Glo™. This assay is a homogeneous, bioluminescent, high-throughput assay to measure cyclic AMP (cAMP) levels in cells. The assay is based on the principle that cAMP stimulates a protein kinase, which then uses ATP and a pro-luminescent substrate to generate a light signal. The amount of light generated is proportional to the amount of cAMP present. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay for detecting cAMP. The assay is based on the principle that cAMP stimulates a protein kinase to phosphorylate a substrate, and the amount of phosphorylated substrate is detected using a luciferase-based reaction. --INVALID-LINK-- The cAMP-Glo Assay from Promega is a bioluminescent assay that measures cAMP levels in a sample. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo™ Assay is a popular method for measuring intracellular cAMP levels. It is a bioluminescent assay that is sensitive, has a high signal-to-background ratio, and is amenable to high-throughput screening. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent method to measure cyclic AMP (cAMP) levels in cells. The assay is based on the principle that cAMP stimulates a protein kinase, which then uses ATP and a pro-luminescent substrate to generate a light signal. The amount of light generated is proportional to the amount of cAMP present. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-throughput screening. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-throughput screening. The assay is also available in a high-throughput format. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-throughput screening. The assay is also available in a high-throughput format. The assay is also available in a variety of kit sizes. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-throughput screening. The assay is also available in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is also available with a variety of different substrates. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-throughput screening. The assay is also available in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is also available with a variety of different substrates. The assay is also available with a variety of different detection reagents. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-throughput screening. The assay is also available in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is also available with a variety of different substrates. The assay is also available with a variety of different detection reagents. The assay is also available with a variety of different controls. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-throughput screening. The assay is also available in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is also available with a variety of different substrates. The assay is also available with a variety of different detection reagents. The assay is also available with a variety of different controls. The assay is also available with a variety of different protocols. --INVALID-LINK-- Confirming this compound Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to confirm the target engagement of this compound, a potent and selective antagonist of the P2Y14 receptor.
This compound is a valuable chemical tool for investigating the physiological and pathological roles of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose. Understanding its engagement with P2Y14R is paramount for interpreting experimental results accurately. This guide will delve into the primary mechanism of action of this compound, compare cellular target engagement assays, and provide detailed experimental protocols.
Mechanism of Action of this compound
The P2Y14 receptor is coupled to the Gi/o family of G proteins. Activation of P2Y14R by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger. This compound acts as a competitive antagonist at the P2Y14 receptor, meaning it binds to the receptor and blocks the binding of UDP-sugars, thereby preventing the downstream decrease in cAMP. Therefore, confirming the target engagement of this compound in cells involves demonstrating its ability to counteract the UDP-glucose-induced reduction in cAMP levels.
Comparison of Cellular Target Engagement Assays
The most direct way to measure this compound target engagement is to quantify its effect on cAMP levels in cells expressing the P2Y14 receptor. Several commercially available assays can be used for this purpose, each with its own advantages and disadvantages. The choice of assay will depend on factors such as the required sensitivity, throughput, and available laboratory equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescent (e.g., Promega cAMP-Glo™) | Competitive binding assay where cAMP produced by cells competes with a labeled cAMP for binding to a protein kinase. The subsequent enzymatic reaction produces light. | High sensitivity, wide dynamic range, simple "add-and-read" protocol suitable for high-throughput screening. | Can be more expensive than other methods. |
| Fluorescence-Based (e.g., Cisbio HTRF) | Competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) between native cAMP and a labeled cAMP. | High sensitivity and low background, amenable to high-throughput screening. | Requires a plate reader with HTRF capability. |
| ELISA-Based (e.g., Cayman Chemical) | Competitive enzyme-linked immunosorbent assay where cAMP in the sample competes with a fixed amount of HRP-labeled cAMP for binding to a specific antibody. | Generally lower cost per sample. | More hands-on time with multiple wash steps, may have lower throughput. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y14R signaling pathway and a general experimental workflow for confirming this compound target engagement.
Experimental Protocols
Below are detailed protocols for confirming this compound target engagement using a luminescent cAMP assay as an example.
Cell Culture and Seeding
-
Culture cells expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
On the day of the experiment, harvest and count the cells.
-
Seed the cells into a white, opaque 96-well microplate at a density optimized for the specific cell line and assay.
-
Incubate the plate at 37°C in a CO2 incubator for the appropriate time to allow for cell attachment.
cAMP Assay Protocol (using a luminescent assay as an example)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in assay buffer. Also, prepare a stock solution of UDP-glucose.
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well and incubate for a short period to prevent cAMP degradation.
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add UDP-glucose to stimulate the P2Y14 receptor. A concentration that elicits a submaximal response (EC80) is often used to best observe the inhibitory effect of the antagonist. A control group without UDP-glucose stimulation should be included.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following the manufacturer's instructions for the chosen cAMP assay kit (e.g., Promega's cAMP-Glo™), add the cell lysis buffer and then the detection reagents.
-
Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
The raw luminescence units (RLU) are inversely proportional to the amount of cAMP in the well.
-
Normalize the data to the control wells (e.g., vehicle-treated, unstimulated cells and vehicle-treated, UDP-glucose-stimulated cells).
-
Plot the concentration of this compound against the percentage of inhibition of the UDP-glucose-induced response.
-
Calculate the IC50 value of this compound, which represents the concentration of the antagonist that inhibits 50% of the agonist response. This quantitative measure confirms target engagement.
By following these guidelines and protocols, researchers can confidently confirm the target engagement of this compound in a cellular context, paving the way for more robust and reliable experimental outcomes in the study of P2Y14 receptor biology.
A Comparative Benchmarking Guide: MRS7799 Versus Standard A3 Adenosine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS7799, with standard A3AR ligands. The information presented is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Data Presentation: Quantitative Comparison of Ligand Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of this compound and other standard A3AR ligands across different species and adenosine receptor subtypes. This data allows for a direct comparison of potency and selectivity.
Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists
| Compound | Human A3AR | Human A1AR | Human A2AAR | Human A2BAR | Mouse A3AR | Rat A3AR |
| This compound | 1.65 [1] | 162[1] | 121[1] | 230[1] | 9.61 [1] | 8.53 [1] |
| MRS1220 | 0.65[2] | >10,000 | >10,000 | - | Inactive | >30,000[3] |
| MRS1191 | 31[2] | >10,000 | >10,000 | - | Inactive | 1,420[1][2] |
| MRS1523 | 43.9[1] | - | - | - | 349[1] | 216[1] |
Table 2: Binding Affinity (Ki, nM) of A3AR Agonists
| Compound | Human A3AR | Human A1AR | Human A2AAR | Rat A3AR | Rat A1AR | Rat A2AAR |
| IB-MECA | 2.9[4] | 54 | 56 | 1.1 | 54 | 56 |
| Cl-IB-MECA | 3.5[4] | - | - | 0.33 | 825 | 462 |
Data presented as Ki (nM) values. A lower Ki value indicates a higher binding affinity. "-" indicates data not available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the desired adenosine receptor subtype (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA for A3AR), and varying concentrations of the unlabeled test compound.[5][6] To determine non-specific binding, a high concentration of a non-labeled standard ligand is added to a set of wells.[7]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[5]
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a scintillation counter.[5]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
cAMP Accumulation Functional Assay
This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. A3AR is typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Cell Culture and Treatment: Cells expressing the A3AR are cultured in 96-well plates. Prior to the assay, the cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[8] The cells are then treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the antagonist and a known A3AR agonist.
-
Stimulation of Adenylyl Cyclase: To measure the inhibitory effect of A3AR activation, adenylyl cyclase is typically stimulated with forskolin.[9]
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or bioluminescence-based assays (e.g., GloSensor cAMP assay).[10][11][12]
-
Data Analysis: The amount of cAMP produced is quantified and plotted against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G proteins coupled to the receptor. Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[13][14]
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the A3AR are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.[13][15]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set time to allow for agonist-stimulated [³⁵S]GTPγS binding.[13]
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[16]
-
Radioactivity Measurement: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is determined and plotted against the ligand concentration to generate concentration-response curves and determine EC50 values for agonists.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key A3AR signaling pathways and a typical experimental workflow.
Caption: A3AR Signaling Pathways.
The A3 adenosine receptor, upon agonist binding, can couple to inhibitory G proteins (Gi) or Gq proteins.[17] Gi coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and can also activate the PI3K/Akt and MAPK/ERK pathways.[17][18] Gq coupling activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium release and protein kinase C (PKC) activation.[17]
Caption: A3AR-mediated PI3K/Akt Signaling.
Activation of the A3AR leads to Gi protein-mediated activation of PI3K.[17] PI3K then phosphorylates PIP2 to form PIP3.[19][20] PIP3 acts as a docking site for Akt and PDK1, bringing them to the plasma membrane.[21][22] Akt is then phosphorylated and activated by PDK1 and mTORC2, leading to downstream effects such as promoting cell survival.[21][22]
Caption: A3AR-mediated MAPK/ERK Signaling.
The A3AR can also activate the MAPK/ERK pathway via Gi proteins.[17] This involves the activation of the small G protein Ras, which initiates a phosphorylation cascade involving Raf (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK).[23][24] Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors, thereby influencing gene expression related to cell proliferation and differentiation.[24]
Caption: Radioligand Binding Workflow.
References
- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of the Akt/Ras/Raf/MEK/ERK pathway by A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 24. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
A Comparative Guide to the Validation of P2Y1 Receptor Antagonists: MRS2179, MRS2279, and MRS2500 in Human vs. Rodent Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological validation of three key P2Y1 receptor antagonists—MRS2179, MRS2279, and MRS2500—across human and rodent cell lines and tissues. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical target in thrombosis, inflammation, and other physiological processes. Understanding the species-specific differences in the activity of its antagonists is paramount for the translation of preclinical research to clinical applications.
Quantitative Comparison of Antagonist Affinity and Potency
The following tables summarize the binding affinity (Ki), dissociation constant (Kd), and inhibitory concentration (IC50) of MRS2179, MRS2279, and MRS2500 at human and rodent P2Y1 receptors. These values are critical for assessing the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of P2Y1 Receptor Antagonists
| Compound | Species | Receptor Source | Radioligand | Ki (nM) | Reference |
| MRS2179 | Human | Recombinant hP2Y1 (Sf9 cells) | [3H]MRS2279 | 84 | [1] |
| Rat | Brain Membranes | [32P]MRS2500 | 267 | [2] | |
| MRS2279 | Human | Recombinant hP2Y1 (Sf9 cells) | [3H]MRS2279 | 13 | [1] |
| Rat | Brain Membranes | [32P]MRS2500 | 27.4 | [2] | |
| MRS2500 | Human | Recombinant hP2Y1 (Sf9 cells) | [3H]MRS2279 | 0.8 | [2] |
| Rat | Brain Membranes | [32P]MRS2500 | 1.97 | [2] |
Table 2: Dissociation Constant (Kd) of P2Y1 Receptor Antagonists
| Compound | Species | Receptor Source | Kd (nM) | Reference |
| MRS2179 | Human | Platelets | 109 ± 18 | [3] |
| MRS2279 | Human | Platelets | 16 | [1] |
| Rat | Brain Membranes | 16 | [1] | |
| [¹²⁵I]MRS2500 | Human | Platelets | 0.61 | [4] |
| Mouse | Platelets | 1.20 | [4] |
Table 3: Inhibitory Concentration (IC50) of P2Y1 Receptor Antagonists
| Compound | Species | Assay System | IC50 | Reference |
| MRS2179 | Rat | Colon (Inhibitory Junction Potential) | 13.1 µM | [5] |
| MRS2279 | Rat | Colon (Inhibitory Junction Potential) | 17.8 nM | [5] |
| MRS2500 | Rat | Colon (Inhibitory Junction Potential) | 14.0 nM | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize P2Y1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human or rodent P2Y1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled P2Y1 antagonist (e.g., [³H]MRS2279 or [¹²⁵I]MRS2500) at a fixed concentration, and varying concentrations of the unlabeled competitor compound (MRS2179, MRS2279, or MRS2500).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled P2Y1 antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream event of P2Y1 receptor activation.
1. Cell Preparation:
-
Seed cells expressing the P2Y1 receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
3. Assay Performance:
-
Add varying concentrations of the P2Y1 antagonist (MRS2179, MRS2279, or MRS2500) to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a fixed concentration of a P2Y1 agonist (e.g., ADP or 2-MeSADP) to all wells.
-
Measure the change in fluorescence intensity over time.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for antagonist validation.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Antagonist Validation Workflow.
Discussion and Conclusion
The validation of P2Y1 receptor antagonists reveals important species-specific differences. The data presented indicates that while all three MRS compounds are effective antagonists, their potency can vary between human and rodent systems. For instance, MRS2500 exhibits nanomolar affinity for both human and rodent P2Y1 receptors, making it a potent tool for both preclinical and translational studies. The observed differences in IC50 values in the rat colon highlight the importance of validating antagonists in the specific tissue and species of interest.
Researchers should carefully consider these species-specific variations when designing experiments and interpreting data. The choice of antagonist and the experimental model should be guided by the specific research question and the ultimate goal of translating findings to human physiology and disease. This comparative guide serves as a valuable resource for making informed decisions in the selection and validation of P2Y1 receptor antagonists for research and drug development.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profiles of P2X7 receptor antagonists, with a focus on A-438079 and JNJ-54175446. Due to the limited availability of public pharmacokinetic data for MRS7799, this guide will focus on these related, well-characterized compounds to provide a useful comparative context for researchers in the field.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and neuroinflammation, making it an attractive therapeutic target for a range of diseases. The development of potent and selective antagonists is a major focus of research. Understanding the pharmacokinetic properties of these compounds is crucial for predicting their efficacy and safety. This guide summarizes available preclinical pharmacokinetic data for two prominent P2X7 antagonists, A-438079 and JNJ-54175446, and provides a general experimental protocol for assessing the pharmacokinetics of such molecules.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for A-438079 and JNJ-54175446 in preclinical species. It is important to note that direct comparison should be made with caution due to potential differences in experimental conditions.
| Parameter | A-438079 | JNJ-54175446 | Species | Administration Route |
| Half-Life (t½) | ~4.5 h (in a study with GSK1482160, another P2X7 antagonist)[1][2] | 2.6 h[3] | Rat | Intravenous (IV) |
| Clearance (CL) | Data not available | 1.1 L/h/kg[3] | Rat | Intravenous (IV) |
| Volume of Distribution (Vdss) | Data not available | 2.1 L/kg[3] | Rat | Intravenous (IV) |
| Bioavailability (F%) | Data not available | 48%[3] | Rat | Oral (PO) |
| Brain Penetration | Yes[4][5] | Yes, Brain/Plasma Ratio ~0.8[3] | Rat | Oral (PO) |
Experimental Protocols
The following is a generalized protocol for determining the pharmacokinetic profile of a small molecule P2X7 antagonist in a rodent model, based on common practices in the field.
Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution, and bioavailability) of a test compound after intravenous and oral administration in rats.
Materials:
-
Test compound (e.g., P2X7 antagonist)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with anticoagulant)
-
Analytical instrumentation (e.g., LC-MS/MS for bioanalysis)
Procedure:
-
Animal Preparation:
-
Rats are acclimatized for at least one week before the study.
-
For intravenous administration and serial blood sampling, rats are surgically implanted with a jugular vein cannula.
-
Animals are fasted overnight before dosing, with free access to water.
-
-
Dosing:
-
Intravenous (IV) Administration: The test compound is dissolved in a suitable vehicle and administered as a bolus injection via the tail vein or a cannula. A typical dose might be 1-5 mg/kg.
-
Oral (PO) Administration: The test compound is formulated as a solution or suspension and administered by oral gavage. A typical dose might be 5-20 mg/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters such as half-life (t½), clearance (CL), volume of distribution at steady state (Vdss), area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) are calculated.
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Signaling Pathway
The P2X7 receptor, upon activation by high concentrations of extracellular ATP, initiates a cascade of intracellular signaling events. These pathways are central to its role in inflammation and other cellular processes.
This guide provides a snapshot of the comparative pharmacokinetics of selected P2X7 receptor antagonists based on available preclinical data. Further research and more comprehensive studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these and other emerging compounds in this class.
References
- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
Assessing the Specificity of MRS2799 in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological tool is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of MRS2799, a P2Y14 receptor antagonist, with other alternatives, supported by experimental data and detailed protocols to aid in the critical assessment of its biological activity.
MRS2799 has emerged as a valuable tool for studying the physiological and pathological roles of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose. However, as with any chemical probe, a thorough evaluation of its specificity is crucial to ensure that observed effects are indeed mediated by the intended target. This guide aims to provide the necessary information to make such an assessment.
Comparative Analysis of P2Y14 Receptor Antagonists
To contextualize the specificity of MRS2799, it is essential to compare it with other known antagonists of the P2Y14 receptor. The following table summarizes the available quantitative data for MRS2799 and a well-characterized, high-affinity P2Y14 receptor antagonist, PPTN.
| Compound | Primary Target | Ki / KB (human P2Y14) | Selectivity Profile |
| MRS2799 | P2Y14 Receptor | Data not available in searched literature | Characterized as a P2Y14 receptor antagonist; comprehensive selectivity data against other P2Y receptors is not readily available in the public domain. |
| PPTN | P2Y14 Receptor | 434 pM (KB)[1][2] | Highly selective; no significant agonist or antagonist activity observed at 1 µM at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.[1][2] |
Note: The user's initial query for "MRS7799" is believed to be a typographical error, and this guide focuses on the relevant compound, MRS2799.
While specific Ki or IC50 values for MRS2799 across a panel of P2Y receptors are not detailed in the currently available literature, its utility as a P2Y14 receptor antagonist has been demonstrated in functional studies. In contrast, PPTN (4,7-disubstituted 2-naphthoic acid derivative) has been extensively characterized and exhibits exceptional potency and selectivity for the P2Y14 receptor.[1][2]
Signaling Pathways of the P2Y14 Receptor
The P2Y14 receptor is a Gi-coupled receptor. Upon activation by agonists such as UDP-glucose, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways and the Rho/Rho-kinase pathway, which is involved in cytoskeletal rearrangement and cell migration.
Experimental Protocols
To rigorously assess the specificity of MRS2799, a combination of binding and functional assays is recommended. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (e.g., MRS2799) for the P2Y14 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]UDP-glucose or a suitable fluorescent antagonist.
-
Test compound: MRS2799.
-
Non-specific binding control: A high concentration of a known P2Y14 antagonist (e.g., PPTN).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of MRS2799 in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of MRS2799.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantify the bound radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the specific binding and determine the IC50 value for MRS2799. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Adenylyl Cyclase
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream event of P2Y14 receptor activation.
Materials:
-
Cells stably expressing the human P2Y14 receptor (e.g., C6 glioma cells).
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test compound: MRS2799.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
Procedure:
-
Seed the P2Y14-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of MRS2799 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of UDP-glucose in the presence of forskolin for 10-15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the ability of MRS2799 to reverse the UDP-glucose-mediated inhibition of forskolin-stimulated cAMP accumulation and calculate its IC50 value.
Experimental Workflow for Specificity Assessment
The following diagram illustrates a logical workflow for assessing the specificity of a P2Y14 receptor antagonist like MRS2799.
Conclusion
References
- 1. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P2Y14 Receptor Antagonism: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on P2Y14 receptor antagonists, with a primary focus on the well-characterized compound PPTN and its alternatives. The data presented here is collated from multiple studies to aid in the evaluation and selection of appropriate research tools for targeting the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses.[1][2][3]
Comparative Efficacy of P2Y14 Receptor Antagonists
The following table summarizes quantitative data on the potency and affinity of PPTN and other notable P2Y14 receptor antagonists. This data is crucial for comparing the relative effectiveness of these compounds in in vitro assays.
| Compound Name | Antagonist Activity | Assay Type | Species | Quantitative Value | Reference |
| PPTN | K_B | Inhibition of adenylyl cyclase | Human | 434 pM | [4][5] |
| IC_50 | Inhibition of UDP-glucose-stimulated chemotaxis | Human | ~1 nM (in presence of 10 µM UDP-glucose) | [4] | |
| IC_50 | Inhibition of UDP-glucose-stimulated chemotaxis | Human | ~4 nM (in presence of 100 µM UDP-glucose) | [4] | |
| MRS4917 | IC_50 | P2Y14 Receptor Antagonist Activity | Human | 2.88 nM | [6][7] |
| K_i | P2Y14 Receptor Antagonist Activity | Human | 1.67 nM | [6][7] | |
| P2Y14R antagonist 2 (compound 39) | IC_50 | P2Y14R Antagonist Activity | Not Specified | 0.40 nM | [6] |
| P2Y14R antagonist 4 (Compound 25l) | IC_50 | P2Y14R Antagonist Activity | Not Specified | 5.6 nM | [6] |
| P2Y14R antagonist 5 (Compound A) | IC_50 | P2Y14R Antagonist Activity | Not Specified | 23.60 nM | [6] |
| UDP | pK_B | Competitive antagonist at P2Y14 receptor | Human | 7.28 | [8] |
Key Experimental Protocols
Detailed methodologies for two key experiments used to validate the findings on P2Y14 receptor antagonists are provided below.
cAMP Accumulation Assay
This assay is fundamental in determining the antagonistic activity of compounds targeting G_i-coupled receptors like P2Y14. The antagonist's ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) production is quantified.
Objective: To measure the ability of a test compound to block the P2Y14 receptor agonist-mediated decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human P2Y14 receptor (e.g., C6 glioma cells).
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test antagonist compound (e.g., PPTN).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF-based or similar).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Culture the P2Y14-expressing cells in appropriate media until they reach the desired confluence.
-
Cell Plating: Seed the cells into 96-well or 384-well plates and incubate to allow for cell attachment.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, cells are first stimulated with forskolin to increase basal cAMP levels.
-
Compound Addition: Add the test antagonist at various concentrations to the cells and incubate for a specific period.
-
Agonist Challenge: Following incubation with the antagonist, challenge the cells with a known concentration of a P2Y14 agonist (e.g., UDP-glucose).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically plotted as a dose-response curve, and the IC_50 or K_B value for the antagonist is calculated.[9][10][11]
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of a P2Y14 antagonist to block the migration of neutrophils towards a chemoattractant, a key process in inflammation.
Objective: To evaluate the inhibitory effect of a test compound on UDP-glucose-stimulated chemotaxis of human neutrophils.[1][12]
Materials:
-
Isolated human neutrophils.
-
Chemoattractant (e.g., UDP-glucose).
-
Test antagonist compound (e.g., PPTN).
-
Boyden chamber or similar chemotaxis system with a porous membrane.
-
Assay buffer.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard laboratory procedures.[13]
-
Assay Setup: Place the chemoattractant (UDP-glucose) in the lower chamber of the Boyden chamber.
-
Cell and Compound Loading: Resuspend the isolated neutrophils in assay buffer, with or without the test antagonist at various concentrations, and place them in the upper chamber of the Boyden chamber.
-
Incubation: Incubate the chamber at 37°C to allow for neutrophil migration through the porous membrane towards the chemoattractant.
-
Quantification of Migration: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting or using a fluorescent dye.
-
Data Analysis: Determine the concentration-dependent inhibition of chemotaxis by the antagonist and calculate the IC_50 value.[14][15][16]
Visualizing the Molecular Pathway and Experimental Process
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the P2Y14 receptor signaling pathway and a typical experimental workflow for evaluating P2Y14 antagonists.
Caption: P2Y14 receptor signaling pathway and the inhibitory action of PPTN.
Caption: Workflow for validating the efficacy of a P2Y14 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]
- 3. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of MRS7799: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with any disposal steps, ensure that all personnel handling MRS7799 are equipped with the appropriate Personal Protective Equipment (PPE). Given the absence of specific toxicity data, treat this compound as a potentially hazardous substance.
General Handling Precautions:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1] For compounds with unknown hazards, consider double-gloving.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Spill Response: In the event of a spill, isolate the area. Use an appropriate absorbent material for liquid spills and follow your institution's established spill cleanup procedures. Treat all spill cleanup materials as hazardous waste.[2]
Step-by-Step Disposal Procedures for this compound
The absence of a specific SDS for this compound necessitates a conservative disposal strategy that prioritizes safety and compliance with institutional and regulatory standards. The following workflow outlines the mandatory steps to be taken.
1. Classification as an Unknown or Novel Compound:
Due to the lack of specific hazard information, this compound should be managed as a chemical with unknown hazards.[3] This approach ensures the highest level of safety precautions are implemented.
2. Consultation with Environmental Health and Safety (EHS):
Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[4][5][6]
-
Initiate Contact: Contact your EHS office and inform them that you have a research chemical, this compound, that requires disposal and for which a specific SDS is unavailable.[4][5]
-
Provide Information: Supply EHS with all available information about this compound, including its chemical name, structure (if known), quantity, and the process through which it was synthesized or used.
-
Follow EHS Directives: EHS will provide specific instructions for the collection, labeling, and pickup of the waste. They will determine the appropriate waste category and disposal route based on the information provided and their expertise.
3. Waste Accumulation and Labeling:
Properly containing and labeling chemical waste is a critical step in the disposal process.
-
Container Selection: Use a chemically compatible container with a secure, tightly fitting lid. The original container is often a suitable choice.[7][8] The container must be in good condition and free from leaks.
-
Labeling: Label the waste container clearly and accurately. Since specific hazard pictograms are unknown, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The quantity of waste
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
A statement indicating "Hazards Not Fully Known"
-
4. Segregation and Storage:
Proper storage of chemical waste is crucial to prevent accidental reactions.
-
Segregation: Store the this compound waste container separately from other chemical waste streams.[8] At a minimum, segregate it from acids, bases, oxidizers, and flammable materials.
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[4] Ensure the storage area has secondary containment to capture any potential leaks.
The following table summarizes the key logistical information for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as a novel chemical with unknown hazards.[3] | Ensures maximum safety precautions in the absence of specific data. |
| Primary Contact | Institutional Environmental Health and Safety (EHS) Department.[4][5][6] | EHS has the expertise to classify and manage unknown chemical waste. |
| Container | Original container or a chemically compatible, sealed container.[7][8] | Prevents leaks and reactions. |
| Labeling | "Hazardous Waste," Chemical Name, Quantity, Date, Contact Info, "Hazards Not Fully Known." | Provides essential information for safe handling and disposal. |
| Storage | Segregated in a designated satellite accumulation area with secondary containment.[4] | Prevents accidental mixing with incompatible chemicals. |
Experimental Workflow for Disposal
The logical workflow for the disposal of a chemical with an unknown SDS is depicted below. This process ensures that all necessary safety and regulatory steps are followed.
Caption: Disposal workflow for this compound.
This structured approach ensures that even without specific disposal protocols for this compound, the process is handled in a manner that is safe for laboratory personnel and the environment, and is compliant with all relevant regulations. Always prioritize caution and consult with your institution's safety professionals when dealing with novel or uncharacterized chemical compounds.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. vumc.org [vumc.org]
- 3. twu.edu [twu.edu]
- 4. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 5. ehs.psu.edu [ehs.psu.edu]
- 6. Hazardous Material Disposal and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling MRS7799
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MRS7799, a P2Y1 receptor antagonist. The following procedures are based on best practices for handling similar chemical compounds and are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosolization is possible, a fume hood should be used. |
Operational Plan: Handling and Storage
Proper handling and storage of this compound are critical to maintaining its integrity and preventing accidental exposure.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Avoid exposure to direct sunlight.
-
Recommended storage temperature is typically -20°C for long-term stability, as is common for similar P2Y1 receptor antagonists like MRS2279 and MRS2500.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area or a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier. For related compounds like MRS2179, MRS2279, and MRS2500, solubility in water or buffer solutions is often indicated on the data sheet.
-
Avoid inhalation of dust or aerosols.
First Aid Measures: In the event of exposure, follow these first aid procedures. A safety data sheet for the closely related compound MRS2500 states that it is not classified as a hazardous substance or mixture[1]. However, it is prudent to take precautions.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1]. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[1]. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[1]. |
Disposal Plan
Contaminated materials and waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Unused Product: Dispose of as unused chemical waste. Do not pour down the drain.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated chemical waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent and dispose of them according to local regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
